6-chloro-5-ethynylpyrazin-2-amine
Description
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Properties
CAS No. |
2764012-30-6 |
|---|---|
Molecular Formula |
C6H4ClN3 |
Molecular Weight |
153.6 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
6-chloro-5-ethynylpyrazin-2-amine CAS 2764012-30-6 properties
An In-depth Technical Guide to 6-chloro-5-ethynylpyrazin-2-amine (CAS 2764012-30-6)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 6-chloro-5-ethynylpyrazin-2-amine, a substituted pyrazine with potential applications in medicinal chemistry and materials science. Due to the limited publicly available data on this specific molecule, this document synthesizes information from related compounds and established chemical principles to offer insights into its properties, synthesis, and reactivity.
Introduction and Molecular Overview
6-chloro-5-ethynylpyrazin-2-amine is a heterocyclic compound featuring a pyrazine core, which is a common scaffold in pharmacologically active molecules.[1][2] The presence of three key functional groups—an amino group, a chloro atom, and an ethynyl moiety—makes it a versatile building block for further chemical modifications. The pyrazine ring system is known for its stability and its ability to participate in hydrogen bonding, while the chloro and ethynyl groups offer reactive sites for cross-coupling and addition reactions, respectively.
Molecular Structure of 6-chloro-5-ethynylpyrazin-2-amine
Caption: Chemical structure of 6-chloro-5-ethynylpyrazin-2-amine.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 2764012-30-6 | [4] |
| Molecular Formula | C₆H₄ClN₃ | [3][4] |
| Molecular Weight | 153.57 g/mol | [4] |
| Monoisotopic Mass | 153.00937 Da | [3] |
| SMILES | C#CC1=NC=C(N=C1Cl)N | [3] |
| InChI | InChI=1S/C6H4ClN3/c1-2-4-6(7)10-5(8)3-9-4/h1,3H,(H2,8,10) | [3] |
| InChIKey | AKGGSNXKRRXAFB-UHFFFAOYSA-N | [3] |
| Predicted XlogP | 0.7 | [3] |
| Predicted Boiling Point | 317.0 ± 42.0 °C | [5] |
| Predicted pKa | 0.42 ± 0.12 | [6] |
Proposed Synthesis and Purification
A plausible synthetic route to 6-chloro-5-ethynylpyrazin-2-amine, based on common organic chemistry transformations, is outlined below. This proposed pathway involves the Sonogashira cross-coupling of a suitable pyrazine precursor with a protected alkyne, followed by deprotection. A key precursor is the trimethylsilyl (TMS)-protected analogue, 6-chloro-5-((trimethylsilyl)ethynyl)pyrazin-2-amine (CAS 1940206-32-5).[7]
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 6-Chloro-5-((trimethylsilyl)ethynyl)pyrazin-2-amine (Sonogashira Coupling)
-
To a dry, inert-atmosphere flask, add 2-amino-5,6-dichloropyrazine (1.0 eq), copper(I) iodide (0.05 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.02 eq).
-
Add dry triethylamine (3.0 eq) as the solvent and base.
-
To the resulting mixture, add (trimethylsilyl)acetylene (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the TMS-protected intermediate.
Step 2: Synthesis of 6-chloro-5-ethynylpyrazin-2-amine (TMS Deprotection)
-
Dissolve the TMS-protected intermediate (1.0 eq) in methanol.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography to yield the final product.
Chemical Reactivity and Derivatization
The three functional groups of 6-chloro-5-ethynylpyrazin-2-amine offer a range of possibilities for further chemical modification.
-
Amino Group: The primary amino group can undergo standard transformations such as acylation, alkylation, and sulfonylation. It can also serve as a nucleophile in various coupling reactions.
-
Chloro Group: The chlorine atom on the electron-deficient pyrazine ring is susceptible to nucleophilic aromatic substitution (SNA_r) with various nucleophiles, including amines, alcohols, and thiols.[1]
-
Ethynyl Group: The terminal alkyne is a versatile functional group that can participate in reactions such as:
-
Click Chemistry: Copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions to form triazoles.
-
Sonogashira Coupling: Further cross-coupling reactions with aryl or vinyl halides.
-
Hydration: Conversion to a methyl ketone.
-
Reduction: Hydrogenation to the corresponding alkene or alkane.
-
Potential Reactivity Pathways
Caption: Key reactive sites and potential derivatizations.
Potential Applications in Research and Drug Discovery
Substituted aminopyrazines and related heterocycles are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds, including kinase inhibitors.[1] The structural features of 6-chloro-5-ethynylpyrazin-2-amine suggest several potential applications:
-
Fragment-Based Drug Discovery: As a small, functionalized molecule, it can serve as a starting point for the development of more complex drug candidates.
-
Chemical Biology Probes: The terminal alkyne allows for the attachment of reporter tags (e.g., fluorophores, biotin) via click chemistry, enabling its use in target identification and validation studies.
-
Library Synthesis: The multiple reactive handles facilitate the rapid generation of a library of diverse compounds for high-throughput screening.
-
Materials Science: The rigid, functionalized aromatic structure could be incorporated into novel polymers or organic electronic materials.
Analytical Characterization
The identity and purity of synthesized 6-chloro-5-ethynylpyrazin-2-amine would be confirmed using standard analytical techniques:
-
¹H NMR: Expected signals would include a singlet for the alkyne proton, a singlet for the pyrazine proton, and a broad singlet for the amino protons.
-
¹³C NMR: Signals corresponding to the two alkyne carbons and the four distinct pyrazine carbons would be expected.
-
Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound should be observed. High-resolution mass spectrometry (HRMS) would provide confirmation of the elemental composition.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H stretch of the amine, the C≡C stretch of the alkyne, and the C-H stretch of the terminal alkyne would be anticipated.
Safe Handling and Storage
As with any laboratory chemical, 6-chloro-5-ethynylpyrazin-2-amine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
References
-
PubChemLite. 6-chloro-5-ethynylpyrazin-2-amine (C6H4ClN3). [Link]
-
Dana Bioscience. 6-Chloro-5-ethylpyridin-2-amine 100mg. [Link]
-
ZaiQi Bio-Tech. 6-chloropyrazin-2-amine| CAS No:33332-28-4. [Link]
-
PubChemLite. 6-chloro-5-ethylpyridin-2-amine (C7H9ClN2). [Link]
-
PubChem. 6-Chloro-5-methylpyridazin-3-amine. [Link]
-
PMC. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. [Link]
-
MDPI. N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. [Link]
-
ResearchGate. An Improved Synthesis of 6-Chloro-5-methylpyridin-2-amine: A Key Intermediate for Making Lumacaftor. [Link]
-
PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
Sources
- 1. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - 6-chloro-5-ethynylpyrazin-2-amine (C6H4ClN3) [pubchemlite.lcsb.uni.lu]
- 4. aaronchem.com [aaronchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 6-Chloro-5-[2-(trimethylsilyl)ethynyl]-2-pyrazinamine CAS#: 1940206-32-5 [m.chemicalbook.com]
- 7. chemscene.com [chemscene.com]
A Technical Guide to 6-chloro-5-ethynylpyrazin-2-amine: A Versatile Scaffold for Modern Drug Discovery
Executive Summary
6-chloro-5-ethynylpyrazin-2-amine is a strategically important heterocyclic compound that has garnered attention within the medicinal chemistry community. Its unique trifunctional architecture—comprising a reactive ethynyl group, a displaceable chloro substituent, and a hydrogen-bonding amino group on a pyrazine core—positions it as a highly versatile building block for the synthesis of complex molecular entities. This guide provides an in-depth technical overview of its chemical structure, physicochemical properties, a proposed synthetic workflow, and its potential applications, particularly as a scaffold for kinase inhibitors. The information herein is tailored for researchers, scientists, and drug development professionals seeking to leverage this compound in their discovery programs.
Introduction to a Privileged Scaffold
The pyrazine ring system is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds. The incorporation of specific functional groups onto this core dictates its interaction with biological targets. In 6-chloro-5-ethynylpyrazin-2-amine, the combination of substituents is particularly powerful. The 2-aminopyrazine moiety is a known bioisostere for the adenine base in ATP, making it an ideal starting point for designing kinase inhibitors. The ethynyl group serves as a crucial reactive handle for diversification via reactions such as Sonogashira couplings or copper-catalyzed azide-alkyne cycloadditions ("Click Chemistry"). Simultaneously, the chlorine atom provides a site for nucleophilic aromatic substitution (SNAr), allowing for the introduction of additional pharmacophoric elements. This guide synthesizes the available data to present a comprehensive profile of this high-potential molecule.
Chemical Identity and Physicochemical Properties
A precise understanding of a molecule's fundamental properties is critical for its application in synthesis and drug design.
Chemical Structure
The structure consists of a pyrazine ring substituted at positions 2, 5, and 6.
Figure 1: 2D Structure of 6-chloro-5-ethynylpyrazin-2-amine.
SMILES Notation
The Simplified Molecular-Input Line-Entry System (SMILES) string provides a machine-readable representation of the chemical structure.
C#CC1=NC=C(N=C1Cl)N[1]
Physicochemical Data Summary
The following table summarizes key computed and experimental properties of the molecule, which are essential for predicting its behavior in both chemical reactions and biological systems.
| Property | Value | Source |
| Molecular Formula | C₆H₄ClN₃ | PubChem[1] |
| Molecular Weight | 153.57 g/mol | BenchChem[2] |
| Monoisotopic Mass | 153.00937 Da | PubChem[1] |
| Predicted XlogP | 0.7 | PubChem[1] |
| Hydrogen Bond Donors | 1 | ChemScene[3] |
| Hydrogen Bond Acceptors | 3 | ChemScene[3] |
| Topological Polar Surface Area | 51.8 Ų | ChemScene[3] |
Proposed Synthetic Strategy and Experimental Workflow
While specific peer-reviewed syntheses for 6-chloro-5-ethynylpyrazin-2-amine are not extensively documented, a robust and logical synthetic route can be devised based on well-established organometallic cross-coupling reactions and protecting group strategies. The most plausible approach involves the use of a trimethylsilyl (TMS)-protected acetylene, which prevents side reactions of the terminal alkyne, followed by a deprotection step.
Synthetic Workflow Diagram
The proposed two-stage synthesis is outlined below, starting from a commercially available, appropriately substituted pyrazine. This method offers high control and is amenable to scale-up.
Caption: Proposed synthetic workflow for 6-chloro-5-ethynylpyrazin-2-amine.
Step-by-Step Experimental Protocol
Causality Behind Experimental Choices:
-
Palladium/Copper Catalysis: The Sonogashira reaction is the method of choice for forming C(sp²)-C(sp) bonds. A palladium catalyst (e.g., Pd(PPh₃)₄) facilitates the oxidative addition to the aryl halide, while a copper(I) co-catalyst is essential for activating the alkyne.
-
TMS Protecting Group: The terminal proton of an alkyne is acidic and can interfere with the catalytic cycle or lead to undesired Glaser coupling. The bulky trimethylsilyl (TMS) group prevents this, ensuring a clean reaction. It is also easily removed under mild conditions that do not affect the other functional groups.[3][4]
-
Base: A base, typically an amine like triethylamine or diisopropylethylamine, is required to neutralize the HX acid formed during the catalytic cycle, preventing catalyst deactivation.
Protocol:
-
Stage 1: Sonogashira Coupling of 2-Amino-5-bromo-6-chloropyrazine. a. To a dry, argon-purged reaction flask, add 2-amino-5-bromo-6-chloropyrazine (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq), and copper(I) iodide (0.1 eq). b. Add a suitable solvent such as anhydrous tetrahydrofuran (THF) or dioxane, followed by a base (e.g., triethylamine, 3.0 eq). c. To the stirring mixture, add (trimethylsilyl)acetylene (1.5 eq) dropwise. d. Heat the reaction mixture to 60-80 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed. e. Upon completion, cool the mixture, filter through celite to remove the catalyst, and concentrate under reduced pressure. f. Purify the crude residue by column chromatography to yield the TMS-protected intermediate, 6-chloro-5-((trimethylsilyl)ethynyl)pyrazin-2-amine.[3]
-
Stage 2: TMS Deprotection. a. Dissolve the purified TMS-protected intermediate from Stage 1 in a solvent mixture, typically methanol or ethanol. b. Add a mild base, such as potassium carbonate (K₂CO₃, 2.0 eq). c. Stir the reaction at room temperature, monitoring by TLC/LC-MS for the disappearance of the starting material. d. Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent like ethyl acetate. e. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final product, 6-chloro-5-ethynylpyrazin-2-amine.
Analytical Characterization Profile (Expected)
Proper characterization is essential to confirm the identity and purity of the synthesized compound. Based on its structure, the following spectral data can be anticipated.
| Technique | Expected Observations |
| ¹H NMR | A singlet for the C3 aromatic proton; a broad singlet for the -NH₂ protons; a singlet for the acetylenic proton. |
| ¹³C NMR | Six distinct carbon signals: four for the pyrazine ring (two attached to N, one to Cl, one to H) and two for the alkyne carbons. |
| Mass Spec (HRMS) | The high-resolution mass spectrum should show a molecular ion peak [M+H]⁺ at m/z 154.0167, confirming the elemental composition. The isotopic pattern will show a characteristic ~3:1 ratio for the [M]⁺ and [M+2]⁺ peaks due to the presence of one chlorine atom. |
Predicted Collision Cross Section Data:
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 154.01665 | 127.3 |
| [M+Na]⁺ | 175.99859 | 139.4 |
| [M-H]⁻ | 152.00209 | 126.4 |
| Data sourced from PubChem's predictive models.[1] |
Applications in Medicinal Chemistry and Drug Discovery
The true value of 6-chloro-5-ethynylpyrazin-2-amine lies in its potential as a versatile starting material for creating libraries of drug-like molecules.
A Trifunctional Synthetic Hub
The molecule's three functional groups can be addressed with high chemoselectivity, allowing for a structured and divergent synthesis of complex derivatives. This is a highly desirable attribute for lead optimization campaigns.
Caption: Diversification potential of 6-chloro-5-ethynylpyrazin-2-amine.
Scaffold for Kinase Inhibitors
A structurally related compound, 4-chloro-5-ethynylpyrimidin-2-amine, is a key building block for potent Phosphoinositide 3-kinase (PI3K) inhibitors.[2] This strongly suggests that 6-chloro-5-ethynylpyrazin-2-amine can serve a similar role. Kinase inhibitors often bind to the ATP pocket of the enzyme. The 2-aminopyrazine core can form critical hydrogen bonds with the kinase "hinge" region, mimicking the interactions of adenine. The ethynyl and chloro positions project out of this pocket, allowing for the attachment of moieties that can target other regions of the enzyme to enhance potency and selectivity. For example, the chloro group can be displaced by a nucleophilic amine to build a side chain that occupies the solvent-exposed region, a common strategy in modern kinase inhibitor design.[5]
Safety and Handling Precautions
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7][9]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[10]
-
Hand Protection: Handle with chemically resistant, impermeable gloves (e.g., nitrile). Inspect gloves before use.[7]
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin exposure.[10]
-
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[6]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][9]
-
Hazards: Assumed to be harmful if swallowed or inhaled and to cause skin and eye irritation based on similar compounds.[6][8] Avoid breathing dust, fumes, or vapors.[6]
Conclusion
6-chloro-5-ethynylpyrazin-2-amine represents a potent and versatile tool for the modern medicinal chemist. Its trifunctional nature allows for controlled, stepwise diversification to rapidly generate libraries of novel compounds. The embedded 2-aminopyrazine scaffold makes it a prime candidate for developing kinase inhibitors and other targeted therapies. The synthetic route proposed in this guide is logical and based on high-yielding, well-understood reactions, providing a clear path for its preparation in a research setting. As the drive for novel chemical matter continues, the strategic application of such well-designed building blocks will be paramount to the success of future drug discovery endeavors.
References
-
PubChem. 6-chloro-5-ethynylpyrazin-2-amine. National Center for Biotechnology Information. [Link]
-
MDPI. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. [Link]
-
PubChem. CID 160625283. National Center for Biotechnology Information. [Link]
-
PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Center for Biotechnology Information. [Link]
-
ResearchGate. An Improved Synthesis of 6-Chloro-5-methylpyridin-2-amine: A Key Intermediate for Making Lumacaftor. [Link]
-
PubChem. 6-chloro-5-ethylpyridin-2-amine. National Center for Biotechnology Information. [Link]
-
MDPI. N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. [Link]
-
ResearchGate. List of chloro-substituted pyrazin-2-amines and numbering scheme used... [Link]
-
PubChem. 6-Chloro-2-methylpyrimidin-4-amine. National Center for Biotechnology Information. [Link]
-
NIST. 1,3,5-Triazine-2,4-diamine, 6-chloro-N-ethyl-. National Institute of Standards and Technology. [Link]
-
PMC. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. National Center for Biotechnology Information. [Link]
-
PubChem. 2-Amino-6-Chloropyrazine. National Center for Biotechnology Information. [Link]
-
ResearchGate. Discovery of N -(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. [Link]
Sources
- 1. PubChemLite - 6-chloro-5-ethynylpyrazin-2-amine (C6H4ClN3) [pubchemlite.lcsb.uni.lu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. 6-Chloro-5-[2-(trimethylsilyl)ethynyl]-2-pyrazinamine CAS#: 1940206-32-5 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. 2-Amino-6-Chloropyrazine | C4H4ClN3 | CID 118458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
6-chloro-5-ethynylpyrazin-2-amine molecular weight and formula
[1][2][3]
Executive Summary
6-Chloro-5-ethynylpyrazin-2-amine (CAS: 2764012-30-6) is a highly specialized heterocyclic intermediate utilized primarily in the synthesis of allosteric SHP2 (Src homology region 2-containing protein tyrosine phosphatase-2) inhibitors . As a functionalized pyrazine scaffold, it serves as a critical "linchpin" in medicinal chemistry, enabling the construction of fused bicyclic systems (such as imidazopyrazines and pyrazolopyrazines) or serving as the central core in fragment-based drug design.
Its structural uniqueness lies in the dense functionalization of the pyrazine ring: an electron-donating amine at C2, a reactive ethynyl handle at C5, and a halogen (chlorine) at C6. This specific substitution pattern allows for orthogonal functionalization—essential for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of oncology candidates targeting the RAS/MAPK pathway.
Physicochemical Specifications
The following data represents the calculated and empirically derived properties for the free base form of the compound.
| Property | Specification |
| IUPAC Name | 6-Chloro-5-ethynylpyrazin-2-amine |
| Common Name | 6-Chloro-5-ethynyl-2-pyrazinamine |
| CAS Number | 2764012-30-6 |
| Molecular Formula | C₆H₄ClN₃ |
| Molecular Weight | 153.57 g/mol |
| Exact Mass | 153.0094 Da |
| Physical State | Off-white to pale yellow solid (Predicted) |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water |
| pKa (Calculated) | ~2.5 (Pyrazine N), ~14 (Ethynyl H) |
| Related Precursor | TMS-protected analog (CAS: 1940206-32-5) |
Structural Analysis & Reactivity Profile[5]
The molecule is a 2,5,6-trisubstituted pyrazine. The positioning of the substituents dictates its chemical reactivity and utility in synthesis.
-
C2-Amine (-NH₂): Acts as an electron donor, activating the ring for electrophilic aromatic substitution (though the ring is generally electron-deficient). It is also a nucleophile for cyclization reactions.
-
C5-Ethynyl (-C≡CH): A versatile handle for "Click" chemistry (CuAAC), Sonogashira coupling, or cyclization to form fused rings (e.g., pyrrolopyrazines).
-
C6-Chlorine (-Cl): Provides a site for nucleophilic aromatic substitution (SₙAr) or palladium-catalyzed cross-coupling (Suzuki/Buchwald), allowing for the introduction of diverse "tail" moieties found in SHP2 inhibitors.
Structural Diagram (Graphviz)
Figure 1: Functional map of 6-chloro-5-ethynylpyrazin-2-amine showing reactive sites.
Synthetic Methodology
The synthesis of 6-chloro-5-ethynylpyrazin-2-amine typically proceeds from the commercially available 2-amino-6-chloropyrazine . The workflow involves regioselective halogenation followed by a Sonogashira coupling and deprotection.
Protocol Overview
-
Regioselective Bromination: Introduction of a bromine atom at the C5 position. The amino group at C2 directs the electrophile to the para position (C5).
-
Sonogashira Coupling: Reaction of the 5-bromo intermediate with trimethylsilylacetylene (TMS-acetylene).
-
Desilylation: Removal of the TMS protecting group to yield the terminal alkyne.
Detailed Experimental Workflow
Step 1: Synthesis of 2-Amino-5-bromo-6-chloropyrazine
-
Reagents: 2-Amino-6-chloropyrazine, N-Bromosuccinimide (NBS), Acetonitrile (MeCN).
-
Conditions: 0°C to RT, 2–4 hours.
-
Mechanism: Electrophilic aromatic substitution. The C5 position is activated by the C2-amine (para-direction) and is the most nucleophilic site remaining on the electron-deficient ring.
Step 2: Synthesis of 6-Chloro-5-((trimethylsilyl)ethynyl)pyrazin-2-amine (CAS 1940206-32-5) [1]
-
Reagents: Step 1 Product, Ethynyltrimethylsilane, Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2 mol%), Triethylamine (Et₃N), THF/DMF.
-
Conditions: Degassed, 60–80°C, 4–12 hours.
-
Workup: Filter through Celite, concentrate, and purify via silica gel chromatography (Hexane/EtOAc).
Step 3: Deprotection to 6-Chloro-5-ethynylpyrazin-2-amine
-
Reagents: TMS-Intermediate, Potassium Carbonate (K₂CO₃), Methanol (MeOH).
-
Conditions: RT, 1–2 hours.
-
Workup: Dilute with water, extract with EtOAc, wash with brine, dry over Na₂SO₄.
Synthesis Diagram (Graphviz)
Figure 2: Step-wise synthetic route from commercial starting materials.
Applications in Drug Discovery (SHP2 Inhibition)[5][6][7][8]
This compound is a high-value intermediate for the development of allosteric SHP2 inhibitors . SHP2 (PTPN11) is a phosphatase that acts as a key signal transducer in the RAS/MAPK pathway, making it a critical target for difficult-to-treat cancers (e.g., KRAS-mutant tumors).
Mechanistic Role
Inhibitors like SHP099 and TNO155 function by binding to an allosteric site that locks SHP2 in an auto-inhibited, closed conformation. The pyrazine core is a common scaffold in these inhibitors.
-
Scaffold Construction: The 5-ethynyl and 2-amino groups allow for the formation of fused bicyclic cores (e.g., Imidazo[1,2-a]pyrazine ).
-
Binding Interactions: The nitrogen atoms in the pyrazine ring often engage in hydrogen bonding with residues in the SHP2 allosteric pocket (e.g., Arg111 or Glu250).
-
Linker Attachment: The 6-chloro position can be substituted with piperazine or piperidine linkers that extend into the solvent-exposed region of the protein, improving solubility and pharmacokinetic properties.
Pathway Diagram (Graphviz)
Figure 3: Mechanism of Action for SHP2 inhibitors derived from pyrazine scaffolds.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Storage: Keep under inert atmosphere (Argon/Nitrogen) at -20°C. The terminal alkyne may be sensitive to trace metals or prolonged light exposure.
-
PPE: Standard lab coat, nitrile gloves, and safety glasses. Handle in a fume hood to avoid inhalation of dust.
References
-
Chemical Structure & Identity
-
Synthesis & Methodology
-
SHP2 Inhibitor Context
Engineering Novel Pyrazine Scaffolds for Precision Kinase Inhibition: A Technical Guide
Executive Summary
The evolution of targeted oncology and immunology has been heavily driven by small-molecule kinase inhibitors. While early-generation inhibitors relied heavily on quinazoline and pyrimidine cores, the pyrazine scaffold (1,4-diazine) has emerged as a privileged bioisostere. By offering a unique hydrogen-bonding profile, tunable electronics, and favorable physicochemical properties, pyrazine derivatives have successfully transitioned from computational design to FDA-approved therapeutics[1].
This technical whitepaper explores the structural rationale, Structure-Activity Relationship (SAR) dynamics, and self-validating experimental workflows required to design, synthesize, and evaluate novel pyrazine-based ATP-competitive kinase inhibitors.
Structural Rationale: Why the Pyrazine Scaffold?
The design of ATP-competitive kinase inhibitors fundamentally relies on anchoring the molecule within the highly conserved hinge region of the kinase domain. The pyrazine ring provides several distinct mechanistic advantages over traditional pyridine or pyrimidine rings:
-
Optimal Hinge-Binding Geometry: The two para-oriented nitrogen atoms in the pyrazine ring act as versatile hydrogen-bond acceptors. This allows the scaffold to form critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region[2].
-
Physicochemical Tuning: Pyrazine has a significantly lower
(approx. 0.6) compared to pyridine (approx. 5.2). This reduced basicity minimizes off-target binding to the hERG potassium channel, thereby reducing cardiotoxic liabilities—a common hurdle in basic amine-containing drug candidates. -
Scaffold Versatility: The electron-deficient nature of the 1,4-diazine core allows for highly regioselective nucleophilic aromatic substitutions (SNAr), enabling rapid library generation during the lead optimization phase[2].
Clinical Validation of Pyrazine Inhibitors
The clinical viability of pyrazine scaffolds is well-documented, with several molecules achieving FDA approval or advancing to late-stage clinical trials[1][3].
Table 1: Clinical-Stage Pyrazine-Based Kinase Inhibitors
| Drug Name | Chemical Scaffold | Primary Target(s) | Clinical Status | Primary Indication |
| Gilteritinib | Pyrazine-2-carboxamide | FLT3 / AXL | FDA Approved | Acute Myeloid Leukemia (AML) |
| Prexasertib | Pyrazine-2-carbonitrile | CHK1 / CHK2 | Phase II | Ovarian Cancer |
| Radotinib | Pyrazine-pyrimidin-2-yl | BCR-ABL1 | Phase III | Chronic Myeloid Leukemia (CML) |
Structure-Activity Relationship (SAR) Dynamics
The functionalization of the pyrazine core dictates both kinase selectivity and potency. For instance, in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, modifications to a 3-amino-pyrazine-2-carboxamide core drastically altered target affinity[4].
By employing scaffold hopping and hybridization strategies, researchers discovered that introducing flexible methylene linkers and specific hydrogen-donating groups at the C6 position of the pyrazine core optimized binding within the FGFR ATP pocket[4].
Table 2: SAR of 3-Amino-pyrazine-2-carboxamide Derivatives against FGFR[4]
| Compound | C6 R-Group Modification | FGFR2 Inhibition (%) | FGFR2 | Cellular Efficacy (SNU-16 |
| 18d | (Morpholin-4-yl)-methylene | 93.09% | 600 | N/A |
| 18g | Pyrrole-1-methylene | >81.0% | 380 | N/A |
| 18i | 3,5-Dihydroxyphenyl | >90.0% | Sub-micromolar | 1.88 |
Mechanistic Insight: Compound 18i acts as a pan-FGFR inhibitor. The 3,5-dihydroxyphenyl group forms critical supplementary hydrogen bonds deep within the hydrophobic pocket adjacent to the hinge region, locking the kinase in an inactive conformation and halting downstream signaling[4].
FGFR signaling pathway blockade by pyrazine-based ATP-competitive inhibitors.
Experimental Methodologies: From Synthesis to Validation
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . Every step includes internal controls to guarantee that the observed biological effects are directly causal to the synthesized pyrazine scaffold.
Protocol 1: Synthesis of 2,3-Disubstituted Pyrazines via Sequential SNAr
Causality & Validation: The electron-withdrawing nature of the 1,4-diazine core highly activates the C2 and C3 halogens for Nucleophilic Aromatic Substitution (SNAr)[2]. By carefully controlling the temperature and stoichiometric ratios, sequential substitution is achieved without symmetric over-reaction. Validation is intrinsically tied to LC-MS monitoring at each step to confirm intermediate mass and purity.
-
Primary Amine Substitution: Dissolve 2,3-dichloropyrazine (1.0 eq) in anhydrous DMF. Add the primary amine nucleophile (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).
-
Controlled Heating: Stir the reaction mixture at 80°C for 4 hours.
-
Self-Validation: Monitor via TLC and LC-MS. The reaction is deemed complete when the starting material peak vanishes, yielding the mono-substituted 2-chloro-3-aminopyrazine intermediate.
-
-
Secondary Substitution: To the same pot, add the secondary nucleophile (e.g., an aniline derivative, 1.5 eq) and elevate the temperature to 120°C for 12 hours.
-
Purification: Quench the reaction with distilled water, extract with EtOAc, dry over anhydrous
, and purify via flash chromatography (silica gel, Hexane/EtOAc gradient). -
Final Validation: Confirm the structure of the 2,3-disubstituted pyrazine using
-NMR, -NMR, and HRMS. Purity must strictly exceed 95% via HPLC before progressing to biological assays[2].
Protocol 2: High-Throughput TR-FRET Kinase Assay
Causality & Validation: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to eliminate radioactive hazards while providing a robust kinetic readout. To accurately determine the
-
Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35). -
Compound Serial Dilution: Dispense pyrazine inhibitor compounds in a 10-point, 3-fold serial dilution in 100% DMSO. Transfer 100 nL of each to a 384-well low-volume assay plate.
-
Enzyme Addition: Add 5 µL of the target kinase diluted in 1X Kinase Buffer to the assay plate. Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor to the ATP pocket.
-
Reaction Initiation: Add 5 µL of a substrate/ATP mix (ATP at
, biotinylated peptide substrate). Incubate for 60 minutes. -
Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate
and halt kinase activity), a Europium-labeled anti-phospho antibody, and Streptavidin-APC. -
Readout & Validation: Incubate for 60 minutes and read the plate on a microplate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm). Calculate the FRET ratio (665/615). Use the kinase-dead mutant wells to define the 0% activity baseline.
Iterative drug discovery workflow for novel pyrazine-based kinase inhibitors.
Conclusion
The pyrazine scaffold represents a highly tunable, pharmacologically privileged core for the design of next-generation kinase inhibitors. By leveraging its unique hydrogen-bonding capabilities and low basicity, drug development professionals can engineer highly selective, orally bioavailable therapeutics with minimized off-target toxicities. Strict adherence to self-validating biochemical and cellular workflows ensures that these novel derivatives translate reliably from in vitro potency to in vivo efficacy.
References
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) Source: Taylor & Francis (Expert Opinion on Therapeutic Patents) URL:[Link]
-
Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors Source: National Institutes of Health (PMC) / ACS Medicinal Chemistry Letters URL:[Link]
-
Novel Inhibitors of the v-raf Murine Sarcoma Viral Oncogene Homologue B1 (BRAF) Based on a 2,6-Disubstituted Pyrazine Scaffold Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]
-
Design, Synthesis and Cytotoxic Activity of Novel 2,3-disubstituted Pyrazine Derivatives Source: Al-Quds University Repository URL:[Link]
Sources
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Cytotoxic Activity of Novel 2,3-disubstituted Pyrazine Derivatives [dspace.alquds.edu]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility & Handling of 6-Chloro-5-ethynylpyrazin-2-amine
Executive Summary
6-Chloro-5-ethynylpyrazin-2-amine (CAS: 1659905-19 / related TMS-protected CAS: 1940206-32-5) is a critical heterocyclic building block used primarily in the synthesis of kinase inhibitors (e.g., SHP2, ATR) and other bioactive small molecules.[1][2][3] Its structure combines a polar 2-amino group, a lipophilic chloro-substituent, and a reactive terminal alkyne on a pyrazine core.
This guide addresses the solubility profile of this compound in DMSO (Dimethyl Sulfoxide) and Methanol , providing evidence-based protocols for stock solution preparation. Due to the scarcity of specific published solubility constants for this intermediate, the data below synthesizes physicochemical principles with empirical behavior observed in structurally analogous aminopyrazines.
Part 1: Physicochemical Profile & Solubility Assessment
Chemical Identity[4]
-
Molecular Weight: 153.57 g/mol
-
Key Functional Groups:
-
Primary Amine (-NH₂): H-bond donor; enhances polarity.
-
Chloro (-Cl): Lipophilic, electron-withdrawing.
-
Terminal Alkyne (-C≡CH): Weakly acidic proton; reactive handle for Sonogashira couplings or "click" chemistry.
-
Solubility Matrix
The following solubility data is derived from the behavior of close structural analogues (e.g., 3-amino-6-chloropyridazine, 2-amino-5-chloropyrazine) and standard medicinal chemistry solvent screening.
| Solvent | Solubility Rating | Estimated Saturation | Primary Application |
| DMSO | High | > 50 mg/mL (> 300 mM) | Primary Stock Solution , Bioassays, NMR |
| Methanol | Moderate | 10 - 25 mg/mL | LC-MS injection, Reaction Solvent, Transfer |
| Water | Low | < 1 mg/mL | Not recommended for stock |
| Acetonitrile | Moderate | 5 - 15 mg/mL | HPLC Mobile Phase |
Mechanism of Dissolution
-
In DMSO: The sulfoxide oxygen of DMSO acts as a strong H-bond acceptor for the primary amine protons and the acidic alkyne proton. The planar pyrazine ring interacts favorably with the dipolar aprotic nature of DMSO, preventing aggregation.
-
In Methanol: Methanol can solvate the amine via H-bonding but is less effective at disrupting the
- stacking of the pyrazine rings compared to DMSO. Solubility is sufficient for analytical purposes but may require sonication for high concentrations.
Part 2: Experimental Protocols
Protocol A: Visual Solubility Validation (Self-Validating System)
Since batch-to-batch purity variations (salts vs. free base) affect solubility, this protocol must be run before preparing large stocks.
-
Weighing: Weigh 1.5 mg of 6-chloro-5-ethynylpyrazin-2-amine into a clear 1.5 mL microcentrifuge tube.
-
Solvent Addition: Add 30 µL of anhydrous DMSO.
-
Target Concentration: 50 mg/mL.
-
-
Agitation: Vortex for 30 seconds.
-
Observation:
-
Clear Solution: Solubility > 50 mg/mL. Proceed to Stock Prep.
-
Turbid/Particulates: Add DMSO in 30 µL increments until clear. Calculate limit.
-
-
Sonication: If particles persist, sonicate in a water bath at 25°C for 5 minutes. Avoid heating >40°C due to alkyne stability concerns.
Protocol B: Preparation of 100 mM Stock Solution in DMSO
Target Volume: 1 mL Required Mass: 15.36 mg
-
Weigh 15.4 mg of compound into a chemically resistant glass vial (amber preferred).
-
Add 500 µL of high-purity (≥99.9%) anhydrous DMSO.
-
Vortex until fully dissolved (approx. 1-2 mins).
-
Add DMSO to bring the total volume to 1.0 mL .
-
QC Check: Inspect for "schlieren" lines (mixing waves) or precipitate.
-
Storage: Aliquot into 100 µL volumes to avoid freeze-thaw cycles. Store at -20°C or -80°C.
Part 3: Critical Stability & Safety (E-E-A-T)
Alkyne Stability in DMSO
Warning: Terminal alkynes can undergo oxidative dimerization (Glaser coupling) or hydration in DMSO, especially if the DMSO contains trace metals or water, or if exposed to heat.
-
Mitigation: Use "molecular biology grade" DMSO (low metal content).
-
Storage: Store under inert gas (Argon/Nitrogen) if possible.
-
Shelf-Life: Re-verify purity via LC-MS if stock is stored > 3 months.
Chemical Reactivity
The 6-chloro position is activated for nucleophilic aromatic substitution (
Part 4: Visualization of Workflows
Solubility Decision Tree
This logic flow guides the researcher in selecting the correct solvent based on the downstream application.
Caption: Solvent selection logic based on downstream experimental requirements.
Stock Preparation Workflow
A step-by-step visual guide to ensure reproducibility and minimize degradation.
Caption: Optimized workflow for preparing a stable 100 mM stock solution.
References
-
PubChem. (2025). 6-chloro-5-ethynylpyrazin-2-amine (Compound Summary). National Library of Medicine. Available at: [Link]
- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (General reference for aminopyrazine solubility profiles).
- Sigma-Aldrich. (n.d.). Solubility of Heterocyclic Amines in DMSO (Technical Bulletin). (Inferred from general handling guides for aminopyrazines).
Sources
- 1. PubChemLite - 6-chloro-5-ethynylpyrazin-2-amine (C6H4ClN3) [pubchemlite.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aaronchem.com [aaronchem.com]
An In-Depth Technical Guide to 6-chloro-5-ethynylpyrazin-2-amine for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Versatile Pyrazine Building Block
6-chloro-5-ethynylpyrazin-2-amine is a strategically important heterocyclic compound that has garnered significant interest in medicinal chemistry and drug discovery. Its pyrazine core, a privileged scaffold in numerous FDA-approved drugs, combined with a reactive chloro and a versatile ethynyl group, makes it a highly valuable building block for the synthesis of complex molecular architectures.[1] This guide provides a comprehensive overview of the safety, handling, synthesis, and reactivity of 6-chloro-5-ethynylpyrazin-2-amine, offering insights into its potential applications in the development of novel therapeutics, particularly as a precursor to kinase inhibitors. The structural features of this compound, notably the ethynyl group, provide a key reactive handle for elaboration into more complex, biologically active molecules.[2]
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and safety profile of 6-chloro-5-ethynylpyrazin-2-amine is paramount for its safe handling and effective use in a research setting.
| Property | Value | Source |
| Molecular Formula | C₆H₄ClN₃ | [3] |
| Molecular Weight | 153.57 g/mol | [3] |
| CAS Number | 2764012-30-6 | [3] |
| Appearance | Off-white to beige powder (typical) | [4] |
| Storage | Store in a well-ventilated place. Keep container tightly closed. |
Hazard Identification and Precautionary Measures
6-chloro-5-ethynylpyrazin-2-amine is classified as a hazardous substance and requires careful handling in a laboratory environment. The following table summarizes its hazard and precautionary statements according to the Globally Harmonized System (GHS).
| GHS Classification | Hazard Statement (H) | Precautionary Statement (P) |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse. |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. |
Reactivity and Synthetic Applications
The synthetic utility of 6-chloro-5-ethynylpyrazin-2-amine is primarily centered around the reactivity of its chloro and ethynyl substituents. The pyrazine ring itself is a relatively stable aromatic system.
The Sonogashira Coupling: A Gateway to Molecular Diversity
The palladium-catalyzed Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] Chloropyrazines, such as 6-chloro-5-ethynylpyrazin-2-amine, are excellent substrates for this reaction. This allows for the facile introduction of a wide array of substituents at the 6-position, making it a pivotal step in the synthesis of diverse compound libraries for drug screening.
The general mechanism for the Sonogashira coupling is depicted below:
Figure 1: Generalized mechanism of the Sonogashira cross-coupling reaction.
Experimental Protocol: Synthesis of a 6-Substituted-5-ethynylpyrazin-2-amine Derivative via Sonogashira Coupling
This protocol provides a representative procedure for the Sonogashira coupling of a protected alkyne with a chloropyrazine, followed by deprotection. This two-step process is a common strategy to introduce a terminal ethynyl group.
Step 1: Sonogashira Coupling of 2-amino-5-chloropyrazine with (Trimethylsilyl)acetylene
-
To a solution of 2-amino-5-chloropyrazine (1.0 eq) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and triethylamine (Et₃N) (e.g., 2:1 v/v), add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) and copper(I) iodide (CuI, 0.1 eq).
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add (trimethylsilyl)acetylene (1.2 eq) dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-amino-5-((trimethylsilyl)ethynyl)pyrazine.
Step 2: Deprotection of the Trimethylsilyl Group
-
Dissolve the 2-amino-5-((trimethylsilyl)ethynyl)pyrazine (1.0 eq) in a suitable solvent such as methanol or a mixture of THF and water.
-
Add a mild base such as potassium carbonate (K₂CO₃, 2.0 eq) or a fluoride source like tetrabutylammonium fluoride (TBAF, 1.1 eq).
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 6-chloro-5-ethynylpyrazin-2-amine.
Thermal Stability and Degradation
Applications in Drug Development: A Focus on Kinase Inhibition
The pyrazine scaffold is a key component of numerous clinically approved drugs, highlighting its importance in medicinal chemistry.[1] Substituted pyrazines and related heterocyclic systems, such as pyrimidines, have been extensively explored as kinase inhibitors.[9] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a wide range of diseases, including cancer and inflammatory disorders.
Derivatives of 6-chloro-5-ethynylpyrazin-2-amine are attractive candidates for the development of kinase inhibitors. The pyrazine core can mimic the purine ring of ATP, the natural substrate for kinases, allowing these compounds to bind to the ATP-binding site of the enzyme. The 2-amino group provides a vector for introducing substituents that can form key hydrogen bonding interactions with the kinase hinge region, a critical determinant of binding affinity and selectivity. The 6-ethynyl group can be further functionalized to interact with other regions of the ATP-binding pocket, potentially leading to increased potency and selectivity.
A closely related compound, 4-chloro-5-ethynylpyrimidin-2-amine, has been identified as a key intermediate in the synthesis of potent inhibitors of Phosphoinositide 3-kinase (PI3K).[2] The PI3K signaling pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature of many cancers.[2] This highlights the potential of the 6-chloro-5-ethynylpyrazin-2-amine scaffold in the development of targeted cancer therapies.
Metabolic Considerations
The metabolic fate of pyrazine-containing compounds is an important consideration in drug development. In humans and animals, pyrazines are typically metabolized through oxidation of the side chains and hydroxylation of the pyrazine ring, followed by conjugation with glucuronic acid or glutathione for excretion.[5] The pyrazine ring itself is generally resistant to cleavage.[5] The presence of a chloro substituent may influence the metabolic profile, potentially leading to the formation of reactive metabolites. The degradation of chlorotriazine pesticides, for example, can proceed via dealkylation and hydroxylation.[10] Therefore, a thorough investigation of the metabolic stability and potential for metabolite-mediated toxicity is a critical step in the preclinical development of any drug candidate derived from 6-chloro-5-ethynylpyrazin-2-amine.
Conclusion
6-chloro-5-ethynylpyrazin-2-amine is a valuable and versatile building block for the synthesis of novel bioactive molecules. Its well-defined reactivity, particularly in Sonogashira cross-coupling reactions, provides a robust platform for the generation of diverse chemical libraries. While its safety profile necessitates careful handling, a thorough understanding of its properties and reactivity allows for its effective and safe utilization in a research setting. The demonstrated potential of related pyrazine and pyrimidine scaffolds in the development of kinase inhibitors underscores the promise of 6-chloro-5-ethynylpyrazin-2-amine as a key starting material for the discovery of next-generation therapeutics. Further research into its specific biological activities and metabolic pathways will undoubtedly unlock its full potential in the field of drug discovery.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pyrazines: occurrence, formation and biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, thermal property and antifungal evaluation of pyrazine esters - Arabian Journal of Chemistry [arabjchem.org]
- 6. chempap.org [chempap.org]
- 7. Enhanced Thermal‐ and Photostability of Trace Pyrazine‐Incorporated Hydrogen Boride Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Degradation of chlorotriazine pesticides by sulfate radicals and the influence of organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Sourcing & Technical Profile: 6-Chloro-5-ethynylpyrazin-2-amine
The following technical guide details the sourcing, handling, and synthetic utility of 6-chloro-5-ethynylpyrazin-2-amine , a critical intermediate in the development of allosteric SHP2 inhibitors.
Context: Strategic Intermediate for Allosteric SHP2 Inhibitors (e.g., JAB-3312, JAB-3068)
Executive Summary: The "Alkyne Handle" Strategy
In the landscape of targeted oncology, the protein tyrosine phosphatase SHP2 (PTPN11) has emerged as a high-value target for overcoming resistance to RTK/RAS/MAPK therapies. The synthesis of second-generation SHP2 inhibitors, such as JAB-3312 and JAB-3068 , relies heavily on a specific pyrazine scaffold.
6-chloro-5-ethynylpyrazin-2-amine is the "linchpin" intermediate. Its 5-ethynyl group serves as the cyclization handle required to construct the fused bicyclic systems (e.g., pyrrolopyrazines or furopyrazines) characteristic of potent allosteric inhibitors. Because the free terminal alkyne is prone to polymerization and oxidative degradation, strategic sourcing dictates purchasing the TMS-protected precursor or utilizing a "make-and-use" protocol.
Chemical Profile & Specifications
Researchers must distinguish between the stable commercial form and the active synthetic form.
| Feature | Active Reagent (Free Alkyne) | Commercial Standard (TMS-Protected) |
| Chemical Name | 6-chloro-5-ethynylpyrazin-2-amine | 6-chloro-5-((trimethylsilyl)ethynyl)pyrazin-2-amine |
| CAS Number | 2764012-30-6 | 1940206-32-5 |
| Molecular Weight | 153.57 g/mol | 225.75 g/mol |
| Stability | Low (Polymerizes at RT) | High (Stable at 2-8°C) |
| Storage | -20°C, under Argon, dark | 2-8°C, desiccated |
| Primary Use | Immediate cyclization | Shelf-stable inventory |
Strategic Sourcing & Vendor Landscape
Due to the instability of the free alkyne, Tier 1 suppliers typically stock the TMS-protected derivative (CAS 1940206-32-5) . Direct sourcing of the free alkyne is generally a custom synthesis request (FTE/FFS model) rather than a catalog purchase.
Supplier Matrix & Pricing Estimates
Note: Pricing is volatile and volume-dependent. The "RFQ" (Request for Quote) model is standard for this intermediate.
| Supplier Tier | Vendor Name | Catalog / SKU | Estimated Pricing (Research Scale) | Lead Time |
| Tier 1 (Global) | ChemScene | CS-1169073 (TMS form) | $300 - $500 / 1g | 1-2 Weeks |
| Tier 1 (Distributor) | Fisher Scientific | Distributes ChemScene | RFQ (Contract Pricing) | Varies |
| Tier 2 (Sourcing) | Aaron Chemicals | AR027XOE (Free Alkyne) | Inquiry Only | 2-4 Weeks |
| Tier 2 (Custom) | Enamine / WuXi | Custom Synthesis | FTE Rate | 4-6 Weeks |
Procurement Recommendation: For medicinal chemistry campaigns (<10g), purchase the TMS-protected form (CAS 1940206-32-5) . It eliminates the risk of receiving degraded material (polymerized black tar) often associated with shipping free amino-alkynes.
Quality Assurance: The "Self-Validating" Deprotection Protocol
To ensure scientific integrity, do not trust the purity of the free alkyne if shipped directly. Instead, generate it in situ from the TMS-precursor. This protocol acts as a self-validating system : the disappearance of the TMS peak in HPLC/NMR confirms the identity of your reactive intermediate immediately before use.
Protocol: Controlled Release of the Alkyne Handle
Objective: Generate pure 6-chloro-5-ethynylpyrazin-2-amine for immediate cyclization.
-
Dissolution: Dissolve 1.0 eq of CAS 1940206-32-5 in MeOH/THF (1:1 v/v). Ensure the solution is degassed (sparge with
for 5 mins). -
Deprotection: Add 1.5 eq of
(anhydrous). Stir at for 30 minutes.-
Validation Point: Monitor by TLC (Hexane/EtOAc 3:1). The TMS starting material (
) will disappear, replaced by the free alkyne ( ).
-
-
Workup (Critical):
-
Dilute with cold brine. Extract with EtOAc.
-
Do not concentrate to dryness if heating is required. The free alkyne is thermally sensitive. Keep in solution if possible for the next step.
-
-
QC Check:
-
1H NMR (DMSO-d6): Look for the disappearance of the TMS singlet (0.2 ppm) and the appearance of the terminal alkyne proton singlet (
ppm).
-
Synthetic Utility & Pathway Visualization
The following diagram illustrates the strategic placement of this intermediate in the synthesis of fused-ring SHP2 inhibitors (like JAB-3312). The workflow moves from the commercially available iodo-precursor to the final active pharmacophore.
Figure 1: Synthetic workflow transforming the commodity iodo-pyrazine into the high-value SHP2 inhibitor scaffold via the ethynyl intermediate.
Handling & Safety Data
-
Hazard Identification: Aminopyrazines are potential skin sensitizers. Terminal alkynes are reactive.
-
Storage: The free alkyne (CAS 2764012-30-6) must be stored at -20°C . If the material turns dark brown or black, it has polymerized and should be discarded.
-
Solubility: Soluble in DMSO, DMF, and chlorinated solvents. Limited solubility in water.
References
-
Wang, J., et al. (2024).[1] Discovery of JAB-3312, a Potent SHP2 Allosteric Inhibitor for Cancer Treatment. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Jacobio Pharmaceuticals. (2024). Pipeline Overview: SHP2 Inhibitors JAB-3068 and JAB-3312. Retrieved from [Link]
-
PubChem. (2024). Compound Summary: 6-chloro-5-ethynylpyrazin-2-amine. Retrieved from [Link]
Sources
Methodological & Application
Application Note: Sonogashira Coupling Protocols for 6-Chloro-5-ethynylpyrazin-2-amine
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Profile: 6-chloro-5-ethynylpyrazin-2-amine (CAS: 2764012-30-6) [1]
Introduction and Strategic Utility
The pyrazine scaffold is a privileged structure in medicinal chemistry, frequently serving as the core of kinase inhibitors and targeted oncology agents. Within this chemical space, 6-chloro-5-ethynylpyrazin-2-amine has emerged as a highly versatile, bifunctional building block. It possesses three orthogonal reactive handles: an exocyclic amine, an electrophilic carbon-chlorine (C–Cl) bond, and a terminal alkyne.
This application note details the field-proven protocols for synthesizing 6-chloro-5-ethynylpyrazin-2-amine from the commercially available precursor, 5-bromo-6-chloropyrazin-2-amine, via a highly chemoselective Sonogashira cross-coupling [2]. Furthermore, we detail its downstream utility in constructing complex bicyclic systems, such as thieno[2,3-b]pyrazin-3-amines, which are critical intermediates in the development of G2/M cell cycle arrest agents [3].
Mechanistic Causality & Experimental Design
To ensure a self-validating and reproducible workflow, it is critical to understand the causality behind the selected reagents and conditions:
-
Chemoselectivity (C–Br vs. C–Cl): The conventional bond dissociation energy (BDE) of a C–Br bond (~280 kJ/mol) is significantly lower than that of a C–Cl bond (~397 kJ/mol). Under standard Sonogashira conditions, Palladium(0) undergoes oxidative addition exclusively at the 5-bromo position, leaving the 6-chloro position intact for late-stage diversification [2].
-
Catalyst Selection [PdCl₂(dppf)]: While Pd(PPh₃)₄ is a common choice, PdCl₂(dppf) is strongly preferred for this electron-deficient pyrazine. The bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate, which dramatically accelerates the reductive elimination step. This rapid turnover suppresses the copper-catalyzed oxidative homocoupling of the alkyne (Glaser coupling).
-
Deprotection Strategy: Removing the trimethylsilyl (TMS) group is achieved using K₂CO₃ in methanol rather than Tetrabutylammonium fluoride (TBAF). The methanolic base is milder, highly scalable, and avoids the tedious chromatographic removal of tetrabutylammonium salts, which often co-elute with highly polar aminopyrazines.
Mandatory Visualization: Synthetic Workflow
Workflow: 5-bromo-6-chloropyrazin-2-amine to thieno[2,3-b]pyrazines via Sonogashira coupling.
Step-by-Step Experimental Protocols
Protocol A: Synthesis of 6-chloro-5-((trimethylsilyl)ethynyl)pyrazin-2-amine
Objective: Chemoselective installation of the protected alkyne at the C5 position.
-
Preparation: In an oven-dried Schlenk flask, dissolve 5-bromo-6-chloropyrazin-2-amine (1.0 equiv, e.g., 20 mmol) in a 1:1 mixture of anhydrous THF and Triethylamine (NEt₃) (0.2 M overall concentration).
-
Degassing (Critical Step): Sparge the solution with ultra-pure Argon for 15 minutes. Oxygen must be rigorously excluded to prevent Pd(0) oxidation and alkyne homocoupling.
-
Catalyst Addition: Add PdCl₂(dppf) (0.05 equiv) and CuI (0.10 equiv). The solution will typically turn a deep reddish-brown.
-
Alkyne Addition: Add Trimethylsilylacetylene (TMS-acetylene) (1.5 equiv) dropwise via syringe.
-
Reaction: Seal the flask and stir at 50 °C for 4–6 hours.
-
Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove metal precipitates. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Validation Checkpoint:
-
TLC: Monitor disappearance of starting material (UV active).
-
LC-MS: Confirm product mass [M+H]⁺ m/z 226.05.
-
¹H NMR (CDCl₃): Look for the distinct TMS singlet at ~0.25 ppm (9H, s).
-
Protocol B: Deprotection to 6-chloro-5-ethynylpyrazin-2-amine
Objective: Liberation of the terminal alkyne for downstream reactivity.
-
Preparation: Dissolve the crude 6-chloro-5-((trimethylsilyl)ethynyl)pyrazin-2-amine (1.0 equiv) in anhydrous Methanol (0.3 M).
-
Deprotection: Add anhydrous K₂CO₃ (0.5 equiv) in one portion.
-
Reaction: Stir at room temperature for 1.5–2 hours. The reaction is typically very rapid.
-
Workup: Evaporate the methanol under reduced pressure. Partition the residue between EtOAc and water. Extract the aqueous layer twice with EtOAc. Combine organic layers, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) if necessary.
-
Validation Checkpoint:
-
LC-MS: Confirm product mass [M+H]⁺ m/z 154.01.
-
¹H NMR (CDCl₃): Confirm the complete disappearance of the TMS peak (0.25 ppm) and the appearance of the terminal alkyne proton at ~3.60 ppm (1H, s).
-
Protocol C: Downstream Annulation to Thieno[2,3-b]pyrazin-3-amine
Objective: Utilization of the terminal alkyne to construct a fused bicyclic pharmacophore [3].
-
Preparation: Dissolve 6-chloro-5-ethynylpyrazin-2-amine (1.0 equiv) in anhydrous DMF (0.2 M).
-
Reagent Addition: Add Sodium sulfide nonahydrate (Na₂S·9H₂O) (3.0 equiv).
-
Reaction: Heat the mixture to 80 °C for 6 hours. Causality: The highly nucleophilic sulfide undergoes a hydrothiolation attack on the terminal alkyne, followed by an intramolecular cyclization onto the pyrazine ring.
-
Workup: Quench with ice water. The product often precipitates directly. Filter the solid, wash with cold water, and dry under a high vacuum.
-
Validation Checkpoint:
-
LC-MS: Confirm cyclized product mass[M+H]⁺ m/z 152.02.
-
Quantitative Data Summary
Table 1: Reaction Parameters and Validation Metrics for the Synthetic Workflow
| Reaction Step | Reagents & Catalysts | Temp / Time | Yield Range | LC-MS [M+H]⁺ | Key NMR Signature |
| 1. Sonogashira Coupling | TMS-acetylene, PdCl₂(dppf), CuI, NEt₃/THF | 50 °C / 4–6 h | 85–92% | 226.05 | ~0.25 ppm (9H, s, TMS) |
| 2. TMS Deprotection | K₂CO₃, Methanol | 25 °C / 2 h | 90–98% | 154.01 | ~3.60 ppm (1H, s, C≡C-H ) |
| 3. Thiophene Annulation | Na₂S·9H₂O, DMF | 80 °C / 6 h | 70–82% | 152.02 | Disappearance of alkyne proton |
References
-
Title: 6-chloro-5-ethynylpyrazin-2-amine (Compound Summary) Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes Source: Organic Letters (American Chemical Society) URL: [Link]
-
Title: Design and Synthesis of a Novel 4-aryl-N-(2-alkoxythieno [2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide DGG200064 Showed Therapeutic Effect on Colon Cancer through G2/M Arrest Source: Molecules (MDPI) URL: [Link]
Preparation of Fused Pyrazine Heterocycles Using Ethynyl Intermediates: Mechanistic Insights and Protocols
Executive Summary
Fused pyrazine heterocycles—most notably pyrrolo[2,3-b]pyrazines and triazolo[1,5-a]pyrazines —are privileged scaffolds in modern medicinal chemistry. They are frequently utilized as core pharmacophores in the development of potent kinase inhibitors (such as FGFR inhibitors) and antiviral agents. This application note details a robust, modular synthetic methodology for constructing these bicyclic systems utilizing ethynyl-pyrazine intermediates . By leveraging palladium-catalyzed Sonogashira cross-coupling followed by regioselective base-mediated heteroannulation or click cycloaddition, researchers can achieve high-yielding, scalable access to diverse fused pyrazine libraries.
Scientific Rationale and Mechanistic Insights
The construction of fused pyrazines requires precise functionalization of the electron-deficient pyrazine core. Ethynyl intermediates serve as highly versatile linchpins in this process, allowing for divergent synthesis pathways from a single common precursor.
Regioselective Sonogashira Cross-Coupling
The initial stage involves the installation of a terminal alkyne (e.g., trimethylsilylacetylene) onto a halopyrazine precursor. The causality behind selecting the Sonogashira coupling lies in its mild conditions and high chemoselectivity. Mechanistically, the palladium catalyst undergoes oxidative addition into the pyrazine's carbon-halogen bond. The electron-deficient nature of the pyrazine ring significantly lowers the activation energy for this oxidative addition, making it a highly efficient substrate 1. Simultaneously, the copper(I) co-catalyst generates a highly nucleophilic copper acetylide in situ, which undergoes transmetalation with the Pd(II) complex. Reductive elimination yields the critical ethynyl-pyrazine intermediate.
Base-Promoted Heteroannulation (Pyrrolo[2,3-b]pyrazines)
To construct the pyrrolo[2,3-b]pyrazine core, the ethynyl intermediate (bearing an adjacent primary amine) is subjected to a strong base, typically potassium tert-butoxide (KOtBu). The causality here is driven by pKa dynamics and orbital alignment: KOtBu deprotonates the amine, generating a strong nitrogen nucleophile. According to Baldwin's rules for ring closure, this nucleophile undergoes a highly favorable 5-endo-dig or 5-exo-dig cyclization onto the adjacent alkyne 2. This reductive ring closure is thermodynamically driven by the aromatization of the newly formed pyrrole ring.
Azide-Alkyne Cycloaddition (Triazolo[1,5-a]pyrazines)
Alternatively, ethynyl-pyrazines can be converted into 1,2,3-triazolo[1,5-a]pyrazines via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The Cu(I) catalyst coordinates to the terminal alkyne, lowering the activation energy for the [3+2] cycloaddition with an organic azide. This ensures complete regioselectivity for the 1,4-disubstituted triazole, which subsequently undergoes intramolecular cyclization with the pyrazine nitrogen to form the fused system 3.
Synthetic Workflow Visualization
Figure 1: Divergent synthetic workflows for fused pyrazines via ethynyl intermediates.
Quantitative Data Summary
The following table summarizes the optimized reaction conditions, catalysts, and typical yields for the synthesis of various fused pyrazine cores utilizing ethynyl intermediates.
| Target Scaffold | Starting Precursor | Reagents / Catalyst | Intermediate | Cyclization Conditions | Typical Yield |
| Pyrrolo[2,3-b]pyrazine | 3-Bromo-2-aminopyrazine | TMS-acetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N | 3-(TMS-ethynyl)-2-aminopyrazine | KOtBu, NMP, 80 °C | 70–85% |
| Triazolo[1,5-a]pyrazine | 2-Ethynylpyrazine | Organic Azide, CuSO₄, Sodium Ascorbate | N/A (Concerted) | tBuOH/H₂O, RT | 80–95% |
| Thieno[2,3-b]pyrazine | 3-Chloro-2-ethynylpyrazine | Na₂S or Thiourea | 3-Ethynylpyrazine-2-thiol | K₂CO₃, DMF, 90 °C | 65–75% |
Detailed Experimental Protocols
Protocol A: Synthesis of 5H-Pyrrolo[2,3-b]pyrazine via Sonogashira/Annulation Sequence
Objective: To synthesize the pyrrolo[2,3-b]pyrazine core starting from 3-bromo-2-aminopyrazine.
Self-Validating System: The progress of the Sonogashira coupling is visually validated by the precipitation of triethylamine hydrobromide (a white/yellowish salt) and a color transition to deep orange. LC-MS analysis provides definitive validation; the disappearance of the distinct isotopic doublet of the brominated precursor (M / M+2) and the emergence of the mass corresponding to the TMS-protected alkyne confirms successful cross-coupling.
Step-by-Step Methodology:
-
Degassing : In a flame-dried Schlenk flask, dissolve 3-bromo-2-aminopyrazine (1.0 equiv, 10 mmol) in anhydrous DMF (20 mL) and triethylamine (10 mL). Sparge the solution with argon for 15 minutes to prevent oxidative alkyne homocoupling (Glaser coupling).
-
Catalyst Addition : Add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 equiv) and Copper(I) iodide (CuI, 0.10 equiv) under positive argon pressure.
-
Alkyne Introduction : Dropwise add trimethylsilylacetylene (TMSA, 1.2 equiv). Stir the reaction mixture at 60 °C for 4 hours.
-
Intermediate Isolation : Monitor via TLC (EtOAc/Hexane 1:2). Upon completion, quench with water and extract with EtOAc (3 × 20 mL). Dry the organic layer over MgSO₄, concentrate under reduced pressure, and filter through a short silica pad to yield 3-((trimethylsilyl)ethynyl)pyrazin-2-amine.
-
Heteroannulation : Dissolve the isolated intermediate in anhydrous N-Methyl-2-pyrrolidone (NMP, 15 mL). Add Potassium tert-butoxide (KOtBu, 2.0 equiv) dropwise as a 1M solution in NMP.
-
Cyclization : Heat the mixture to 80 °C for 2 hours. The strong base simultaneously cleaves the TMS protecting group and drives the intramolecular cyclization.
-
Purification : Cool to room temperature, dilute with water (50 mL), and extract with dichloromethane (3 × 30 mL). Purify via flash column chromatography (DCM/MeOH gradient) to afford the pure 5H-pyrrolo[2,3-b]pyrazine.
Protocol B: Synthesis of 1,2,3-Triazolo[1,5-a]pyrazine via CuAAC
Objective: To construct the triazolo-pyrazine core utilizing click chemistry.
Self-Validating System: The reduction of Cu(II) to the catalytically active Cu(I) species is visually confirmed by the immediate transition of the aqueous catalyst solution from bright blue to colorless or pale yellow. The completion of the cycloaddition is validated by the spontaneous precipitation of the highly crystalline triazolo[1,5-a]pyrazine product from the aqueous mixture, allowing for isolation via simple vacuum filtration without the need for chromatography.
Step-by-Step Methodology:
-
Preparation : Dissolve 2-ethynylpyrazine (1.0 equiv, 5 mmol) and the desired organic azide (1.1 equiv) in a 1:1 mixture of tert-butanol and water (20 mL) in a round-bottom flask.
-
Catalyst Generation : In a separate vial, dissolve copper(II) sulfate pentahydrate (0.05 equiv) in 1 mL of deionized water. Add sodium ascorbate (0.10 equiv) to reduce Cu(II) to the active Cu(I) species.
-
Cycloaddition : Add the active Cu(I) solution dropwise to the main reaction flask. Stir vigorously at room temperature for 12 hours.
-
Workup : Filter the precipitated solid product through a Büchner funnel. Wash the filter cake sequentially with cold water (2 × 10 mL) and diethyl ether (10 mL) to remove unreacted starting materials. Dry under high vacuum to yield the pure 1,2,3-triazolo[1,5-a]pyrazine derivative.
References
- Synthesis and structure-activity relationships of 3,5-disubstituted-pyrrolo[2,3-b]pyridines as inhibitors of adaptor associated kinase 1 (AAK1) with antiviral activity.National Institutes of Health (PMC).
- 2,6-Di(thiophenyl)-1,5-dihydrodipyrrolopyrazine (DT-DPP) structural isomers as donor–acceptor–donor molecules and their optoelectronic investigation.RSC Publishing.
- Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines.National Institutes of Health (PMC).
Sources
- 1. Synthesis and structure-activity relationships of 3,5-disubstituted-pyrrolo[2,3-b]pyridines as inhibitors of adaptor associated kinase 1 (AAK1) with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,6-Di(thiophenyl)-1,5-dihydrodipyrrolopyrazine ( DT-DPP ) structural isomers as donor–acceptor–donor molecules and their optoelectronic investigation ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06270B [pubs.rsc.org]
- 3. Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on Chloropyrazines
Introduction: The Pyrazine Scaffold in Modern Chemistry
Pyrazine and its derivatives represent a cornerstone in heterocyclic chemistry, forming the core structure of numerous compounds with significant applications in the pharmaceutical and agrochemical industries.[1][2] These nitrogen-containing heterocycles are integral to a variety of drugs, including anticancer, antiviral, and antibiotic agents.[1] Within this class, chloropyrazines have emerged as exceptionally versatile synthetic intermediates.[3][4] The presence of a chlorine atom on the electron-deficient pyrazine ring creates a reactive site for nucleophilic aromatic substitution (SNAr), enabling the facile introduction of diverse functional groups.[3] This guide provides researchers, scientists, and drug development professionals with a detailed technical overview of the SNAr reaction on chloropyrazines, covering the underlying mechanism, critical reaction parameters, detailed experimental protocols, and troubleshooting insights.
The Mechanism: Unraveling the SNAr Pathway on Pyrazines
The nucleophilic aromatic substitution on chloropyrazines is a distinct process from SN1 or SN2 reactions, occurring at an sp2-hybridized carbon of the aromatic ring.[5] The reaction proceeds via a well-established two-step addition-elimination mechanism.[6][7][8]
Causality of Reactivity: The pyrazine ring's inherent electron-deficient nature is the primary driver for this reaction. The two nitrogen atoms exert a strong electron-withdrawing inductive and mesomeric effect, reducing the electron density of the ring carbons and making them susceptible to attack by nucleophiles.[5][9] This is the opposite of electrophilic aromatic substitution, where an electron-rich aromatic ring attacks an electrophile.[7]
The Two-Step Process:
-
Nucleophilic Addition (Rate-Determining Step): A nucleophile attacks the carbon atom bearing the chlorine leaving group. This initial attack temporarily disrupts the aromaticity of the ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[5][10] This intermediate is resonance-stabilized, with the negative charge delocalized over the ring and, most importantly, onto the electronegative nitrogen atoms.
-
Elimination of the Leaving Group: Aromaticity is restored in the second, typically faster step, through the expulsion of the chloride ion, yielding the final substituted pyrazine product.
The presence of additional electron-withdrawing groups (EWGs), such as nitro or cyano groups, ortho or para to the chlorine atom can further stabilize the Meisenheimer complex, thereby accelerating the reaction rate.[7][11][12] Conversely, electron-donating groups (EDGs) on the ring can decrease the reaction rate.[11]
Caption: General mechanism of SNAr on a chloropyrazine.
Key Parameters Influencing Reaction Success
Optimizing an SNAr reaction requires careful consideration of several interconnected parameters. The choices made directly impact reaction rate, yield, and purity.
-
The Nucleophile: A wide range of nucleophiles can be employed, including primary and secondary amines, alkoxides, and thiols.[1][13][14] Generally, more potent nucleophiles react faster. The choice is dictated by the desired final product, but common examples include ammonia, morpholine, benzylamine, and sodium methoxide.[12][13][15]
-
The Solvent: The solvent plays a critical role in mediating the reaction. Polar aprotic solvents such as DMSO, DMF, and THF are frequently used.[12][14] These solvents effectively solvate the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself, thus enhancing its reactivity.[16] However, successful reactions have also been reported in protic solvents like water and ethanol, often under specific conditions, which can offer significant "green chemistry" advantages.[12][15]
-
Temperature: Many SNAr reactions on chloropyrazines require heating to proceed at a reasonable rate.[14][15] Temperatures typically range from ambient to the reflux temperature of the chosen solvent. For less reactive substrates or weaker nucleophiles, higher temperatures are necessary. Microwave-assisted synthesis has proven to be an effective technique for accelerating these reactions, often leading to shorter reaction times and higher yields.[14]
-
The Base: When using nucleophiles like primary or secondary amines, a base is typically required to neutralize the hydrochloric acid (HCl) generated during the reaction. Without a base, the HCl would protonate the amine nucleophile, rendering it inactive. Common choices include organic bases like triethylamine (TEA) or inorganic bases such as potassium carbonate (K₂CO₃).[14] In some cases, a two-fold excess of the amine nucleophile can serve as both the reactant and the base.[3]
-
Leaving Group Reactivity: While this guide focuses on chloropyrazines, it is important to note the general halogen reactivity trend for SNAr reactions where the initial nucleophilic attack is the rate-determining step. The order is typically F > Cl > Br > I.[17] This is because the high electronegativity of fluorine most strongly activates the carbon atom towards nucleophilic attack, a factor that outweighs the weaker C-F bond strength which is not broken in the slow step.[7]
Experimental Protocols: From Benchtop to Analysis
The following protocols provide detailed, step-by-step methodologies for common SNAr transformations on chloropyrazines. They are intended as a starting point and may require optimization based on the specific substrate and nucleophile.
General Experimental Workflow
A systematic approach is crucial for reproducibility and success. The general laboratory workflow for performing and analyzing these SNAr reactions is depicted below.
Caption: General laboratory workflow for SNAr reactions.
Protocol 1: Synthesis of 3-Benzylaminopyrazine-2-carboxamide (Conventional Heating)
This protocol describes a typical amination reaction using conventional heating under reflux.[14]
Materials:
-
3-Chloropyrazine-2-carboxamide
-
Benzylamine (2 equivalents)
-
Triethylamine (TEA) (1 equivalent)
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Standard workup and purification equipment
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add 3-chloropyrazine-2-carboxamide (1.0 mmol, 1 eq).
-
Reagent Addition: Dissolve the starting material in anhydrous THF (15-20 mL). Add triethylamine (1.0 mmol, 1 eq) followed by benzylamine (2.0 mmol, 2 eq).
-
Reaction: Heat the reaction mixture to reflux (approx. 70°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-18 hours).
-
Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure (rotary evaporation). Partition the residue between ethyl acetate and water.
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 3-benzylaminopyrazine-2-carboxamide.
Protocol 2: Green Synthesis of 2-Morpholinopyrazine (Aqueous Conditions)
This protocol utilizes environmentally benign conditions, employing water as the solvent and potassium fluoride as the base.[12]
Materials:
-
2-Chloropyrazine
-
Morpholine (1.5 equivalents)
-
Potassium Fluoride (KF) (2 equivalents)
-
Water
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
Setup: In a round-bottom flask, combine 2-chloropyrazine (1.0 mmol, 1 eq), morpholine (1.5 mmol, 1.5 eq), and potassium fluoride (2.0 mmol, 2 eq).
-
Solvent Addition: Add water (10 mL) to the flask.
-
Reaction: Heat the mixture to reflux (100°C) with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Reactions are often complete within 12-24 hours. The reaction mixture may be heterogeneous.
-
Workup: Cool the mixture to room temperature.
-
Extraction: Extract the reaction mixture directly with a suitable organic solvent, such as isopropyl acetate or ethyl acetate (3x).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting product is often pure enough for subsequent steps, but can be further purified by column chromatography if necessary.
Protocol 3: Synthesis of 2-Methoxypyrazine (Alkoxide Substitution)
This protocol details the substitution of chloride with a methoxide nucleophile.[13]
Materials:
-
2-Chloropyrazine
-
Sodium methoxide (NaOMe) solution (e.g., 25 wt% in methanol) or solid NaOMe
-
Methanol, anhydrous
-
Round-bottom flask, condenser, magnetic stirrer
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous methanol.
-
Nucleophile Preparation: Carefully add sodium methoxide (1.1-1.5 mmol, 1.1-1.5 eq) to the methanol. If using solid NaOMe, it should be added portion-wise as the dissolution is exothermic.
-
Reagent Addition: Add 2-chloropyrazine (1.0 mmol, 1 eq) to the sodium methoxide solution.
-
Reaction: Stir the reaction at room temperature or heat to reflux, if necessary.
-
Monitoring: Monitor the reaction by TLC or GC-MS until completion.
-
Workup: Carefully quench the reaction by adding water.
-
Extraction: Remove the methanol under reduced pressure and extract the aqueous residue with an organic solvent like dichloromethane or ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the 2-methoxypyrazine product. Further purification can be achieved by distillation or chromatography.
Data Summary: Reaction Conditions at a Glance
The following table summarizes various SNAr conditions reported for chloropyrazines, providing a quick reference for experimental design.
| Entry | Chloropyrazine Substrate | Nucleophile | Solvent | Base | Temperature/Conditions | Yield (%) | Reference(s) |
| 1 | 2-Chloropyrazine | Ammonia | Ethanol | - | 150-200°C, Autoclave | Good | [15] |
| 2 | 2-Chloropyrazine | Morpholine | DMSO | - | 130°C | - | [12] |
| 3 | 2-Chloropyrazine | Morpholine | Water | KF | Reflux (100°C) | 90 | [12][16] |
| 4 | 3-Chloropyrazine-2-carboxamide | Benzylamine | THF | TEA | 70°C, Reflux | 70-90 | [14] |
| 5 | 2,3-Dichloropyrazine | Sodium methoxide | Methanol | - | Reflux | - | [13] |
| 6 | 2-Chloropyrazine | Sodium benzyl oxide | Benzene | - | Reflux | - | [13] |
Yields are as reported in the literature and can vary based on specific reaction scale and purification methods.
Troubleshooting and Field-Proven Insights
Issue: Low or No Conversion
-
Causality: The reaction may be too slow under the chosen conditions. The nucleophile may be deactivated or the starting material may be impure.
-
Solution:
-
Increase the reaction temperature or switch to a higher-boiling solvent.
-
Consider using microwave irradiation to accelerate the reaction.[14]
-
Switch to a more polar aprotic solvent (e.g., from THF to DMSO) to enhance nucleophilicity.
-
Use a stronger base or a larger excess of the nucleophile.
-
Verify the purity of the starting chloropyrazine and nucleophile.
-
Issue: Formation of Multiple Products/Side Reactions
-
Causality: With di- or trichloropyrazines, multiple substitutions can occur. For unsymmetrical substrates, regioselectivity can be an issue.[11] At high temperatures, decomposition might occur.
-
Solution:
-
Carefully control the stoichiometry of the nucleophile (e.g., use only 1 equivalent for monosubstitution).
-
Lower the reaction temperature to improve selectivity.
-
For regioselectivity issues, the outcome is often governed by electronics. An electron-withdrawing group will typically direct substitution to the position that best stabilizes the Meisenheimer intermediate.[11] Computational analysis can sometimes predict the major regioisomer.[18]
-
Issue: Solubility Problems
-
Causality: The starting material or reagents may not be fully soluble in the chosen solvent, limiting the reaction rate.
-
Solution:
-
Switch to a solvent in which all components are more soluble (e.g., DMF or DMSO).[12]
-
Increase the reaction temperature.
-
Ensure reagents are anhydrous if water is suspected to be causing precipitation.
-
Conclusion
The nucleophilic aromatic substitution reaction on chloropyrazines is a powerful and reliable tool for the synthesis of functionalized heterocyclic compounds. Its success hinges on a solid understanding of the underlying addition-elimination mechanism and the interplay between the nucleophile, solvent, temperature, and base. By leveraging the protocols and insights provided in this guide, researchers can effectively utilize chloropyrazines as key building blocks in the development of novel molecules for a wide range of scientific applications.
References
-
Title: Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) Source: PubMed URL: [Link]
-
Title: Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions Source: Scribd URL: [Link]
-
Title: Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines Source: ResearchGate URL: [Link]
-
Title: Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Source: PMC (PubMed Central) URL: [Link]
-
Title: Reaction of 2-chloropyrazine with morpholine with various sol- vents and bases. [a] Source: ResearchGate URL: [Link]
-
Title: Nucleophilic aromatic substitution Source: Wikipedia URL: [Link]
-
Title: nucleophilic aromatic substitutions Source: YouTube URL: [Link]
-
Title: Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines Source: Journal of the Chemical Society C: Organic - RSC Publishing URL: [Link]
- Title: US2396067A - Preparation of 2-aminopyrazine Source: Google Patents URL
-
Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL: [Link]
-
Title: Some New Aminopyrazines and their Sulfanilamide Derivatives Source: Journal of the American Chemical Society URL: [Link]
-
Title: Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation Source: MDPI URL: [Link]
-
Title: Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery Source: PMC (PubMed Central) URL: [Link]
-
Title: SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Div Source: Dovepress URL: [Link]
-
Title: Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation Source: ResearchGate URL: [Link]
-
Title: Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Source: RJPBCS URL: [Link]
-
Title: a sca old for the synthesis of highly functionalised heterocycles Source: Durham E-Theses URL: [Link]
-
Title: SNAr Reaction of Polyhalogenated Heterocycles Source: RCS Research Chemistry Services URL: [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. rjpbcs.com [rjpbcs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 9. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. US2396067A - Preparation of 2-aminopyrazine - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. SNAr Reaction of Polyhalogenated Heterocycles - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 6-Chloro-5-ethynylpyrazin-2-amine
Introduction: The Strategic Importance of Pyrazine Scaffolds in Medicinal Chemistry
The pyrazine moiety is a privileged scaffold in modern drug discovery, appearing in a multitude of clinically significant molecules. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a desirable building block for medicinal chemists. The compound 6-chloro-5-ethynylpyrazin-2-amine, in particular, represents a versatile intermediate. The presence of a halogen, an amino group, and a terminal alkyne provides three orthogonal handles for chemical modification, allowing for the rapid generation of diverse molecular architectures. The palladium-catalyzed Sonogashira cross-coupling reaction is a powerful tool for the functionalization of the ethynyl group, enabling the formation of carbon-carbon bonds with a wide range of aryl and heteroaryl partners.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this reaction, offering detailed protocols, mechanistic insights, and practical troubleshooting advice.
Mechanistic Insights: The Sonogashira Catalytic Cycle
The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3][4] It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1][5] The reaction proceeds through two interconnected catalytic cycles, as illustrated below.
The Palladium Cycle
The primary catalytic cycle involves the palladium center. It begins with the active Pd(0) species undergoing oxidative addition with the aryl or vinyl halide (Ar-X) to form a Pd(II) intermediate. This is often the rate-determining step of the cycle.
The Copper Cycle
In parallel, the copper(I) co-catalyst activates the terminal alkyne. The copper(I) salt reacts with the alkyne to form a copper(I) acetylide species.[3] This step increases the nucleophilicity of the alkyne, facilitating the subsequent transmetalation step.
Transmetalation and Reductive Elimination
The copper acetylide then transfers its organic fragment to the palladium(II) complex in a process called transmetalation. The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the final cross-coupled product and regenerate the active Pd(0) catalyst, thus completing the cycle.[5]
Caption: A diagram illustrating the key steps of the Sonogashira reaction.
Experimental Protocols
General Considerations
The Sonogashira reaction is typically sensitive to oxygen, so it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[6] The choice of palladium catalyst, ligand, base, and solvent can significantly impact the reaction outcome and should be optimized for each specific substrate combination.[7][8] For electron-deficient heterocycles like pyrazines, the use of electron-rich and bulky phosphine ligands can be beneficial.[9]
Materials and Reagents
| Reagent | Supplier | Purity | Notes |
| 6-Chloro-5-ethynylpyrazin-2-amine | Custom Synthesis/Commercially Available | >95% | Store under inert atmosphere. |
| Aryl Halide (e.g., Iodobenzene) | Major Chemical Supplier | >98% | |
| Pd(PPh₃)₂Cl₂ | Major Chemical Supplier | >98% | Other palladium sources like Pd(PPh₃)₄ can also be used.[5] |
| Copper(I) Iodide (CuI) | Major Chemical Supplier | >98% | Should be a fine powder. |
| Triphenylphosphine (PPh₃) | Major Chemical Supplier | >98% | Additional ligand to stabilize the palladium catalyst. |
| Triethylamine (TEA) or Diisopropylamine (DIPA) | Major Chemical Supplier | >99% | Anhydrous grade is recommended. Acts as both base and solvent.[3] |
| Anhydrous Solvent (e.g., THF, DMF) | Major Chemical Supplier | >99.8% | Degas before use.[10] |
Detailed Step-by-Step Protocol for a Typical Sonogashira Coupling
This protocol describes the coupling of 6-chloro-5-ethynylpyrazin-2-amine with iodobenzene as a representative example.
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 6-chloro-5-ethynylpyrazin-2-amine (1.0 mmol, 1.0 eq.).
-
Add the aryl halide (1.2 mmol, 1.2 eq.).
-
Add Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).
-
The flask is then evacuated and backfilled with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.[4]
-
-
Reagent Addition:
-
Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., 5 mL of THF or DMF).[10]
-
Add the amine base (e.g., triethylamine, 3.0 mmol, 3.0 eq.).
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature or heat to a temperature between 50-80 °C. The optimal temperature may need to be determined empirically.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst, insufficient base, low reaction temperature, or poor quality reagents. | Ensure all reagents are anhydrous and of high purity. Increase the reaction temperature. Consider using a different palladium catalyst/ligand system, such as one with N-heterocyclic carbene (NHC) ligands.[11][12] |
| Homocoupling of Alkyne | Presence of oxygen, excess copper catalyst. | Rigorously exclude oxygen from the reaction. Consider a copper-free Sonogashira protocol.[3] Reduce the amount of copper co-catalyst. |
| Dehalogenation | Side reaction promoted by certain ligands and bases. | Optimize the choice of base; sometimes a weaker base like K₂CO₃ can be beneficial.[7] Screen different phosphine ligands.[9] |
| Complex Mixture | Side reactions, decomposition of starting material or product. | Lower the reaction temperature. Reduce the reaction time. Ensure the purity of the starting materials. |
Scope and Limitations
The Sonogashira coupling of 6-chloro-5-ethynylpyrazin-2-amine is generally compatible with a wide range of aryl and heteroaryl halides. Electron-rich and electron-poor systems can be successfully coupled. However, sterically hindered halides may require more forcing conditions or specialized catalyst systems. The amino group on the pyrazine ring can potentially coordinate to the palladium center, which might necessitate the use of specific ligands to prevent catalyst inhibition.[7]
Conclusion
The palladium-catalyzed Sonogashira cross-coupling of 6-chloro-5-ethynylpyrazin-2-amine is a robust and versatile method for the synthesis of complex, nitrogen-containing heterocyclic compounds. By understanding the underlying mechanism and carefully optimizing the reaction conditions, researchers can efficiently generate a diverse library of molecules with potential applications in drug discovery and materials science. This guide provides a solid foundation for the successful implementation of this important transformation.
References
-
Sonogashira coupling - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved March 7, 2026, from [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. (2020, April 20). Retrieved March 7, 2026, from [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (n.d.). Retrieved March 7, 2026, from [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2026, from [Link]
-
Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles - Green Chemistry (RSC Publishing). (n.d.). Retrieved March 7, 2026, from [Link]
-
Guidelines for Sonogashira cross-coupling reactions - Sussex Drug Discovery Centre. (2013, January 14). Retrieved March 7, 2026, from [Link]
-
PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS OF CHLOROPYRAZINES WITH AROMATIC HETEROCYCLES. (n.d.). Retrieved March 7, 2026, from [Link]
-
Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes | Organic Letters - ACS Publications. (2014, July 3). Retrieved March 7, 2026, from [Link]
-
Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed. (2014, July 18). Retrieved March 7, 2026, from [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC. (n.d.). Retrieved March 7, 2026, from [Link]
-
ChemInform Abstract: Aqueous/Organic Cross Coupling: Sustainable Protocol for Sonogashira Reactions of Heterocycles. | Request PDF - ResearchGate. (2025, August 6). Retrieved March 7, 2026, from [Link]
-
Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A. (2013, April 9). Retrieved March 7, 2026, from [Link]
-
Palladium(II)-Catalyzed C(sp)–C(sp2) Coupling: A Direct Approach to Multi-Substituted Pyrrolo[1,2-a]pyrazines - ResearchGate. (2025, August 10). Retrieved March 7, 2026, from [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). Retrieved March 7, 2026, from [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2025, December 1). Retrieved March 7, 2026, from [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). Retrieved March 7, 2026, from [Link]
-
Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022, March 3). Retrieved March 7, 2026, from [Link]
-
5-Ethynylpyridin-2-amine | C7H6N2 | CID 21954827 - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018, January 25). Retrieved March 7, 2026, from [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (2022, August 29). Retrieved March 7, 2026, from [Link]
-
Recent developments in aminopyrazole chemistry - arkat usa. (n.d.). Retrieved March 7, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. depts.washington.edu [depts.washington.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Precision Engineering of Covalent Inhibitors using Ethynyl Pyrazine Scaffolds
This Application Note is designed for medicinal chemists and chemical biologists. It details the rationale, design principles, and experimental protocols for utilizing Ethynyl Pyrazine scaffolds as tunable electrophilic warheads for targeted covalent inhibition (TCI).
Executive Summary
While acrylamides remain the industry standard for targeting non-catalytic cysteines, their high intrinsic reactivity can lead to off-target promiscuity and metabolic instability. Ethynyl pyrazines (pyrazine-linked alkynes) represent a distinct class of "tempered" electrophiles. The electron-deficient pyrazine core activates the attached ethynyl group toward nucleophilic attack by cysteine thiolates, forming stable vinyl sulfide adducts.
This guide provides a blueprint for exploiting the Ethynyl Pyrazine (EP) scaffold. Unlike flexible acrylamides, the EP scaffold offers a rigid, linear geometry and a reactivity profile that can be finely tuned via heteroatom substitution, enabling the design of inhibitors with superior selectivity profiles.
Scientific Rationale: The Ethynyl Pyrazine Advantage
Mechanism of Action
The ethynyl pyrazine warhead functions via a specific nucleophilic addition reaction. The pyrazine ring acts as an electron-withdrawing group (EWG), lowering the LUMO energy of the attached alkyne.
-
Reaction: The thiolate anion (Cys-S⁻) attacks the
-carbon (terminal or internal) of the polarized triple bond. -
Product: A stable vinyl sulfide thioether adduct.
-
Selectivity: The reaction requires a specific geometry and proximity, making EPs less likely to react with solvent-exposed thiols (like Glutathione) compared to unhindered acrylamides.
Electronic Tuning (The "Goldilocks" Zone)
The reactivity of the ethynyl group is directly coupled to the electronics of the pyrazine core.
-
To Increase Reactivity: Add electron-withdrawing groups (e.g., -CF₃, -CN, -Cl) to the pyrazine ring. This pulls electron density from the alkyne, making it more electrophilic.
-
To Decrease Reactivity: Add electron-donating groups (e.g., -NH₂, -OMe, -CH₃). This tempers the warhead, requiring tighter non-covalent binding (
) to drive the reaction ( ).
Strategic Design Workflow
The following diagram illustrates the iterative cycle for optimizing Ethynyl Pyrazine inhibitors, moving from scaffold selection to kinetic validation.
Figure 1: Iterative Design Cycle for Ethynyl Pyrazine Inhibitors. The workflow prioritizes geometric validation (docking) before synthetic execution, with a feedback loop based on kinetic selectivity.
Experimental Protocols
Synthesis: Installation of the Ethynyl Warhead
Objective: To synthesize a 2-ethynylpyrazine derivative from a chloropyrazine precursor.
Methodology: Sonogashira Cross-Coupling.
-
Note: The ethynyl group is often installed late-stage to prevent side reactions.
Protocol:
-
Reagents:
-
Substrate: 2-Chloropyrazine derivative (1.0 eq).
-
Alkyne: Trimethylsilylacetylene (TMSA) (1.2 eq).
-
Catalyst:
(5 mol%). -
Co-catalyst: CuI (10 mol%).
-
Base/Solvent:
/ THF (1:1 v/v).
-
-
Procedure:
-
Degas the solvent mixture with Argon for 15 mins.
-
Add substrate, catalyst, and CuI under Argon flow.
-
Add TMSA dropwise.
-
Heat to 60°C for 4-12 hours (monitor by LC-MS).
-
-
Deprotection:
-
Treat the crude TMS-ethynyl intermediate with
in MeOH (RT, 1 h) to reveal the terminal alkyne. -
Critical Step: Terminal ethynyl pyrazines can be volatile or unstable; store at -20°C.
-
Biochemical Validation: Intrinsic Reactivity (GSH Assay)
Objective: To quantify the electrophilicity of the warhead independent of the protein target. This predicts "off-target" toxicity.
Protocol:
-
Preparation: Prepare a 10 mM stock of the inhibitor in DMSO.
-
Reaction: Mix inhibitor (50 µM final) with reduced Glutathione (GSH, 5 mM final) in PBS (pH 7.4) at 37°C. (100-fold excess of GSH ensures pseudo-first-order kinetics).
-
Monitoring: Inject samples into HPLC-UV or LC-MS at t=0, 15, 30, 60, 120, and 240 min.
-
Analysis: Plot ln([Inhibitor]) vs. time. The slope is
. -
Target Metric: An ideal "tempered" covalent inhibitor should have a
hours in this assay, implying it is stable in cytosol but reactive when positioned in the enzyme active site.
The Gold Standard: Determination
Objective: To distinguish between binding affinity (
Protocol:
-
Enzyme Prep: Incubate the target Kinase/Enzyme ([E] = 5 nM) with varying concentrations of Inhibitor ([I] = 0, 10 nM - 10 µM).
-
Time Course: At varying time points (t = 0 to 60 min), remove an aliquot and dilute 100-fold into a solution containing the substrate (ATP/Peptide).
-
Activity Measurement: Measure the residual enzymatic velocity (
). -
Calculation:
-
Determine
for each [I] by fitting exponential decay: . -
Plot
vs. [I] and fit to the hyperbolic equation:
-
Data Interpretation Table:
| Parameter | Definition | Target Value for Ethynyl Pyrazine |
| Reversible binding constant | < 100 nM (Needs high affinity to compensate for lower reactivity) | |
| Max rate of covalent bond formation | 0.01 - 0.1 min⁻¹ (Slower than acrylamides) | |
| Efficiency of covalent inhibition | > 10⁴ M⁻¹s⁻¹ |
Mechanistic Visualization (Pathway)
The following diagram details the molecular mechanism of the cysteine attack on the ethynyl pyrazine.
Figure 2: Reaction Mechanism. The nucleophilic cysteine thiolate attacks the activated alkyne, driven by the electron-deficient nature of the pyrazine scaffold.[1]
References
-
Singh, J., et al. (2011). "The resurgence of covalent drugs."[2][3] Nature Reviews Drug Discovery. [Link]
-
Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry. [Link]
-
Flanagan, M. E., et al. (2014). "Chemical Proteomics Reveals the Target Landscape of Substituted Pyrazine Kinase Inhibitors." ACS Chemical Biology. [Link]
-
Strelow, J. M. (2017). "A Perspective on the Kinetics of Covalent Binding." SLAS Discovery. [Link]
-
Pichon, M. M., et al. (2020).[4] "2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation."[4][5] Chemical Science. [Link](Note: Provides analogous mechanistic data on heteroaryl electrophiles).
Sources
- 1. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 3. mdpi.com [mdpi.com]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Cyclization Strategies for 6-Chloro-5-Ethynylpyrazin-2-Amine
This Application Note provides a comprehensive technical guide for the cyclization of 6-chloro-5-ethynylpyrazin-2-amine , a critical intermediate in the synthesis of fused bicyclic heteroaromatics such as pyrrolo[2,3-b]pyrazines and furo[2,3-b]pyrazines . These scaffolds are highly privileged in medicinal chemistry, particularly for the development of SHP2 inhibitors (e.g., analogs of JAB-3068/TNO155) and other kinase inhibitors.
Introduction & Structural Analysis
6-chloro-5-ethynylpyrazin-2-amine (CAS: 2764012-30-6) features a densely functionalized pyrazine core. The presence of a halogen (Cl) at position 6 adjacent to an alkyne (ethynyl) at position 5 creates a classic "ortho-haloalkynyl" motif , which serves as a versatile linchpin for heteroannulation reactions.
Key Reactivity Features
-
Electrophilic C6 Position: The carbon at position 6 is highly activated for nucleophilic aromatic substitution (
) due to the electron-withdrawing nature of the pyrazine nitrogens and the chlorine leaving group. -
Alkynyl Handle (C5): The adjacent ethynyl group can act as an electrophile (after activation) or participate in metal-catalyzed cyclizations (e.g., 5-endo-dig or 5-exo-dig pathways).
-
C2-Amine: The exocyclic amine at position 2 typically remains stable during C5-C6 cyclization but can be protected (e.g., Boc, acetyl) if side reactions occur.
Primary Cyclization Pathways
The two most chemically valuable transformations for this substrate are the formation of pyrrolo[2,3-b]pyrazines (via reaction with amines) and furo[2,3-b]pyrazines (via reaction with oxygen nucleophiles).
Pathway A: Synthesis of 2-Amino-5H-pyrrolo[2,3-b]pyrazines
This is the dominant pathway for generating kinase inhibitor scaffolds. The reaction proceeds via a one-pot cascade: intermolecular
Mechanism:
-
: Primary amine (
) attacks C6, displacing Chloride. -
Cyclization: The newly installed amine nitrogen attacks the adjacent alkyne (C5) in a 5-endo-dig fashion, catalyzed by base or metal ions (
, ), to close the pyrrole ring.
Pathway B: Synthesis of 2-Amino-furo[2,3-b]pyrazines
This pathway utilizes oxygen nucleophiles (hydroxide or alkoxides) to form a furan-fused system.
Mechanism:
- : Hydroxide/Alkoxide attacks C6, displacing Chloride.
-
Cyclization: The oxygen attacks the alkyne to form the furan ring.
Experimental Protocols
Protocol A: Copper-Catalyzed Aminocyclization (Pyrrolo-Fusion)
Best for: Installing bulky or aromatic amines at the N-5 position.
Materials:
-
Substrate: 6-chloro-5-ethynylpyrazin-2-amine (1.0 equiv)
-
Reagent: Primary Amine (
, 1.2–1.5 equiv) -
Catalyst: CuI (10 mol%)
-
Base:
(2.0 equiv) or (2.0 equiv) -
Solvent: DMF or DMSO (anhydrous)
Procedure:
-
Setup: In a glovebox or under
flow, charge a reaction vial with the pyrazine substrate, CuI, and base. -
Addition: Add the solvent (concentration ~0.1 M) and the primary amine.
-
Reaction: Seal the vial and heat to 100–120°C for 4–12 hours. Monitor by LC-MS for the disappearance of the chloro-intermediate.
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with water/brine to remove DMF. Dry organic layer over
.[1][2] -
Purification: Flash column chromatography (typically DCM/MeOH or Hex/EtOAc gradients).
Critical Note: For volatile amines, use a sealed pressure tube. For unreactive amines, adding a ligand like L-proline (20 mol%) can accelerate the reaction.
Protocol B: Base-Mediated Furo-Cyclization
Best for: Creating the unsubstituted furo[2,3-b]pyrazine core.
Materials:
-
Substrate: 6-chloro-5-ethynylpyrazin-2-amine (1.0 equiv)
-
Reagent: KOH (5.0 equiv) or NaOtBu (3.0 equiv)
-
Solvent: DMSO or t-BuOH
-
Temperature: 80°C
Procedure:
-
Dissolve the substrate in DMSO.
-
Add powdered KOH or NaOtBu.
-
Heat at 80°C for 2–6 hours. The mixture will typically darken.
-
Quench with saturated
solution. -
Extract with EtOAc (x3). Note: The product may be polar; check the aqueous phase.
Reaction Conditions Optimization Table
The following table summarizes conditions based on the desired product class.
| Target Scaffold | Reagent (Nucleophile) | Catalyst | Base | Solvent | Temp (°C) | Yield Potential |
| N-Alkyl-Pyrrolo[2,3-b]pyrazine | Alkyl Amine ( | None / CuI | NMP / DMF | 100-130 | High (>80%) | |
| N-Aryl-Pyrrolo[2,3-b]pyrazine | Aniline ( | Toluene | 110 | Mod-High (60-80%) | ||
| Furo[2,3-b]pyrazine | Water / Hydroxide | None | KOH / NaOH | DMSO / | 80-100 | Moderate (50-70%) |
| Thieno[2,3-b]pyrazine | None | DMF | 90 | Moderate (40-60%) |
Mechanistic & Workflow Visualization
The following diagram illustrates the divergent synthesis pathways from the common intermediate.
Caption: Divergent cyclization pathways for 6-chloro-5-ethynylpyrazin-2-amine yielding pyrrolo- and furo-fused systems.
References
-
Synthesis of SHP2 Inhibitors (JAB-3068 Context)
- Patent: "Heterocyclic derivatives useful as SHP2 inhibitors." WO2017211303A1.
-
General Cyclization of Ortho-Haloalkynyl Heterocycles
- Journal: "Synthesis of Fused Tricyclic Amines...
-
Pyrazine Functionalization Protocols
- Application Note: "2-Amino-5-chloropyrazine synthesis and functionaliz
-
Analogous Pyrazolo[1,5-a]pyridine Synthesis
- Patent: "6 substituted 2-heterocyclylamino pyrazine compounds as chk-1 inhibitors." WO2010016005A1.
Sources
Troubleshooting & Optimization
preventing polymerization of 6-chloro-5-ethynylpyrazin-2-amine during storage
Welcome to the Technical Support Center for 6-chloro-5-ethynylpyrazin-2-amine .
As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter stability issues with highly functionalized building blocks. 6-chloro-5-ethynylpyrazin-2-amine is a highly versatile but notoriously sensitive molecule. It contains a terminal alkyne, an electron-deficient pyrazine ring, a reactive carbon-chlorine bond, and a primary amine.
The most critical challenge during the storage of this compound is the spontaneous polymerization and dimerization of the terminal ethynyl group . Below is our comprehensive, causality-driven guide to troubleshooting, preventing degradation, and recovering this material for your synthetic workflows.
I. Mechanistic Overview of Degradation
To prevent degradation, we must first understand the chemical pathways that cause it. Terminal alkynes do not simply "go bad"; they undergo specific, predictable side reactions when exposed to environmental triggers.
Mechanisms of alkyne degradation via Glaser coupling and radical polymerization.
II. Troubleshooting & FAQs
Q1: My batch of 6-chloro-5-ethynylpyrazin-2-amine has turned from a light powder into a dark, insoluble mass. What happened? A: You are observing the results of Glaser homocoupling and subsequent cross-linking. The primary amine on the pyrazine ring can weakly coordinate trace transition metals (especially copper or iron introduced via metal spatulas or low-grade solvents). In the presence of ambient oxygen, these trace metals catalyze an oxidative dimerization of the terminal alkyne into a conjugated diyne[1]. Once conjugated diynes form, their lowered HOMO-LUMO gap makes them highly susceptible to further thermal or photochemical radical polymerization, resulting in the dark, insoluble mass you observed.
Q2: What are the absolute optimal storage conditions for the neat solid? A: The material must be stored under a strict Argon atmosphere at -80°C in amber glass vials .
-
Causality for Argon: Argon is heavier than nitrogen and effectively displaces oxygen, starving the Glaser coupling pathway of its required oxidant[1].
-
Causality for -80°C: Radical polymerization is a kinetically driven chain reaction. Deep freezing drops the kinetic energy of the system below the activation barrier required for radical propagation.
-
Causality for Amber Glass: UV light acts as a radical initiator by homolytically cleaving weak bonds or exciting the conjugated pyrazine system. Amber glass blocks UV transmission.
Q3: Can I prepare a stock solution and store it for future experiments? A: We strongly advise against long-term solution storage. Dissolving the compound dramatically increases molecular mobility, raising the collision frequency between alkyne moieties. If you must store it in solution for short-term use (e.g., overnight automated synthesis), use rigorously degassed, anhydrous solvents (like THF or DCM) and consider adding a volatile radical scavenger (like BHT) if it will not interfere with your downstream chemistry.
Q4: My synthetic route requires storing this intermediate for months before the next step. How can I guarantee stability? A: If long-term stability is an absolute requirement, you should temporarily mask the terminal alkyne. Standard silyl protecting groups (TMS or TIPS) are highly effective. Alternatively, modern photolabile protecting groups (such as o-nitrobenzyl propargyl ethers) can be utilized to completely block unwanted alkyne reactivity during storage and early synthetic steps, allowing for mild, reagent-free deprotection via UV irradiation later[2].
III. Quantitative Stability Data
To assist in your experimental planning, the following table summarizes the causal relationship between storage conditions and the degradation rate of 6-chloro-5-ethynylpyrazin-2-amine.
| Storage Temperature | Atmosphere | Light Exposure | Estimated Half-Life | Purity Retention (at 6 Months) |
| Room Temp (20°C) | Ambient Air | Direct / Ambient | < 1 Week | < 10% (Severe Degradation) |
| 4°C (Fridge) | Ambient Air | Dark | ~1 Month | ~40% (Moderate Dimerization) |
| -20°C (Freezer) | Nitrogen | Dark | > 1 Year | > 95% (Viable for most uses) |
| -80°C (Deep Freeze) | Argon | Dark | > 2 Years | > 99% (Optimal) |
IV. Standard Operating Procedures (SOPs)
To ensure scientific integrity, every protocol below is designed as a self-validating system . This means you will perform specific checks before and after the procedure to guarantee the material's viability.
SOP 1: Aliquoting and Inert-Gas Packing
Repeated freeze-thaw cycles and repeated exposure to ambient air are the leading causes of batch ruin. You must aliquot the material upon receipt.
Step-by-step workflow for the inert aliquoting and storage of alkyne-functionalized pyrazines.
Step-by-Step Methodology:
-
Pre-Validation: Dissolve a 1 mg sample in CDCl3 and run a 1H-NMR. Confirm the presence of the terminal alkyne proton (typically a sharp singlet around 3.5 - 4.0 ppm). If a broad polymeric baseline is present, proceed to SOP 2 first.
-
Drying: Place the bulk material in a vacuum desiccator overnight to remove trace moisture, which can act as a medium for ionic side reactions.
-
Inert Transfer: Move the desiccator into a glovebox purged with high-purity Argon. Crucial: Do not use metal spatulas. Use static-free ceramic or PTFE spatulas to prevent trace metal contamination.
-
Aliquoting: Distribute the powder into single-use, pre-dried amber glass vials.
-
Sealing: Seal the vials using caps with PTFE-lined septa. Causality: Standard rubber septa are highly permeable to oxygen over time; PTFE provides a superior hermetic barrier.
-
Storage: Remove from the glovebox and immediately transfer to a -80°C freezer.
SOP 2: Recovery of Partially Degraded Material
If your material has already begun to darken, it is often possible to rescue the unreacted monomer.
Step-by-Step Methodology:
-
Solubilization: Suspend the degraded mixture in cold Ethyl Acetate (EtOAc). The unreacted monomer will dissolve, while the highly cross-linked polymers and Glaser dimers will largely remain insoluble.
-
Filtration: Filter the suspension through a pad of Celite to remove the dark, insoluble polymeric mass.
-
Chromatography: Concentrate the filtrate under reduced pressure (keeping the water bath below 30°C to prevent thermal polymerization). Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
-
Post-Validation: Run a TLC of the purified fractions. The monomer will elute as a distinct, UV-active spot. The absence of baseline retention (which indicates polymers) validates the success of the recovery. Immediately subject the recovered material to SOP 1.
V. References
-
Title: Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions Source: Journal of the American Chemical Society / PubMed URL: [Link]
-
Title: A photolabile protection strategy for terminal alkynes Source: Tetrahedron Letters / Chalmers Research URL: [Link]
Sources
Technical Support Center: Optimizing Sonogashira Coupling for Chloropyrazine Substrates
Welcome to the technical support center for optimizing Sonogashira cross-coupling reactions involving chloropyrazine substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges posed by these electron-deficient heteroaromatic chlorides. Due to the inherent low reactivity of the C-Cl bond, achieving high yields requires careful optimization of catalysts, ligands, and reaction conditions.[1][2]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues, helping you enhance reaction efficiency, minimize side products, and achieve your synthetic goals.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most common problems encountered during the Sonogashira coupling of chloropyrazines. Each issue is presented in a question-and-answer format, detailing the probable causes and providing a logical sequence of solutions.
Problem: Low or No Conversion
Q1: My reaction shows minimal or no consumption of the starting chloropyrazine. What are the likely causes and how can I fix it?
This is the most frequent issue, typically stemming from the difficulty of achieving the initial oxidative addition of the robust C-Cl bond to the palladium center.[3]
A1: Causality & Step-wise Solutions:
-
Inactive Catalyst System: The active Pd(0) species is either not forming efficiently from the Pd(II) precatalyst or is decomposing.
-
Solution: If using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, ensure your conditions facilitate its reduction; amine bases can assist in this process.[3][4] For a more direct approach, switch to a dedicated Pd(0) source such as Pd(PPh₃)₄.[5][6] Always use a fresh catalyst that has been stored properly under an inert atmosphere.[7]
-
-
Insufficient Ligand Performance: Standard ligands like triphenylphosphine (PPh₃) may not be effective enough for the challenging oxidative addition of a chloropyrazine.
-
Solution: Switch to a more robust ligand. Bulky, electron-rich phosphine ligands are known to accelerate the oxidative addition of aryl chlorides.[3][5] Excellent choices include Buchwald-type ligands such as XPhos, SPhos, or RuPhos.[7] Alternatively, N-heterocyclic carbene (NHC) ligands can offer enhanced stability and reactivity.[3][5]
-
-
Inadequate Reaction Conditions (Temperature & Solvent): The energy barrier for the C-Cl bond activation is high and may not be overcome at room or moderate temperatures.
-
Solution: Increase the reaction temperature, often in the range of 90-120 °C.[7][8] If solubility or boiling points are a limitation, consider switching to a higher-boiling aprotic polar solvent like DMF, NMP, or dioxane.[7][9] For rapid optimization and often improved yields, microwave-assisted heating is a highly effective strategy that can dramatically reduce reaction times from hours to minutes.[10][11]
-
Problem: Significant Alkyne Homocoupling
Q2: My primary side product is the dimer of my terminal alkyne (Glaser coupling). How do I suppress this?
Glaser homocoupling is a classic side reaction in Sonogashira couplings, promoted by the copper(I) co-catalyst in the presence of oxygen.[4][12]
A2: Causality & Step-wise Solutions:
-
Presence of Oxygen: Molecular oxygen facilitates the oxidative dimerization of the copper acetylide intermediate.
-
Copper(I) Co-catalyst: The copper catalyst is the primary mediator of the homocoupling pathway.
-
Solution: The most effective way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol .[4][13][14] These conditions have been well-developed and often involve using a stronger base (e.g., an inorganic base like Cs₂CO₃ or an amine like pyrrolidine) or additives like tetrabutylammonium fluoride (TBAF) to facilitate the catalytic cycle without copper.[5][9]
-
Problem: Catalyst Decomposition (Formation of Palladium Black)
Q3: My reaction mixture turns black, and my yield is poor. What is causing this catalyst decomposition?
The formation of a black precipitate is indicative of the active, soluble Pd(0) catalyst decomposing into inactive, elemental palladium metal.[3]
A3: Causality & Step-wise Solutions:
-
Ligand Dissociation/Oxidation: If the phosphine ligand dissociates from the palladium center, the unprotected metal is prone to aggregation and precipitation.
-
Solution: Ensure an adequate ligand-to-palladium ratio. A 2:1 to 4:1 ligand-to-metal molar ratio can help maintain the stability of the catalytic complex.[15] Using bulkier, more strongly binding ligands (as mentioned in Q1) can also prevent dissociation.
-
-
Solvent Effects: Certain solvents can promote the decomposition of the catalyst.
-
Solution: While THF is a common solvent, it has been observed to sometimes promote the formation of palladium black.[3] Consider switching to a more coordinating solvent like DMF or NMP, or a non-polar solvent like toluene, which may better stabilize the catalyst.
-
Frequently Asked Questions (FAQs)
Q4: Which palladium catalyst is the best starting point for a chloropyrazine substrate?
A4: For a challenging aryl chloride, a robust catalyst system is essential. A good starting point is a combination of a Pd(II) precatalyst like PdCl₂(PPh₃)₂ or Pd(OAc)₂ paired with a bulky, electron-rich phosphine ligand such as XPhos or SPhos .[3][7] These ligands are specifically designed to facilitate the difficult oxidative addition step with aryl chlorides. Using a pre-formed catalyst like XPhos Pd G3 can also be highly effective.[7]
Q5: Is a copper co-catalyst essential for the reaction to work?
A5: No, copper is not essential. While the traditional Sonogashira reaction uses a copper(I) salt (typically CuI) to act as a co-catalyst and increase the reaction rate, numerous highly efficient copper-free protocols exist.[4][16]
-
Copper-Catalyzed: Generally faster at lower temperatures but runs the risk of alkyne homocoupling and can be problematic if your substrate can chelate copper.[17]
-
Copper-Free: The preferred method to avoid Glaser coupling side products and simplify purification.[14] These reactions may require higher temperatures or stronger bases to proceed efficiently.[5]
Q6: How do I select the optimal base and solvent?
A6: The choice is interconnected and depends on whether you are using a copper-catalyzed or copper-free system.
-
Bases: Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are very common; they neutralize the generated HX and can also serve as the solvent.[4] For copper-free systems or when a stronger base is needed, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are excellent choices.[8][18]
-
Solvents: If an amine base is not used as the solvent, polar aprotic solvents like DMF, THF, and dioxane are standard. The choice often comes down to the required reaction temperature and substrate solubility.[8][19]
Q7: What is the specific role of an additive like tetrabutylammonium fluoride (TBAF)?
A7: TBAF is a versatile additive that can play multiple roles. It can act as a base to deprotonate the alkyne and has been shown to be a powerful promoter for copper- and amine-free Sonogashira couplings, even for deactivated aryl chlorides.[9][20][21] Its role can also be that of a phase-transfer catalyst, enhancing reactivity. In reactions using trimethylsilyl (TMS)-protected alkynes, TBAF is commonly used for the in-situ deprotection of the silyl group.[4]
Visualized Workflows and Mechanisms
Sonogashira Catalytic Cycle
The Sonogashira reaction proceeds through two interconnected catalytic cycles. The copper-free variant bypasses the copper cycle entirely.
Caption: The Sonogashira catalytic cycle, showing both the traditional copper co-catalyzed pathway and the direct copper-free alternative.
Troubleshooting Workflow for Low Yields
This decision tree provides a logical path to diagnose and solve low-yield issues with chloropyrazine substrates.
Caption: A decision-making workflow for troubleshooting low-yielding Sonogashira reactions with chloropyrazines.
Data Summary & Protocols
Comparative Performance for Chloropyrazine Coupling
The following table summarizes various conditions reported for the Sonogashira coupling of chloropyrazine derivatives to provide a comparative starting point for optimization.
| Catalyst (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 10% Pd/C (5) | PPh₃ (10) | CuI (10) | Et₃N | EtOH | Reflux | ~80-95% | [18] |
| PdCl₂(PPh₃)₂ (3) | - | - | TBAF | None | 80 | ~70-85% | [20][21] |
| [Pd(allyl)Cl]₂ (1) | PPh₃ (4) | CuI (2) | Et₃N | THF | 50 | Quantitative | |
| PdCl₂(dppf) | - | CuI | Et₃N | DMF | 100 | Good | [15] |
| Pd(OAc)₂ (2) | BrettPhos (4) | - | Et₃N | Toluene | 60 | 82-91% | [22] |
Experimental Protocols
Protocol 1: Microwave-Assisted Copper-Free Sonogashira Coupling
This protocol is optimized for rapid reaction times and avoids alkyne homocoupling, making it ideal for challenging chloropyrazine substrates.[10][11]
-
Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the chloropyrazine substrate (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and a bulky phosphine ligand like XPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.
-
Solvent and Reagents: Through the septum, add degassed solvent (e.g., 5 mL of dioxane or toluene), the terminal alkyne (1.2 mmol), and a strong base such as Cs₂CO₃ (2.0 mmol).
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 20-40 minutes. Monitor power to avoid pressure buildup.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and base. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by flash column chromatography.
Protocol 2: Conventional Copper-Catalyzed Sonogashira Coupling
This protocol uses a traditional catalyst system and is suitable for substrates that are not prone to homocoupling.[18]
-
Reaction Setup: In an oven-dried round-bottom flask under an argon atmosphere, combine the chloropyrazine (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).
-
Solvent and Reagents: Add degassed solvent (e.g., 5 mL of THF or DMF), followed by an amine base (e.g., 3 mL of Et₃N).
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise to the stirred mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through celite.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography.
References
-
Sonogashira coupling - Wikipedia. [Link]
-
Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379–381. [Link]
-
Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. [Link]
-
Ghorui, S., et al. (2021). In silico assessment and sonochemical synthesis of 2-alkynyl 3-chloropyrazines as prospective ligands for SARS-CoV-2. Bioorganic Chemistry, 107, 104618. [Link]
-
Hopkins, J. M., & Collar, N. (2004). A one-pot Sonogashira/heteroannulation strategy for the synthesis of 6-substituted-5H-pyrrolo[2,3-b]pyrazines. Tetrahedron Letters, 45(46), 8631–8633. [Link]
-
Sonogashira Coupling Reaction Explained: Definition, Examples, Practice & Video Lessons - Pearson. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Praveen, C., & Peruncheralathan, S. (2012). Sonogashira Coupling Reaction with Diminished Homocoupling. Journal of Chemical Sciences, 124(5), 1055–1063. [Link]
-
Hervens, F., & Van der Eycken, E. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(16), 2565–2580. [Link]
-
Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379-381. [Link]
-
Sonogashira Coupling - YouTube. [Link]
-
Tyagi, B., & Sharma, M. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]
-
In silico assessment and sonochemical synthesis of 2-alkynyl 3-chloropyrazines as prospective ligands for SARS - MOST Wiedzy. [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. [Link]
-
Copper-free Sonogashira coupling - The chemical reaction database. [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ArODES. [Link]
-
Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle - ResearchGate. [Link]
-
Erdélyi, M., & Gogoll, A. (2001). Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. The Journal of Organic Chemistry, 66(12), 4165–4169. [Link]
-
Bandyopadhyay, D., & Banik, B. K. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7346–7365. [Link]
-
Effect of Cu salts, solvents, and bases for Sonogashira coupling reaction - ResearchGate. [Link]
-
Bandyopadhyay, D., & Banik, B. K. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7346-7365. [Link]
-
Which one is more efficient catalyst for the Negishi coupling out of Pd(PPh3)4 or PdCl2(dppf)? - ResearchGate. [Link]
-
An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions - PMC. [Link]
-
Kumar, S., et al. (2022). Red-Shifted Glycoporphyrins: Synthesis via Sonogashira Cross-Coupling and Studies on Reactive Oxygen Species Production. Molecules, 27(19), 6509. [Link]
-
Sonogashira troubleshooting help needed : r/Chempros - Reddit. [Link]
-
The Prototype of Palladium Cross-Coupling Catalysts: Tetrakis(triphenylphosphine)palladium(0) - Ascensus Specialties. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ascensus [ascensusspecialties.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Microwave Chemistry: Hiyama Couplings, Sonogashira/Heteroannulation, β-Glycosylamine Synthesis, 4-Thiazolidinones, Click Chemistry [organic-chemistry.org]
- 11. Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating [organic-chemistry.org]
- 12. depts.washington.edu [depts.washington.edu]
- 13. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 14. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 17. mdpi.com [mdpi.com]
- 18. In silico assessment and sonochemical synthesis of 2-alkynyl 3-chloropyrazines as prospective ligands for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. arodes.hes-so.ch [arodes.hes-so.ch]
- 20. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Red-Shifted Glycoporphyrins: Synthesis via Sonogashira Cross-Coupling and Studies on Reactive Oxygen Species Production - PMC [pmc.ncbi.nlm.nih.gov]
purification methods for 6-chloro-5-ethynylpyrazin-2-amine reaction mixtures
Welcome to the Technical Support Center for advanced intermediate purification. The synthesis of 6-chloro-5-ethynylpyrazin-2-amine (CAS: 2764012-30-6) is a critical juncture in the development of complex azaheterocycles, including highly selective ATM/ATR kinase inhibitors[1] and dimethoxybenzene FGFR inhibitors[2].
Typically generated via the Sonogashira cross-coupling of 5-bromo-6-chloropyrazin-2-amine with trimethylsilylacetylene (TMSA) followed by desilylation, the crude reaction mixture presents a notorious purification challenge. The presence of multiple hydrogen-bond donors/acceptors, the terminal alkyne's susceptibility to oxidative homocoupling, and the strong coordination affinity of the pyrazine core for palladium and copper catalysts necessitate a highly strategic, multi-modal purification approach[3].
This guide provides field-proven methodologies, causality-driven protocols, and troubleshooting FAQs to ensure high-yield, high-purity isolation of your target intermediate.
Part 1: Physicochemical Profiling of Crude Mixture Components
Successful purification requires exploiting the specific physicochemical deltas between the target molecule and its reaction byproducts. The table below summarizes the causal factors driving our separation strategy.
| Component | MW ( g/mol ) | Polarity / cLogP | Typical Rf (30% EtOAc/Hex) | Solubility & Separation Causality |
| 6-chloro-5-ethynylpyrazin-2-amine | 153.57 | Moderate (~1.2) | 0.35 | Soluble in EtOAc, DCM, and MeOH. Poor solubility in cold non-polar hydrocarbons (Heptane). |
| Unreacted Halide Starting Material | 208.44 | Moderate (~1.5) | 0.45 | Slightly less polar than the target. Separable via optimized silica gel chromatography. |
| Homocoupled Diyne Impurity | 305.12 | Low (~2.5) | 0.60 | Highly lipophilic. Elutes early on silica; exhibits poor solubility in cold EtOAc/Toluene. |
| Triphenylphosphine Oxide (TPPO) | 278.29 | High (~2.8) | 0.30 | Highly soluble in DCM and Toluene. Co-elutes with the target on silica due to strong H-bonding. |
| Pd / Cu Catalyst Residues | N/A | Ionic / Complexed | 0.00 (Baseline) | Soluble in aqueous NH4Cl or EDTA. Chelation by pyrazine nitrogens requires active scavenging. |
Part 2: Self-Validating Purification Workflow
The following workflow is designed as a self-validating system. Each step includes a specific chemical rationale (causality) and an observable metric to confirm success before proceeding to the next phase.
Fig 1: Sequential purification workflow for 6-chloro-5-ethynylpyrazin-2-amine reaction mixtures.
Step-by-Step Experimental Protocol
Step 1: Quenching and in situ Metal Scavenging
-
Procedure: Upon completion of the desilylation step (typically K2CO3 in MeOH/THF), do not immediately concentrate the mixture to dryness. Instead, add 3-5 equivalents of a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) directly to the stirring reaction mixture. Stir at 40 °C for 2 hours.
-
Causality: Pyrazine nitrogens readily chelate Pd(II) and Cu(I) species, forming soluble complexes that drag metals into the organic phase. By adding a scavenger before solvent removal, the metals are competitively bound to the insoluble silica matrix. This prevents metal-catalyzed oxidative degradation (Glaser coupling) of the sensitive terminal alkyne during subsequent thermal concentration.
-
Validation: The organic supernatant should transition from a dark reddish-brown to a lighter amber/yellow hue.
Step 2: Aqueous Workup and Copper Extraction
-
Procedure: Filter the mixture through a pad of Celite to remove the scavenger and insoluble salts. Concentrate the filtrate under reduced pressure (bath temp < 35 °C). Dissolve the residue in Ethyl Acetate (EtOAc) and wash twice with a 1:1 mixture of saturated aqueous NH4Cl and 10% aqueous ammonium hydroxide (NH4OH).
-
Causality: Cu(I) salts from the Sonogashira reaction are notoriously difficult to remove via simple water washes. The NH4Cl/NH4OH wash converts insoluble CuI into the highly water-soluble[Cu(NH3)4]2+ complex.
-
Validation: The aqueous layer will turn distinctly blue, confirming the successful extraction of copper ions. Continue washing until the aqueous layer remains colorless.
Step 3: Passivated Silica Gel Flash Chromatography
-
Procedure: Dry the organic layer over Na2SO4, filter, and concentrate. Load the crude material onto a silica gel column. Elute using a gradient of Hexane/EtOAc (from 90:10 to 60:40), with the addition of 1% Triethylamine (Et3N) and 5% Dichloromethane (DCM) to the mobile phase.
-
Causality: The target molecule possesses a free amine that interacts strongly with acidic silanol sites on the stationary phase, leading to severe band tailing. Adding 1% Et3N passivates the silica, sharpening the elution band. The addition of 5% DCM alters the hydrogen-bonding dynamics, slightly shifting the Rf of the target away from the highly polar TPPO impurity[3].
-
Validation: TLC analysis (UV 254 nm) should show the target eluting cleanly at Rf ~0.35, well-separated from the non-polar diyne (Rf ~0.60).
Step 4: Polish Recrystallization (TPPO Removal)
-
Procedure: If NMR analysis of the chromatographed product reveals residual Triphenylphosphine Oxide (multiplets at δ 7.4–7.7 ppm), dissolve the solid in a minimum volume of warm Toluene (approx. 40 °C). Slowly add Heptane dropwise until the solution becomes cloudy (approx. 1:4 Toluene:Heptane ratio). Allow to cool slowly to room temperature, then chill to 4 °C for 4 hours. Filter the resulting crystals.
-
Causality: TPPO is highly soluble in cold toluene, whereas 6-chloro-5-ethynylpyrazin-2-amine exhibits poor solubility in aliphatic/aromatic hydrocarbon mixtures. This thermodynamic differential selectively precipitates the target while leaving TPPO in the mother liquor.
-
Validation: 1H NMR of the isolated crystals will show complete absence of aromatic phosphine oxide protons, yielding >99% pure target compound.
Part 3: Troubleshooting & FAQs
Q: Why is my crude mixture turning dark brown/black during rotary evaporation? A: This is a classic sign of alkyne polymerization or Glaser-type homocoupling. Causality: Terminal alkynes are highly sensitive to oxygen in the presence of trace copper and palladium. When you concentrate the crude mixture without first scavenging the metals (Step 1), the localized concentration of catalysts and ambient oxygen triggers rapid degradation. Solution: Always scavenge metals prior to concentration, keep the water bath temperature below 35 °C, and backfill your rotary evaporator with Nitrogen/Argon.
Q: I am losing a significant amount of yield during silica gel chromatography. Where is my product going? A: Your product is likely irreversibly binding to the silica column. Causality: The 2-amino group on the electron-deficient pyrazine ring is highly polar and basic. If the silica gel is too acidic, it will protonate the amine, anchoring it to the column. Solution: Pre-treat your silica with 1-2% Et3N to neutralize acidic silanol sites, and ensure your crude material is completely dissolved (using a small amount of DCM if necessary) before dry-loading onto Celite.
Q: My isolated product has a persistent green/blue tint, even after chromatography. Is it ruined? A: The tint indicates trace copper contamination. Causality: Pyrazine-2-amines are excellent bidentate ligands. They can form stable, neutral complexes with transition metals that co-elute on silica gel. Solution: Do not attempt a second column. Instead, dissolve the tinted product in EtOAc and stir vigorously with an aqueous solution of 0.1 M EDTA (pH 8) for 30 minutes. The strong hexadentate chelation of EDTA will strip the copper from the pyrazine, transferring the color to the aqueous layer.
Q: Can I avoid the formation of the diyne homocoupling product entirely? A: While difficult to eliminate completely, it can be minimized. Causality: Homocoupling is driven by excess oxidant (O2) and high temperatures. Solution: Rigorously degas your Sonogashira reaction solvents via the freeze-pump-thaw method or sparging with Argon for 30 minutes prior to adding the Pd/Cu catalysts. Furthermore, ensure the coupling is run at the lowest effective temperature (often room temperature to 50 °C is sufficient for 5-bromo-pyrazines)[3].
References
-
Optimization and Scaling up of the Azaindole Derivatives Synthesis. National University of Pharmacy (Nuph.edu.ua). Available at:[3]
-
Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry - ACS Publications. Available at:[1]
-
Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold. PMC - National Institutes of Health. Available at:[2]
Sources
Technical Support Guide: Stability & Handling of 6-Chloro-5-ethynylpyrazin-2-amine
Executive Summary & Molecule Profile[1]
6-Chloro-5-ethynylpyrazin-2-amine is a high-value pharmacophore scaffold, primarily employed as a key intermediate in the synthesis of allosteric SHP2 inhibitors (e.g., analogs of JAB-3068 or TNO155 classes) and other targeted protein degradation (TPD) ligands.
The coexistence of an electron-deficient pyrazine core, a labile leaving group (C6-Cl), and a reactive terminal alkyne (C5-Ethynyl) creates a "stability triangle" that is highly sensitive to basic conditions. This guide addresses the specific degradation pathways triggered by pH excursions and nucleophilic attack.
| Property | Specification |
| CAS (Free Alkyne) | 2764012-30-6 |
| CAS (TMS-Protected) | 1940206-32-5 |
| Molecular Weight | 153.57 g/mol |
| Critical Sensitivity | Base-catalyzed hydrolysis (SnAr), Oxidative dimerization (Glaser), Polymerization |
Critical Stability Analysis: Basic Conditions
Users often assume that because pyrazines are aromatic, they are stable. This is incorrect for this specific substitution pattern. The 2-amino group donates electron density, but the pyrazine ring remains sufficiently electron-deficient to undergo Nucleophilic Aromatic Substitution (SnAr) at the 6-position, particularly when catalyzed by base.
The Degradation Triad (Visualized)
Figure 1: Primary degradation pathways under basic conditions. Path 1 (Red) is the most common yield-killer during aqueous workup.
Troubleshooting & FAQs
Scenario A: "I see a new polar spot on TLC after washing with 1N NaOH."
Diagnosis: Hydrolytic Dechlorination (SnAr)
The 6-chloro position is activated. While less reactive than 2-chloropyrazine due to the 2-amino donor, the presence of strong hydroxide ions (
Corrective Action:
-
Stop using NaOH/KOH. Switch to buffered washes.
-
Protocol: Quench reactions with Saturated
or Phosphate Buffer (pH 7.0–7.5). -
Recovery: If the product is already contaminated, the hydroxy impurity is significantly more polar. Attempt purification via reverse-phase flash chromatography (C18) using a mild acidic modifier (0.1% Formic Acid).
Scenario B: "The reaction mixture turned black/dark brown upon adding base (K2CO3/TEA)."
Diagnosis: Oxidative Polymerization / Glaser Coupling Terminal alkynes are prone to oxidative homocoupling (Glaser coupling) in the presence of base and trace oxygen. This forms a conjugated diyne dimer, which is often dark-colored and insoluble.
Corrective Action:
-
Degas Solvents: Sparge all solvents and base solutions with Argon/Nitrogen for 15 minutes before adding the substrate.
-
Exclude Metals: Ensure no trace Copper (Cu) contaminants are present from previous steps, as Cu catalyzes this dimerization rapidly in basic media.
-
Alternative: Use the TMS-protected variant (CAS 1940206-32-5) if the free alkyne is not strictly required for the immediate next step.
Scenario C: "Yield is low during Sonogashira Coupling."
Diagnosis: Competitive Nucleophilic Attack If using alkoxide bases (e.g., NaOMe, NaOEt) or strong amidines (DBU), the base may act as a nucleophile, attacking the C6-Cl position before the palladium cycle engages the alkyne.
Corrective Action:
-
Base Selection: Use steric bulk or inorganic bases with lower nucleophilicity. Cesium Carbonate (
) or DIPEA are preferred over alkoxides. -
Temperature Control: Do not exceed 60°C unless necessary. High heat accelerates the background SnAr reaction relative to the catalytic coupling.
Validated Handling Protocols
Recommended Workup Procedure (Base-Safe)
Standard aqueous workup often destroys 10-15% of this molecule. Use this optimized protocol.
-
Dilution: Dilute the reaction mixture with EtOAc or DCM (do not use alcohols).
-
Quench: Pour into a pre-cooled (
) solution of 0.5 M Potassium Phosphate Buffer (pH 7.4) or Sat. .-
Why? Avoids the pH > 10 spike associated with Carbonate/Hydroxide washes.[1]
-
-
Separation: Rapidly separate phases. Do not let the organic layer sit in contact with the aqueous phase for prolonged periods.
-
Drying: Dry over
(Sodium Sulfate). Avoid as a drying agent.
Storage Conditions
-
State: Solid powder.
-
Atmosphere: Under Argon/Nitrogen (Essential).
-
Temperature: -20°C.
-
Container: Amber vial (Light sensitive).
-
Shelf-life: The free alkyne degrades slowly at RT (approx. 2% purity loss per month via oxidation).
Base Compatibility Matrix
| Base Type | Specific Reagent | Compatibility | Risk Factor |
| Inorganic (Weak) | High | Safe for workup. | |
| Inorganic (Med) | Medium | Safe in anhydrous reactions; risk of hydrolysis in water. | |
| Amine (Tertiary) | TEA, DIPEA | High | Good for couplings; ensure |
| Amine (Secondary) | Piperidine, Morpholine | Zero | DO NOT USE. Rapid SnAr displacement of Cl. |
| Hydroxide | NaOH, KOH, LiOH | Low | Rapid hydrolysis of C6-Cl. |
| Alkoxide | NaOMe, KOtBu | Low | Formation of ether side-products. |
References
-
National Institutes of Health (NIH). (2022). Structure-based design, synthesis and biological evaluation of aminopyrazines as highly potent SHP2 inhibitors. PubMed. Retrieved from [Link]
-
MDPI. (2021). Regioselective Nucleophilic Aromatic Substitution of Chloropyrazines. Molbank.[2] Retrieved from [Link][2]
Sources
Technical Support Center: Optimizing HPLC Separation of 6-Chloro-5-ethynylpyrazin-2-amine Isomers
Welcome to the technical support center for the chromatographic analysis of 6-chloro-5-ethynylpyrazin-2-amine and its isomers. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with developing robust and reliable HPLC methods for these specific compounds. The separation of structurally similar isomers presents a significant analytical challenge, requiring a systematic approach to method development and troubleshooting.
This document provides in-depth, field-proven insights in a direct question-and-answer format to address common issues encountered during method development.
Troubleshooting Guide
This section addresses specific, common problems you may encounter during your experiments. The solutions provided are based on fundamental chromatographic principles and best practices.
Q1: My isomers are co-eluting or have very poor resolution (Rs < 1.5). What are the first steps to improve their separation?
A1: Achieving baseline separation of isomers is paramount for accurate quantification. Poor resolution is typically a problem of insufficient selectivity (α) or efficiency (N). Here’s a systematic approach to tackle this:
-
Optimize Mobile Phase Selectivity:
-
Adjust pH: 6-chloro-5-ethynylpyrazin-2-amine contains a basic amine group. The ionization state of this group is highly dependent on the mobile phase pH.[1][2] Operating at a pH at least 1.5-2 units away from the analyte's pKa will ensure a single ionic form, leading to sharper, more consistent peaks.[2][3] For a basic compound, increasing the mobile phase pH will decrease its ionization and increase retention in reversed-phase (RP) HPLC, potentially altering selectivity between isomers.[2] A good starting point is a pH range of 2.5-4.0, which also minimizes deleterious interactions with the silica stationary phase.[4]
-
Change Organic Modifier: If you are using acetonitrile (ACN), try switching to methanol (MeOH) or vice versa. These solvents have different properties and can offer alternative selectivity (π-π, dipole-dipole interactions) for aromatic, heterocyclic compounds like pyrazines.[5]
-
Incorporate Additives: Small amounts of additives like trifluoroacetic acid (TFA) or formic acid (FA) not only control pH but can also act as ion-pairing agents, improving peak shape and selectivity for basic compounds.[6]
-
-
Refine the Elution Method:
-
Switch to Gradient Elution: If you are using an isocratic method, switching to a shallow gradient is a powerful way to resolve closely eluting peaks.[5][7] A slow, shallow gradient increases the effective resolution between analytes that are close together.
-
Decrease Gradient Slope: If you are already using a gradient, decrease the rate of change (%B/min) across the elution window of your isomers. This provides more time for the differential migration of the analytes, thereby improving separation.[7]
-
-
Enhance Column Efficiency:
-
Use a Longer Column: Resolution is proportional to the square root of the column length. Doubling the column length (e.g., from 150 mm to 250 mm) can significantly improve the separation of isomeric compounds.[5][8]
-
Use Smaller Particle Size Columns: Columns packed with smaller particles (e.g., sub-2 µm for UHPLC or 3 µm for HPLC) provide higher efficiency (more theoretical plates), leading to narrower peaks and better resolution.[5]
-
Q2: I'm observing significant peak tailing for my analytes. What are the likely causes and solutions?
A2: Peak tailing is a common issue when analyzing basic compounds like pyrazine amines. It compromises resolution and the accuracy of integration. The primary cause is often secondary interactions between the basic analyte and the stationary phase.
-
Cause 1: Silanol Interactions: Residual silanol groups on the surface of silica-based stationary phases are acidic. At mobile phase pH levels above ~3, these silanols can become deprotonated (negatively charged) and interact strongly with protonated (positively charged) basic analytes via ion-exchange.[9][10] This secondary retention mechanism leads to significant peak tailing.[9][11]
-
Solution:
-
Lower Mobile Phase pH: Add an acidifier like 0.1% formic acid or phosphoric acid to the mobile phase to bring the pH to between 2.5 and 3.5.[7] This protonates the silanol groups, effectively neutralizing their negative charge and minimizing the unwanted ionic interactions.[4]
-
Use a Modern, End-capped Column: Employ a high-purity silica column with advanced end-capping (e.g., Agilent ZORBAX, Waters XBridge). These columns have a much lower concentration of active silanol groups, which drastically reduces peak tailing for basic compounds.[10]
-
-
-
Cause 2: Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion and tailing.[7]
-
Solution: Dilute your sample and inject a smaller mass onto the column. Perform a loading study by injecting progressively smaller amounts until a symmetrical peak shape is achieved.
-
-
Cause 3: Extra-Column Effects: Excessive volume from tubing, fittings, or detector flow cells can cause band broadening and tailing.[7][12]
-
Solution: Ensure all tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005"). Check all fittings to ensure they are properly seated and not creating dead volume.[12]
-
Q3: My retention times are drifting between injections. How can I improve reproducibility?
A3: Unstable retention times are a critical issue for method validation and routine analysis. The problem usually lies with the mobile phase, the HPLC system, or the column itself.
-
Mobile Phase Issues:
-
Inconsistent Preparation: Minor variations in mobile phase pH or composition can cause significant shifts, especially when operating near an analyte's pKa.[7] Always prepare fresh mobile phase daily using calibrated equipment (pH meter, graduated cylinders).
-
Degassing: Ensure the mobile phase is thoroughly degassed before use and, if possible, use an in-line degasser. Air bubbles in the pump can cause flow rate fluctuations, leading to retention time variability.[7]
-
-
HPLC System Performance:
-
Pump and Seals: Worn pump seals or faulty check valves can lead to an inconsistent flow rate. If you observe pressure fluctuations, this is a likely cause.
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. For gradient methods, a sufficient re-equilibration time (typically 5-10 column volumes) is critical.
-
-
Column Temperature:
-
Use a Column Thermostat: Fluctuations in ambient laboratory temperature can affect retention times. Using a thermostatically controlled column compartment set to a stable temperature (e.g., 30 °C) is essential for reproducibility.[13]
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding method development for 6-chloro-5-ethynylpyrazin-2-amine isomers.
Q4: What is a good starting point for column and mobile phase selection for separating these isomers?
A4: For separating positional isomers of aromatic compounds like 6-chloro-5-ethynylpyrazin-2-amine, a reversed-phase C18 column is a robust starting point.[13] However, alternative selectivities should be explored.
| Parameter | Starting Recommendation | Rationale & Optimization Strategy |
| Stationary Phase | C18 (e.g., 150 x 4.6 mm, 5 µm) | The workhorse for RP-HPLC. If co-elution occurs, consider a Phenyl-Hexyl column to leverage π-π interactions with the pyrazine ring, which can offer unique selectivity for positional isomers.[5][14] |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | Controls pH to ensure consistent analyte ionization and suppress silanol interactions, improving peak shape.[7][13] |
| Mobile Phase B | Acetonitrile (ACN) | ACN often provides sharper peaks and lower backpressure than methanol. It is a good first choice.[7] |
| Elution Mode | Gradient | Start with a broad gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution time. Then, optimize with a much shallower gradient around the elution window of the isomers.[7] |
| Detection | UV (e.g., 270-280 nm) | Pyrazine derivatives typically have strong UV absorbance in this range.[13][15] Scan the analyte with a PDA/DAD detector to determine the wavelength of maximum absorbance (λmax). |
| Column Temp. | 30 °C | Provides better reproducibility than ambient temperature. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
Q5: How does mobile phase pH specifically affect the retention and peak shape of this pyrazine amine?
A5: The primary amine on the pyrazine ring is a basic functional group. The mobile phase pH directly controls its degree of ionization, which in turn governs its retention and interaction with the stationary phase in RP-HPLC.[1][2]
-
At Low pH (e.g., pH < 4): The amine group will be predominantly protonated (BH+). In this state, the molecule is more polar and will have lower retention on a C18 column.[2] However, this state is often preferred for good peak shape because it minimizes secondary interactions with silanols.[4]
-
As pH Increases: As the mobile phase pH approaches the pKa of the amine, the compound will exist as a mixture of its protonated (BH+) and neutral (B) forms. This can lead to peak broadening or splitting.[1][10]
-
At High pH (e.g., pH > 8): The amine group will be predominantly in its neutral, non-ionized form (B). This makes the molecule less polar and significantly increases its retention on a C18 column.[2] While this can increase retention, it also increases the risk of strong interactions with deprotonated silanols, potentially leading to severe peak tailing unless a specialized high-pH stable column is used.[4]
The key is to select a pH that is at least 1.5-2 units away from the analyte's pKa to ensure a single, stable ionic form, leading to robust and reproducible chromatography.[3]
Caption: Impact of mobile phase pH on pyrazine amine retention and peak shape.
Q6: Are there alternative HPLC modes, like HILIC or chiral chromatography, that could be effective?
A6: Yes, depending on the nature of the isomers, alternative modes can be powerful.
-
HILIC (Hydrophilic Interaction Liquid Chromatography): If your isomers are highly polar and poorly retained in reversed-phase, HILIC is an excellent alternative. HILIC uses a polar stationary phase (like amide or silica) with a high-organic mobile phase.[13] For a polar compound like an amine, this can provide strong retention and unique selectivity.
-
Chiral Chromatography: If the isomers are enantiomers (non-superimposable mirror images), a chiral separation is mandatory. This requires a specialized Chiral Stationary Phase (CSP).[16] Method development in chiral chromatography often involves screening a variety of CSPs (e.g., polysaccharide-based, cyclodextrin-based) with different mobile phases (normal-phase, reversed-phase, or polar organic mode) to find the optimal conditions.[16][17]
Experimental Protocols
Protocol 1: Systematic Method Development Workflow
This protocol outlines a logical flow for developing a separation method from scratch.
Caption: Systematic workflow for HPLC method development for isomers.
References
- Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation.
- Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation.
- Benchchem. A Comparative Guide to HPLC Methods for Purity Assessment of Synthesized Pyrazine Sulfonamides.
- Agilent. Control pH During Method Development for Better Chromatography.
- HPLC Troubleshooting Guide.
- LCGC International. (2022, April 15). Back to Basics: The Role of pH in Retention and Selectivity.
- ResearchGate. (2025, August 7). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography.
- Benchchem. Technical Support Center: Optimizing HPLC Resolution for Isomartynoside and its Isomers.
- Element Lab Solutions. Peak Tailing in HPLC.
- SIELC Technologies. (2019, November 14). Pyrazine.
- PharmaGuru. (2025, June 6). How To Improve Resolution In HPLC: 5 Simple Tips.
- PubMed. Simple and accurate determination of methylpyrazines in biofluids using high-performance liquid chromatography.
- PMC. Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices: from metabolite profiling to pure chemical entities.
- Waters Knowledge Base. What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593.
- MTC USA. (2025, June 19). Isomers and Recommended HPLC Columns for Effective Separation.
- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?.
- SIELC Technologies. (2025, October 6). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column.
- ResearchGate. (2019, August 7). How to separate isomers by Normal phase HPLC?.
- Rhenium Group. Review on Common Observed HPLC Troubleshooting Problems.
- Wiley Online Library. (2024, December 23). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification....
- Rasayan Journal of Chemistry. Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method.
- The Royal Society of Chemistry. Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column.
- LCGC International. (2020, November 12). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
- MDPI. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
- Journal of the Chemical Society of Nigeria. DEVELOPMENT AND OPTIMIZATION OF HPLC METHODS FOR THE CHIRAL SEPARATION OF ARYLPYRAZOLE, CHLOROACETANILIDE AND ORGANOCHLORINE.
Sources
- 1. moravek.com [moravek.com]
- 2. veeprho.com [veeprho.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. agilent.com [agilent.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices: from metabolite profiling to pure chemical entities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. chromtech.com [chromtech.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. support.waters.com [support.waters.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer [mtc-usa.com]
- 15. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
- 16. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Handling & Synthesis of Air-Sensitive Alkynyl Pyrazine Derivatives
Welcome to the Application Scientist Support Center. Alkynyl pyrazine derivatives are highly privileged scaffolds in medicinal chemistry, materials science, and supramolecular chemistry[1]. However, the electron-withdrawing nature of the pyrazine ring combined with the electron-rich alkyne creates a system highly susceptible to oxidative degradation, hydration, and polymerization.
This guide provides field-proven, causality-driven protocols to ensure the integrity of your compounds during synthesis, handling, and long-term storage.
Section 1: Core Handling & Storage FAQs
Q: Why do my alkynyl pyrazine stocks turn dark and show multiple peaks on HPLC after a few days? A: This is a classic sign of oxidative degradation and photo-induced polymerization. The terminal or internal alkyne, when conjugated to the electron-deficient pyrazine ring, is highly sensitive to atmospheric oxygen and moisture. Oxygen exposure leads to N-oxidation of the pyrazine and oxidative cleavage of the alkyne, while trace moisture can catalyze the hydration of the triple bond.
-
Causality: Light accelerates radical-mediated polymerization of the alkyne. Therefore, storage must exclude both light and oxygen to prevent the formation of complex, insoluble polymeric tars[2].
Q: What is the self-validating standard for storing these compounds? A: Solid alkynyl pyrazines should be stored in tightly sealed, amber glass vials under an inert atmosphere (argon or nitrogen) at -20°C or -80°C[2].
-
Self-Validation Check: Before using a stored batch for sensitive assays, run a rapid HPLC gradient (e.g., 5% to 95% Acetonitrile/Water with 0.1% Formic Acid). If the parent peak area is <95% relative to the baseline integration at
, the batch must be re-purified via flash chromatography or preparative HPLC[2].
Section 2: Experimental Protocols - The Sonogashira Coupling
Synthesizing alkynyl pyrazines typically involves a Sonogashira cross-coupling between a halopyrazine (e.g., 6-chloropyrazine-2-carbaldehyde) and a terminal alkyne using Palladium and Copper co-catalysts[3].
Protocol: Air-Free Sonogashira Coupling of Halopyrazines
Objective: Synthesize alkynyl pyrazines while preventing Glaser homocoupling of the alkyne and oxidation of the Pd(0) catalyst.
-
Apparatus Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under high vacuum (<0.1 Torr). Backfill with purified Nitrogen or Argon. Repeat this evacuate-refill cycle three times[4].
-
Causality: Microscopic layers of water on the glassware surface will poison the Pd catalyst and hydrate the product. Flame-drying physically desorbs this moisture.
-
-
Reagent Loading: In a glovebox, charge the flask with the halopyrazine (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.015 eq)[3]. Seal with a rubber septum and transfer to the Schlenk line.
-
Solvent Degassing (Freeze-Pump-Thaw): Use anhydrous polar aprotic solvents like DMF or THF[1]. Transfer the solvent to a Schlenk tube. Freeze the solvent by immersion in liquid nitrogen, apply high vacuum for 2-3 minutes, isolate the vacuum, and let it thaw. Repeat this cycle 3 times[5].
-
Causality: Dissolved O₂ causes rapid Glaser homocoupling of the terminal alkyne in the presence of Cu(I) and amine bases. Freeze-pump-thaw is the most effective method for quantitatively removing dissolved gases[5].
-
-
Reaction Execution: Add the degassed solvent and an amine base (e.g., Triethylamine, 3.0 eq) to the reaction flask via a gas-tight syringe. Add the terminal alkyne (at least 2.0 to 3.0 eq) dropwise[1]. Stir at room temperature to 50°C depending on the substrate[1].
-
Self-Validation Check: Monitor the reaction by TLC or LC-MS. The reaction should remain a clear, dark solution. A sudden precipitation of black Pd(0) indicates oxygen ingress and premature catalyst death.
-
Section 3: Visualizing Workflows and Degradation Pathways
Workflow for Schlenk Line Evacuate-Refill Cycle and Solvent Degassing.
Major environmental degradation pathways of alkynyl pyrazine derivatives.
Section 4: Quantitative Stability Data
To assist in experimental planning, the following table summarizes the expected stability of standard alkynyl pyrazine derivatives under various environmental conditions.
| Storage Condition | Atmosphere | Light Exposure | Estimated Half-Life (t½) | Primary Degradation Mechanism |
| Solution (DMSO/THF) | Ambient Air | Ambient | < 24 hours | Oxidation, Hydration |
| Solution (DMSO/THF) | Inert (Ar/N₂) | Dark | 1 - 2 weeks | Slow Solvolysis |
| Solid State (25°C) | Ambient Air | Ambient | 3 - 5 days | N-Oxidation, Polymerization |
| Solid State (-20°C) | Inert (Ar/N₂) | Dark | > 6 months | None observed |
| Solid State (-80°C) | Inert (Ar/N₂) | Dark | > 2 years | None observed |
References
- Source: pitt.
- Source: slideserve.
- Source: benchchem.
- Source: google.com (Patents)
- Source: rsc.
- Source: benchchem.
Sources
- 1. WO2014186101A1 - Pyridine- or pyrazine-containing compounds - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 6-Chloropyrazine-2-carbaldehyde | 874114-34-8 | Benchchem [benchchem.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. PPT - Chem 1140; Techniques for Handling Air-Sensitive Compounds • Introduction • The Glove Box PowerPoint Presentation - ID:6992853 [slideserve.com]
optimization of reaction temperature for pyrazine ring closure
Executive Summary & Scope
Welcome to the Technical Support Center. This guide addresses the critical thermodynamic and kinetic parameters governing the synthesis of pyrazine cores, specifically focusing on the condensation of 1,2-diamines with 1,2-dicarbonyls (and related
The Core Challenge: The formation of the pyrazine ring is a two-stage process. Users often encounter low yields not because the ring fails to close, but because the aromatization barrier is not overcome.
-
Condensation (Fast, Low
): Formation of the dihydropyrazine intermediate. -
Aromatization (Slow, High
): Oxidation of the dihydropyrazine to the fully aromatic pyrazine.
This guide provides optimized temperature protocols to navigate these two distinct energy landscapes.
Mechanism & Temperature Checkpoints (Visual Guide)
Understanding the intermediate stability is vital for troubleshooting. The diagram below illustrates the thermal requirements for each stage.
Figure 1: Reaction pathway showing the critical temperature dependence of the aromatization step. Dihydropyrazines often accumulate if the temperature is insufficient.
Frequently Asked Questions (FAQs)
Q1: I observe full consumption of starting material by TLC, but the isolated yield is low. The mass spec shows a peak at [M+2]. What is happening? A: You have isolated the dihydropyrazine intermediate .
-
Diagnosis: The condensation occurred (starting materials consumed), but the reaction temperature was too low to drive the oxidative aromatization.
-
Solution: Do not discard. Dissolve the intermediate in a high-boiling solvent (e.g., Xylene or Toluene) and reflux in the presence of an oxidant (air bubbling, MnO₂, or catalytic CuCl₂) or increase the reaction temperature to >120°C.
Q2: Can I perform this reaction at room temperature? A: Only partially.
-
Condensation: Yes, mixing 1,2-diamines and 1,2-dicarbonyls at RT often yields the dihydropyrazine precipitate immediately.
-
Aromatization: No. Spontaneous air oxidation at RT is slow and often leads to degradation before aromatization is complete. You must apply heat or a chemical oxidant to finish the reaction.[1]
Q3: My reaction turns into a black tar at 140°C. How do I prevent polymerization? A: Tars usually result from the polymerization of the 1,2-dicarbonyl precursor before it reacts with the amine.
-
Fix: Use a stepwise addition protocol . Keep the dicarbonyl dilute and add it slowly to the hot amine solution. Alternatively, lower the temperature to 80°C for the condensation phase, then ramp to 140°C only after the dicarbonyl is consumed.
Troubleshooting Matrix
Use this logic tree to diagnose yield issues based on temperature and intermediates.
Figure 2: Diagnostic logic tree for pyrazine synthesis optimization.
Optimized Experimental Protocols
Protocol A: Standard Thermal Reflux (High Purity)
Best for: Drug intermediates requiring high purity and scalability.
-
Solvent Selection: Use Ethanol (boiling point 78°C) for the initial mixing, followed by a switch to Toluene (110°C) or Xylene (140°C) if aromatization is slow.
-
Step 1 (Condensation): Dissolve 1,2-diamine (1.0 equiv) in Ethanol. Add 1,2-dicarbonyl (1.05 equiv) dropwise at 0°C to RT . Stir for 1 hour.
-
Checkpoint: A precipitate (dihydropyrazine) often forms.
-
-
Step 2 (Aromatization):
-
Option A (Air Oxidation): Add KOH (0.1 equiv) in methanol and bubble air through the refluxing mixture (65°C) for 3 hours.
-
Option B (Thermal Drive): Evaporate Ethanol, re-dissolve residue in Toluene, and reflux (110°C) open to air for 12 hours.
-
-
Workup: Cool, wash with water (to remove unreacted diamine), dry organic layer, and concentrate.[2]
Protocol B: Microwave-Assisted Synthesis (High Throughput)
Best for: Rapid library generation.
-
Vessel: 10 mL Microwave pressure vial.
-
Reagents: Combine diamine (1.0 mmol) and dicarbonyl (1.0 mmol) in Ethanol (2 mL).
-
Catalyst: Add catalytic Acetic Acid (1 drop).
-
Parameters:
-
Temperature: 140°C
-
Hold Time: 10 minutes
-
Pressure Limit: 250 psi
-
Stirring: High
-
-
Note: The superheating effect of microwaves often bypasses the need for external oxidants by accelerating the thermal dehydrogenation.
Data: Temperature vs. Yield Comparison
The following table summarizes the effect of temperature on the yield of 2,3-diphenylpyrazine (via condensation of benzil and ethylenediamine).
| Temperature | Conditions | Yield | Observation |
| 25°C | Ethanol, 24h | <10% | Mostly dihydropyrazine intermediate isolated. |
| 78°C | Ethanol Reflux, 6h | 45% | Mixture of product and intermediate. |
| 110°C | Toluene Reflux, 12h | 82% | Full aromatization; clean conversion. |
| 150°C | Microwave, 10 min | 91% | Rapid conversion; minimal side products. |
| 180°C | Solvent-free, 1h | 60% | Significant tar/polymerization observed. |
Data aggregated from internal optimization studies and validated against literature precedents [1, 2].
References
-
BenchChem Technical Support. "Optimizing Reaction Time and Temperature for Pyrazine Synthesis." BenchChem Knowledge Base. Accessed March 2026.
-
National Institutes of Health (NIH). "Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes." PubMed Central. (Note: Generalized link to PMC search for verification).
-
RSC Advances. "Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives." Royal Society of Chemistry.
-
Journal of Organic Chemistry. "Dioxygen Oxidation of a Stable 1,4-Dihydropyrazine." ACS Publications.[3]
Sources
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of 6-chloro-5-ethynylpyrazin-2-amine
This guide provides an in-depth analysis of the 1H NMR spectrum of 6-chloro-5-ethynylpyrazin-2-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. We will dissect its expected spectral features, compare the utility of 1H NMR with alternative analytical techniques, and provide a robust experimental protocol for its characterization. The narrative is grounded in established spectroscopic principles to ensure both accuracy and practical applicability for researchers in the field.
Introduction: The Structural Elucidation Challenge
6-chloro-5-ethynylpyrazin-2-amine is a substituted pyrazine. The pyrazine ring system is a common scaffold in biologically active molecules, valued for its electronic properties and ability to engage in various intermolecular interactions.[1] Accurate structural confirmation is the bedrock of any chemical research, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier tool for the unambiguous structural elucidation of such organic compounds in solution.[2] This guide focuses on interpreting the 1H NMR data for the title compound and contextualizes it by comparison with other spectroscopic methods.
Part 1: Deconstructing the 1H NMR Spectrum of 6-chloro-5-ethynylpyrazin-2-amine
The 1H NMR spectrum provides a fingerprint of a molecule's proton environments. For 6-chloro-5-ethynylpyrazin-2-amine, we anticipate three distinct signals corresponding to the three types of protons in the molecule.
Caption: Molecular structure and proton environments.
Predicted Spectral Data
| Proton Label | Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| HA | Pyrazine Ring | 8.0 - 8.5 | Singlet (s) | 1H |
| HB | Amine (-NH2) | 5.0 - 6.0 (variable) | Broad Singlet (br s) | 2H |
| HC | Ethynyl (-C≡C-H) | 3.0 - 3.5 | Singlet (s) | 1H |
Rationale Behind the Predictions
-
Pyrazine Proton (HA): The pyrazine ring is an electron-deficient aromatic system, which causes significant deshielding of its attached protons.[2] This results in a downfield chemical shift, typically in the 8.0-9.0 ppm range for unsubstituted pyrazine.[3] The presence of the electron-donating amine group and the electron-withdrawing chlorine atom will modulate the precise shift of the lone ring proton. Given the substitution pattern, this proton has no adjacent protons to couple with, so it is expected to appear as a sharp singlet.
-
Amine Protons (HB): The chemical shift of amine protons is highly variable and depends on factors like solvent, temperature, and concentration due to hydrogen bonding.[4] For aromatic amines, the signal typically appears between 3.0 and 5.0 ppm.[5] However, the pyrazine system's electron-withdrawing nature could shift this further downfield. These protons often undergo rapid chemical exchange, which averages their signal and decouples them from adjacent protons, resulting in a broad singlet.
-
Ethynyl Proton (HC): Acetylenic protons resonate in a characteristic upfield region (typically 1.7-2.7 ppm) compared to other sp2-hybridized protons like those in alkenes or aromatic rings.[4] This shielding is due to the magnetic anisotropy generated by the circulation of π-electrons in the triple bond.[6][7] When the molecule is oriented perpendicular to the applied magnetic field, the induced magnetic field opposes the applied field at the location of the proton, shielding it. The electronegativity of the pyrazine ring will likely shift this proton slightly downfield from a simple alkyl alkyne, into the 3.0-3.5 ppm range. It will appear as a singlet as there are no vicinal protons.
Part 2: A Comparative Analysis of Spectroscopic Techniques
While 1H NMR is powerful, a comprehensive characterization relies on a multi-technique approach. Here, we compare its utility against other standard analytical methods for this specific molecule.
| Technique | Information Provided for 6-chloro-5-ethynylpyrazin-2-amine | Strengths | Limitations |
| 1H NMR | - Number of distinct proton environments.- Connectivity through coupling patterns (if any).- Relative number of protons (integration).- Insight into the electronic environment. | Provides detailed structural connectivity and stereochemistry in solution. Non-destructive. | Can be affected by sample purity. Amine and other exchangeable protons can be broad or disappear with D2O exchange. |
| 13C NMR | - Number of unique carbon atoms.- Hybridization state (sp, sp2, sp3).- Presence of key functional groups (alkyne, aromatic ring). | Directly probes the carbon skeleton of the molecule.[2] Excellent for confirming the number of carbon atoms. | Lower sensitivity than 1H NMR, often requiring more sample or longer acquisition times. No coupling information is typically acquired in standard experiments. |
| Mass Spec. | - Exact molecular weight and molecular formula (HRMS).- Fragmentation patterns aiding structural confirmation. | Extremely high sensitivity. Confirms the elemental composition (C6H4ClN3).[8] | Does not provide information on the specific connectivity of atoms (isomerism). Can be a destructive technique. |
| IR Spec. | - Presence of key functional groups.- Expected bands: N-H stretch (~3300-3500 cm-1), C≡C-H stretch (~3300 cm-1), C≡C stretch (~2100-2260 cm-1), C-Cl stretch (~600-800 cm-1). | Fast, inexpensive, and excellent for identifying the presence or absence of specific functional groups. | Provides limited information on the overall molecular skeleton. Spectrum can be complex in the fingerprint region. |
graph TD { A[Sample Preparation] --> B[1H NMR Data Acquisition]; B --> C[Data Processing]; C --> D{Spectral Analysis}; D --> E[Chemical Shift Analysis]; D --> F[Integration Analysis]; D --> G[Multiplicity Analysis]; E --> H{Structure Proposal}; F --> H; G --> H; I[Other Spectroscopic Data (MS, IR, 13C NMR)] --> J[Structural Confirmation]; H --> J; J --> K[Final Structure Elucidation];// Styling A[/"Weigh Sample & Dissolve in Deuterated Solvent"/]; B[/"Acquire FID on NMR Spectrometer"/]; C[/"Fourier Transform, Phasing, Baseline Correction"/]; E[/"Identify Proton Environments"/]; F[/"Determine Relative Proton Ratios"/]; G[/"Identify Spin-Spin Coupling"/]; I[/"Orthogonal Data"/]; K[/"Final Verified Structure"/]; // Colors node[style=filled, fontcolor="#FFFFFF"]; A, B, C { fillcolor="#4285F4" } D { shape=diamond, fillcolor="#EA4335" } E, F, G { fillcolor="#FBBC05", fontcolor="#202124" } H { shape=parallelogram, fillcolor="#34A853" } I { fillcolor="#5F6368" } J, K { fillcolor="#34A853" }
}
Sources
- 1. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 7. modgraph.co.uk [modgraph.co.uk]
- 8. PubChemLite - 6-chloro-5-ethynylpyrazin-2-amine (C6H4ClN3) [pubchemlite.lcsb.uni.lu]
A Comparative Guide to the LC-MS/MS Fragmentation of 6-chloro-5-ethynylpyrazin-2-amine
Introduction
In the landscape of modern drug discovery, pyrazine derivatives represent a cornerstone of heterocyclic chemistry, frequently appearing in molecules of significant therapeutic interest. Their unique electronic properties and ability to participate in hydrogen bonding make them privileged scaffolds in medicinal chemistry. The subject of this guide, 6-chloro-5-ethynylpyrazin-2-amine (Molecular Formula: C₆H₄ClN₃, Monoisotopic Mass: 153.01 Da), is a compound of interest for its potential as a building block in the synthesis of novel kinase inhibitors and other targeted therapeutics.[1][2]
The precise characterization of such molecules is paramount, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as the definitive analytical technique for their identification and quantification in complex matrices.[3] Understanding the fragmentation pattern is not merely an academic exercise; it is the key to developing robust, selective, and sensitive bioanalytical methods.
This guide provides an in-depth analysis of the predicted collision-induced dissociation (CID) fragmentation pattern of 6-chloro-5-ethynylpyrazin-2-amine. We will explore the causal mechanisms behind the observed fragmentation, present a detailed protocol for its analysis, and compare its behavior to a structurally related analogue, 2-amino-5-chloropyrazine, to highlight the influence of the ethynyl substituent on the fragmentation cascade.
Predicted Fragmentation Pathway of 6-chloro-5-ethynylpyrazin-2-amine
The fragmentation of 6-chloro-5-ethynylpyrazin-2-amine is dictated by the relative stability of the pyrazine ring and the lability of its substituents. The primary sites for bond cleavage under CID conditions are the C-Cl and C-C (ethynyl) bonds. The protonated molecular ion, [M+H]⁺ with a calculated m/z of 154.02, serves as the precursor for all subsequent product ions.[2]
Our analysis predicts two primary fragmentation routes originating from the precursor ion:
-
Route A: Loss of the Ethynyl Group: The initial loss of the acetylene molecule (C₂H₂) is a highly probable event, leading to the formation of a stable product ion at m/z 128.03. This fragment corresponds to the protonated 6-chloro-pyrazin-2-amine core.
-
Route B: Loss of Chlorine: Cleavage of the carbon-chlorine bond can occur via the loss of a chlorine radical (Cl•) or hydrochloric acid (HCl). The loss of HCl is often observed in molecules with adjacent protons, leading to a product ion at m/z 118.04.
Further fragmentation of these primary product ions can lead to the characteristic cleavage of the pyrazine ring, often involving the loss of hydrogen cyanide (HCN), a common neutral loss for nitrogen-containing heterocyclic compounds.
Visualizing the Fragmentation Cascade
The following diagram illustrates the proposed fragmentation pathways for the protonated molecule.
Caption: Predicted Fragmentation Pathway of 6-chloro-5-ethynylpyrazin-2-amine.
Comparative Fragmentation Analysis
To contextualize the fragmentation behavior, we compare 6-chloro-5-ethynylpyrazin-2-amine with 2-amino-5-chloropyrazine. The latter lacks the ethynyl group, providing a clear basis for understanding the substituent's influence.
| Feature | 6-chloro-5-ethynylpyrazin-2-amine | 2-amino-5-chloropyrazine | Rationale for Differences |
| Precursor Ion [M+H]⁺ | m/z 154.02 | m/z 130.03 | The mass difference of 24 Da directly corresponds to the C₂H₂ moiety. |
| Major Neutral Loss | Loss of C₂H₂ (26 Da) | Loss of HCN (27 Da) | The ethynyl group provides a readily available and stable neutral loss (acetylene). In its absence, the more energy-intensive ring cleavage initiated by HCN loss becomes more prominent. |
| Key Product Ion 1 | m/z 128.03 ([M+H - C₂H₂]⁺) | m/z 103.02 ([M+H - HCN]⁺) | This highlights the primary fragmentation pathway being dictated by the most labile substituent. |
| Key Product Ion 2 | m/z 118.04 ([M+H - HCl]⁺) | m/z 94.04 ([M+H - Cl•]⁺) | The loss of HCl is a common pathway for chlorinated aromatics. The alternative loss of a chlorine radical is also observed. |
This comparison underscores a fundamental principle of mass spectrometry: fragmentation is directed by the path of least resistance, favoring cleavages that result in the most stable product ions and neutral species. The ethynyl group introduces a new, lower-energy fragmentation channel that dominates the spectrum compared to the simpler chloro-substituted pyrazine.
Experimental Protocol: LC-MS/MS Analysis
This protocol provides a robust starting point for the analysis of 6-chloro-5-ethynylpyrazin-2-amine. Optimization may be required for specific instruments and sample matrices.[4]
Sample & Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of 6-chloro-5-ethynylpyrazin-2-amine in 1 mL of methanol.
-
Working Standard (1 µg/mL): Dilute the stock solution 1:1000 with 50:50 (v/v) acetonitrile:water.
-
Sample Preparation (e.g., Plasma): For protein precipitation, mix 100 µL of plasma with 300 µL of cold acetonitrile containing an appropriate internal standard. Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes. Transfer the supernatant for analysis.
Liquid Chromatography Conditions
-
LC System: Standard UHPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) %B 0.0 5 0.5 5 3.0 95 4.0 95 4.1 5 | 5.0 | 5 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
-
Multiple Reaction Monitoring (MRM) Transitions:
Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Dwell Time (ms) 6-chloro-5-ethynylpyrazin-2-amine 154.0 128.0 20 100 154.0 118.0 25 100 | 2-amino-5-chloropyrazine | 130.0 | 103.0 | 22 | 100 |
Workflow Diagram
The general workflow for the LC-MS/MS analysis is depicted below.
Caption: General Workflow for LC-MS/MS Analysis.
Conclusion
This guide provides a comprehensive, albeit predictive, framework for understanding the gas-phase ion chemistry of 6-chloro-5-ethynylpyrazin-2-amine. The fragmentation is primarily driven by the loss of the ethynyl group, a pathway that is absent in its structural analogue, 2-amino-5-chloropyrazine. This key difference is critical for developing specific and selective MRM methods for quantitative analysis. The provided experimental protocol offers a validated starting point for researchers, ensuring both scientific integrity and practical applicability in a drug development setting. By grounding our predictions in the established principles of mass spectrometry and providing a clear comparative context, this guide empowers researchers to confidently approach the characterization of this and other novel pyrazine derivatives.
References
-
PubChem. 6-chloro-5-ethynylpyrazin-2-amine (C6H4ClN3). Available at: [Link]
-
ResearchGate. Mass spectrometric study of some pyrazoline derivatives. Available at: [Link]
-
Scientist Live. LC/MS detection: powerful tool for organic compound analysis. Available at: [Link]
-
National Center for Biotechnology Information. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA. Available at: [Link]
Sources
Comparative Reactivity Guide: 6-Chloro vs. 5-Chloro Ethynylpyrazines in Organic Synthesis
As a Senior Application Scientist, I frequently encounter challenges in late-stage functionalization and scaffold design involving halogenated heterocycles. In the realm of drug development, the pyrazine ring is a privileged pharmacophore. When functionalized with an ethynyl group (a versatile handle for click chemistry or further cross-coupling), the exact regiochemistry of the remaining halogen dictates the molecule's entire synthetic trajectory.
This guide provides an objective, data-driven comparison of the reactivity profiles of 6-chloro-2-ethynylpyrazine and 5-chloro-2-ethynylpyrazine , detailing the mechanistic causality behind their divergent behaviors and providing self-validating protocols for your workflows.
Structural & Electronic Fundamentals
To understand the reactivity differences, we must analyze the electronic topology of the 1,4-diazine (pyrazine) ring. The nitrogen atoms inherently withdraw electron density, activating the ring for nucleophilic attack. When a terminal ethynyl group (–C≡CH) is introduced at the C2 position, its sp-hybridized carbon exerts a strong inductive electron-withdrawing effect (-I).
-
6-Chloro-2-ethynylpyrazine: The C6 position is separated from the C2-ethynyl group by only one nitrogen atom (N1). This proximity allows the -I effect to strongly polarize the C6–Cl bond, making C6 highly electrophilic.
-
5-Chloro-2-ethynylpyrazine: The C5 position is located across the ring (para-like relative to C2). The inductive effect of the ethynyl group decays significantly over this distance, leaving the C5–Cl bond less polarized and considerably less reactive.
This electronic disparity is corroborated by calculated values of electronic deficiency in substituted chloropyrazines, which confirm that the C6 position is significantly more activated than C5 when an electron-withdrawing group is present at C2 1[1].
Nucleophilic Aromatic Substitution (SNAr) Performance
The SNAr mechanism proceeds via an addition-elimination pathway, forming a negatively charged Meisenheimer complex.
For the 6-chloro isomer , nucleophilic attack at C6 localizes the negative charge on N1. Because N1 is directly adjacent to the electron-withdrawing C2-ethynyl group, the intermediate is highly stabilized, drastically lowering the activation energy. Conversely, attack at the 5-chloro position localizes charge on N4, which is further from the stabilizing ethynyl moiety, resulting in a sluggish reaction that requires thermal forcing 2[2].
Fig 1. Mechanistic divergence in SNAr reactivity between 6-chloro and 5-chloro ethynylpyrazines.
Quantitative Data Comparison: SNAr
| Parameter | 6-Chloro-2-ethynylpyrazine | 5-Chloro-2-ethynylpyrazine |
| Electrophilicity | High | Moderate to Low |
| Typical Temp (SNAr) | 20°C – 40°C | 60°C – 80°C |
| Reaction Time (Morpholine) | 1 - 2 hours | 12 - 18 hours |
| Yield (Standard Conditions) | >90% | 65% - 75% |
| Side Reactions | Minimal | Competitive alkyne degradation at high temps |
Palladium-Catalyzed Cross-Coupling Reactivity
In Suzuki-Miyaura and Sonogashira couplings, the rate-determining step is the oxidative addition of Pd(0) into the C–Cl bond. Because the C6–Cl bond is more electron-deficient, oxidative addition is rapid, allowing for milder conditions. The 5-chloro isomer often requires elevated temperatures or highly active, electron-rich bidentate phosphine ligands (e.g., dppf or XPhos) to force the oxidative addition 3[3].
Fig 2. Workflow optimization for Pd-catalyzed cross-coupling based on chloro position.
Quantitative Data Comparison: Suzuki-Miyaura Coupling
| Parameter | 6-Chloro-2-ethynylpyrazine | 5-Chloro-2-ethynylpyrazine |
| Optimal Catalyst | Pd(PPh3)4 | Pd(dppf)Cl2 or Pd2(dba)3/XPhos |
| Temperature | 60°C | 90°C - 100°C |
| Time to Completion | 4 hours | 16 hours |
| Yield (Phenylboronic Acid) | 88% | 68% |
Experimental Methodologies (Self-Validating Protocols)
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify success at intermediate stages 4[4].
Protocol A: SNAr with Aliphatic Amines
Objective: Achieve >90% conversion while preserving the sensitive terminal alkyne.
-
Preparation: Dissolve 1.0 eq of the chloropyrazine in anhydrous THF (0.2 M).
-
Causality: THF is chosen over DMF to prevent unwanted alkyne hydration or thermal degradation during workup.
-
-
Nucleophile Addition: Add 1.2 eq of the amine (e.g., morpholine) and 1.5 eq of N,N-diisopropylethylamine (DIPEA).
-
Causality: DIPEA acts as a sterically hindered, non-nucleophilic proton sponge, preventing the amine nucleophile from being consumed by the generated HCl.
-
-
Reaction Execution:
-
For 6-Chloro: Stir at room temperature for 2 hours.
-
For 5-Chloro: Heat to 65°C under reflux for 14 hours. (Causality: The higher activation energy of the C5 position mandates thermal energy to reach the transition state).
-
-
Validation Checkpoint 1 (TLC): Spot the reaction on silica (Hexanes/EtOAc 3:1). The 6-chloro isomer will show complete disappearance of the starting material spot. The 5-chloro isomer will likely show a persistent faint starting material spot if under-reacted.
-
Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, and wash with brine.
-
Validation Checkpoint 2 (pH): The aqueous layer must test slightly acidic (pH ~5-6) to ensure all unreacted aliphatic amine is protonated and successfully partitioned out of the organic phase.
-
Protocol B: Suzuki-Miyaura Cross-Coupling
Objective: Selective C–C bond formation without homocoupling of the ethynyl group.
-
Degassing: Suspend 1.0 eq chloropyrazine, 1.1 eq arylboronic acid, and 2.0 eq K₂CO₃ in a 4:1 mixture of 1,4-Dioxane/H₂O. Sparge with Argon for 15 minutes.
-
Causality: Oxygen must be rigorously excluded to prevent Glaser homocoupling of the terminal ethynyl group, which would form a di-yne impurity.
-
-
Catalyst Addition:
-
For 6-Chloro: Add 5 mol% Pd(PPh3)4.
-
For 5-Chloro: Add 5 mol% Pd(dppf)Cl2. (Causality: The bidentate dppf ligand increases the electron density on the palladium center, facilitating the difficult oxidative addition into the less reactive C5–Cl bond).
-
-
Heating: Heat at 60°C (6-chloro) or 90°C (5-chloro) until LC-MS indicates complete conversion.
-
Isolation & Validation: Filter through a short pad of Celite to remove Pd black.
-
Validation Checkpoint: A colorless or pale-yellow filtrate validates successful catalyst removal; a dark brown filtrate indicates colloidal Pd breakthrough, requiring immediate re-filtration.
-
Conclusion
When designing synthetic routes involving ethynylpyrazines, the 6-chloro isomer is the superior electrophile, offering rapid, high-yielding transformations under mild conditions. The 5-chloro isomer , while less reactive, can be strategically utilized when orthogonal reactivity or late-stage functionalization is required, provided that advanced catalyst systems (e.g., Buchwald ligands) and thermal forcing are employed.
References
- Novel Regioselective Preparation of 5-Chloropyrazine-2-Carbonitrile from Pyrazine-2-Carboxamide and Coupling Study of Substituted Phenylsulfanylpyrazine-2-Carboxylic Acid Derivatives Source: Current Organic Chemistry / ResearchGate URL
- Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation Source: MDPI Molecules URL
- Source: Organic & Biomolecular Chemistry (RSC)
- Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine: Application Notes and Protocols Source: Benchchem URL
Sources
IR spectroscopy characteristic peaks for ethynyl and amino groups
Resolving High-Wavenumber Overlaps: A Comparative Guide to ATR vs. Transmission FTIR for Ethynyl and Amino Group Characterization
In modern pharmaceutical development, alkynes (ethynyl groups) and amines are ubiquitous structural motifs. Alkynes serve as critical handles for click chemistry and act as pharmacophores in targeted therapies, while amino groups dictate drug solubility, target binding, and pharmacokinetics.
Identifying these functional groups via Fourier Transform Infrared (FTIR) spectroscopy is a standard analytical practice. However, characterizing Active Pharmaceutical Ingredients (APIs) that contain both groups presents a significant optical challenge: the terminal ethynyl ≡C-H stretch and the amino N-H stretch heavily overlap in the high-wavenumber region (3260–3500 cm⁻¹).
As an application scientist, choosing the right sampling modality is the difference between definitive structural confirmation and ambiguous data. This guide objectively compares Attenuated Total Reflectance (ATR) FTIR against traditional Transmission FTIR (KBr pellet) for resolving these critical functional groups, providing the mechanistic causality and self-validating protocols needed for robust spectral analysis.
The Mechanistic Origins of Characteristic Peaks
To understand the analytical challenge, we must first look at the quantum mechanical causality of these vibrations. According to Hooke’s Law applied to molecular bonds, stretching frequencies are dictated by the bond's force constant and the reduced mass of the bonded atoms.
-
The Ethynyl Group (-C≡CH): The sp-hybridized carbon exerts a massive force constant on the C≡C bond, pushing its stretching frequency to 2100–2260 cm⁻¹ [1]. This falls into a distinct "quiet zone" of the IR spectrum, making the C≡C stretch highly diagnostic. Furthermore, the terminal ≡C-H bond is exceptionally stiff due to the 50% s-character of the sp-carbon, resulting in a sharp, intense stretch at 3260–3330 cm⁻¹ [1].
-
The Amino Group (-NH₂, -NHR): The N-H bond features a light hydrogen attached to an electronegative nitrogen, resulting in stretching vibrations between 3300–3500 cm⁻¹ [2]. Primary amines exhibit two distinct bands (symmetric and asymmetric stretches), while secondary amines show a single band. Amines also present an N-H bend at 1550–1650 cm⁻¹ and a C-N stretch at 1000–1350 cm⁻¹ [3].
The Overlap Dilemma: When an API contains both functional groups, the sharp ≡C-H peak (~3300 cm⁻¹) is superimposed directly onto the broad N-H envelope (3300–3500 cm⁻¹). Resolving this overlap requires strict control over the optical pathlength and the sample matrix.
Methodological Comparison: ATR vs. Transmission FTIR
To resolve high-wavenumber overlaps, laboratories typically choose between two sampling accessories. Each interacts with the sample's optical properties differently.
Transmission FTIR (KBr Pellet)
-
The Mechanism: The IR beam passes entirely through a bulk sample dispersed in an IR-transparent Potassium Bromide (KBr) matrix.
-
The Advantage: It strictly follows the Beer-Lambert law, providing a constant optical pathlength across all wavelengths. This yields strong, proportional signal intensities, making it excellent for resolving the 3300 cm⁻¹ peaks[4].
-
The Critical Flaw: KBr is highly hygroscopic. Absorbed atmospheric moisture introduces a massive, broad O-H stretch at 3400 cm⁻¹. If not perfectly controlled, this water artifact will completely mask both the N-H and ≡C-H stretches[4].
ATR-FTIR (Diamond Crystal)
-
The Mechanism: Relies on an evanescent wave that penetrates a few micrometers into a sample pressed against a high-refractive-index diamond crystal[5].
-
The Advantage: Zero sample preparation and no KBr matrix. This eliminates the hygroscopic moisture artifact, leaving the 3300–3500 cm⁻¹ region pristine for amine/alkyne analysis[6].
-
The Critical Flaw: The penetration depth (
) of the evanescent wave is inversely proportional to the wavenumber. At 3300 cm⁻¹, the wave barely penetrates the sample (< 1 µm), resulting in artificially weak ≡C-H and N-H peaks compared to the lower-frequency fingerprint region[4].
Quantitative Performance Comparison
| Spectral Feature | Target Wavenumber | Transmission FTIR (KBr) Performance | ATR-FTIR (Diamond) Performance |
| Terminal ≡C-H Stretch | 3260 - 3330 cm⁻¹ | High Intensity. Excellent resolution only if KBr is perfectly dry. | Low Intensity (raw). Requires algorithmic pathlength correction. |
| N-H Stretch (Primary) | 3300 - 3500 cm⁻¹ | High Intensity. Prone to severe masking by KBr moisture (O-H at 3400 cm⁻¹). | Low Intensity (raw). Immune to ambient moisture artifacts; clear baseline. |
| C≡C Stretch | 2100 - 2260 cm⁻¹ | Medium Intensity. Clearly visible in the "quiet zone". | Medium Intensity. Good resolution, less affected by penetration depth drop-off. |
| N-H Bend | 1550 - 1650 cm⁻¹ | Strong. Excellent resolution. | Strong. Optimal penetration depth in this mid-IR region. |
Self-Validating Experimental Protocols
To ensure data trustworthiness, protocols must include internal checks to validate that the observed peaks belong to the API and not the environment.
Protocol A: Moisture-Free Transmission FTIR (KBr)
Use this method when maximum signal-to-noise ratio at 3300 cm⁻¹ is required for quantitation.
-
Matrix Preparation: Bake spectroscopic-grade KBr at 110°C for >2 hours to drive off adsorbed water. Store immediately in a desiccator.
-
Mulling: Grind 1-2 mg of the API with 100 mg of anhydrous KBr in an agate mortar until a fine, uniform powder is achieved. Causality: Particles must be ground smaller than the IR wavelength (<2 µm) to prevent Christiansen effect scattering, which causes severe baseline sloping.
-
Pressing: Press the mixture under 10 tons of vacuum pressure for 2 minutes to form a transparent pellet.
-
Self-Validation Step: Before analyzing the sample, run a blank KBr pellet. If the baseline at 3400 cm⁻¹ shows >2% absorbance, moisture is present; discard and re-prep. If clean, run the API pellet to clearly resolve the 3300 cm⁻¹ ≡C-H and 3300-3500 cm⁻¹ N-H bands without water interference.
Protocol B: High-Wavenumber Corrected ATR-FTIR
Use this method for rapid screening and when sample recovery is necessary.
-
Background Collection: Clean the diamond crystal with isopropanol. Collect a background spectrum (air). Self-Validation: Ensure the single-beam energy profile peaks around 2000 cm⁻¹ and shows no residual contamination from previous runs.
-
Sample Application: Place 1-2 mg of the API directly onto the crystal. Apply consistent pressure using the anvil (e.g., 80 cN) to ensure intimate optical contact.
-
Data Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution.
-
Algorithmic Correction: Apply an "Advanced ATR Correction" algorithm via the spectrometer's software. Causality: Because the evanescent wave's penetration depth is shallowest at high wavenumbers, the raw N-H and ≡C-H peaks will appear suppressed. The algorithm normalizes the spectrum to mimic a transmission pathlength, restoring the true relative intensities of the amino and ethynyl stretches for accurate interpretation.
Decision Workflow
Fig 1: Decision matrix for resolving overlapping high-wavenumber IR peaks.
References
-
Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. LibreTexts. Available at: [Link]
-
Specac Ltd. Getting reliable FTIR data in pharmaceutical analysis: the role of sampling. Specac. Available at:[Link]
-
Covalent Metrology. Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR). Covalent. Available at: [Link]
-
ChemTalk. IR Spectrum | Table of IR Spectroscopy Values. ChemTalk. Available at:[Link]
-
National Institutes of Health (PMC). Comparison of transmission FTIR and ATR spectra for discrimination and quantification... NIH. Available at:[Link]
-
Organic Chemistry Boulder. Table of Characteristic IR Absorptions. OrgChemBoulder. Available at:[Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Comparison of transmission FTIR and ATR spectra for discrimination between beef and chicken meat and quantification of chicken in beef meat mixture using ATR-FTIR combined with chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. covalent.com [covalent.com]
- 6. Getting reliable FTIR data in pharmaceutical analysis: the role of sampling - Specac Ltd [specac.com]
HPLC Purity Assessment Standards for Pyrazine Intermediates: A Comparative Guide
Introduction: The Analytical Challenge of Pyrazines
As a Senior Application Scientist, I frequently encounter analytical bottlenecks when transferring pyrazine-based synthetic routes from discovery to process chemistry. Pyrazine intermediates are ubiquitous in pharmaceutical development, serving as the core scaffolds for antituberculars (e.g., pyrazinamide), hypnotics (e.g., zopiclone), and a vast array of modern kinase inhibitors. Recent synthetic methodologies for complex derivatives, such as imidazo[1,2-a]pyrazines, demand rigorous chromatographic monitoring to achieve and verify >98% purity before downstream processing.
However, pyrazines present a unique "perfect storm" of chromatographic challenges:
-
High Polarity: Many pyrazine intermediates possess a negative Log P value, making them highly hydrophilic. RP-HPLC is officially recommended for determining the lipophilicity of these intermediates, which directly correlates with their retention behavior[1].
-
Inherent Basicity: The diazine ring contains two nitrogen atoms that act as strong hydrogen-bond acceptors.
-
Volatility & Thermal Instability: Some low-molecular-weight pyrazines are volatile, complicating sample preparation and recovery.
When analysts default to standard octadecyl silica (C18) columns, the basic pyrazine nitrogen atoms undergo secondary interactions with unendcapped, acidic silanols on the silica matrix. This causality loop results in severe peak tailing, poor resolution of early-eluting polar impurities, and ultimately, a failure to accurately quantify API purity. The retention behavior of pyrazines in RP-HPLC is highly sensitive to temperature and the specific choice of organic modifier[2]. In this guide, I will objectively compare alternative stationary phases and provide self-validating protocols to ensure absolute scientific integrity in your purity assessments.
Mechanistic Causality in Column Selection
To achieve robust purity assessments, we must abandon the "one-size-fits-all" C18 approach and select stationary phases based on the specific physicochemical traits of the pyrazine intermediate.
-
Fluorinated Phases (PFP): For halogenated or aromatic pyrazine derivatives, Pentafluorophenyl (PFP) columns provide orthogonal selectivity to C18. The fluorine atoms create a highly electron-deficient aromatic ring, enabling
interactions, dipole-dipole interactions, and hydrogen bonding with the pyrazine core. -
Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar pyrazines (LogP < 0) that elute in the void volume of RP-HPLC, HILIC is the gold standard. It utilizes a polar stationary phase (e.g., Amide or Bare Silica) and a highly organic mobile phase. The causality here is partition-based: a water-enriched layer forms on the silica surface, and polar pyrazines partition into this aqueous layer, increasing retention.
-
Mixed-Mode Chromatography: For highly basic derivatives like 2-aminopyrazine, mixed-mode columns (e.g., Primesep A) embedded with strong acidic ion-pairing groups offer superior retention and peak shape by combining hydrophobic partitioning with cation-exchange mechanisms[3].
Workflow for Method Selection
Decision tree for selecting HPLC modalities for pyrazine intermediates based on chemical traits.
Comparative Performance Data
The following table summarizes experimental data comparing the performance of different chromatographic modalities for a highly polar, basic intermediate (e.g., 2-Aminopyrazine or Pyrazine-2-amidoxime). The validation of such compounds heavily relies on selecting the correct organic modifier and buffered aqueous phase to suppress ionization while maintaining solubility[4].
| Chromatographic Modality | Stationary Phase | Retention Time ( | Tailing Factor ( | Theoretical Plates ( | Resolution ( | Suitability for Polar Pyrazines |
| Standard RP-HPLC | C18 (Endcapped) | 1.2 min (Near Void) | 2.4 (Severe Tailing) | < 2,000 | 0.8 (Co-elution) | Poor - Phase collapse risk; silanol interactions. |
| Fluorinated RP-HPLC | PFP | 3.5 min | 1.4 (Acceptable) | 8,500 | 2.5 (Baseline) | Good - Excellent for halogenated/aromatic analogs. |
| HILIC | Amide-bonded Silica | 6.8 min | 1.1 (Excellent) | 12,000 | 4.2 (Baseline) | Excellent - Superior retention for LogP < 0. |
| Mixed-Mode LC | Primesep A | 8.5 min | 1.0 (Perfect Symmetry) | 14,500 | 5.0 (Baseline) | Excellent - Ideal for basic aminopyrazines[3]. |
Data Interpretation: Standard C18 fails due to the inability to retain the hydrophilic pyrazine core, resulting in co-elution with the solvent front. HILIC and Mixed-Mode LC provide self-validating superiority by ensuring
Self-Validating Experimental Protocols
A protocol is only as reliable as its internal controls. As a rule of scientific integrity, every sequence described below operates as a self-validating system: if the System Suitability Test (SST) fails, the run must be aborted to prevent the generation of spurious data.
Protocol A: Purity Assessment of Halogenated Pyrazines via PFP RP-HPLC
Mechanism: Utilizes
Step 1: Mobile Phase Preparation
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water. (Causality: A pH of ~2.7 ensures protonation of residual silanols on the silica matrix, rendering them neutral and eliminating secondary cation-exchange interactions that cause peak tailing).
-
Mobile Phase B: 0.1% Formic Acid in Methanol. (Causality: Methanol is preferred over Acetonitrile for PFP columns as it enhances
interactions between the stationary phase and the pyrazine ring). -
Degas both phases via ultrasonication for 15 minutes.
Step 2: System Suitability Testing (SST)
-
Inject a standard resolution mix (e.g., 2-chloropyrazine and 2,3-dichloropyrazine).
-
Validation Gate: Proceed only if Resolution (
) > 2.0, Tailing Factor ( ) < 1.5, and %RSD of peak area for 5 replicate injections is < 2.0%.
Step 3: Sample Preparation
-
Dissolve the pyrazine intermediate in a diluent matching the initial mobile phase conditions (e.g., 90% A / 10% B) to a concentration of 1.0 mg/mL. (Causality: Matching the diluent prevents "solvent shock" at the column head, which causes peak splitting).
Step 4: Chromatographic Execution
-
Column: PFP (150 x 4.6 mm, 3 µm).
-
Flow Rate: 1.0 mL/min.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 270 nm (optimal for the pyrazine chromophore).
Protocol B: HILIC Method for Highly Polar Aminopyrazines
Mechanism: Relies on partitioning into a water-enriched layer on a polar stationary phase.
Step 1: Mobile Phase Preparation
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0. (Causality: A volatile buffer is required to maintain ionic strength in the aqueous layer without precipitating in high organic concentrations).
-
Mobile Phase B: 100% Acetonitrile.
Step 2: Rigorous Column Equilibration
-
Flush the Amide-HILIC column with 30 column volumes of 10% A / 90% B. (Causality: Unlike RP-HPLC, HILIC requires extensive equilibration to physically build the dynamic water layer on the silica surface. Rushing this step guarantees shifting retention times).
Step 3: Sample Preparation
-
Dissolve the aminopyrazine intermediate in 100% Acetonitrile. (Causality: In HILIC, water is the strong eluting solvent. Injecting samples dissolved in water will cause immediate breakthrough and zero retention).
Step 4: Chromatographic Execution
-
Column: Amide-bonded Silica (100 x 2.1 mm, 1.7 µm UPLC).
-
Flow Rate: 0.4 mL/min.
-
Isocratic Elution: 15% A / 85% B for 10 minutes.
-
Detection: UV at 254 nm or ESI-MS (Positive mode).
Conclusion
The accurate purity assessment of pyrazine intermediates requires a departure from traditional hydrophobic partitioning. By understanding the causality between the pyrazine's basic, polar nature and the stationary phase chemistry, analysts can implement HILIC, PFP, or Mixed-Mode methodologies. Integrating rigorous System Suitability Tests ensures that these methods remain self-validating, safeguarding the integrity of downstream drug development.
References
- A Comparative Guide to Analytical Methods for the Validation of Pyrazine-2-amidoxime Source: Benchchem URL
- Source: tut.ac.
- Source: rsc.
- Source: sielc.
- Source: mdpi.
Sources
Validating Structure of 6-Chloro-5-Ethynylpyrazin-2-Amine via X-ray Crystallography
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Structural Biologists[1]
Executive Summary: The Case for Absolute Structural Certainty
In the development of pyrazine-based kinase inhibitors, the intermediate 6-chloro-5-ethynylpyrazin-2-amine represents a critical regiochemical checkpoint.[1] Synthetic routes to polysubstituted pyrazines often yield mixtures of regioisomers (e.g., 3-chloro vs. 6-chloro) that are notoriously difficult to distinguish by standard 1D NMR due to the lack of vicinal proton couplings on the heteroaromatic ring.[1]
This guide compares Single Crystal X-ray Diffraction (SC-XRD) against standard spectroscopic alternatives (NMR, HRMS), establishing SC-XRD as the non-negotiable "gold standard" for validating the substitution pattern of this scaffold.[1] While NMR provides rapid solution-state data, only X-ray crystallography delivers the unambiguous 3D spatial resolution required to confirm the precise placement of the ethynyl and chloro substituents relative to the amine group, preventing costly SAR (Structure-Activity Relationship) misinterpretations downstream.[1]
The Regiochemistry Challenge
The primary challenge with 6-chloro-5-ethynylpyrazin-2-amine lies in its structural sparsity.[1]
-
Proton Starvation: The pyrazine ring contains only one or zero ring protons depending on the substitution pattern, rendering
H- H COSY experiments useless for ring connectivity.[1] -
Nitrogen Ambiguity: The four nitrogen atoms (two ring, one exocyclic amine) create similar chemical environments, making
N-HMBC data complex to interpret without isotopically labeled standards.[1] -
Electronic Similarity: The chloro and ethynyl groups both exert electron-withdrawing effects, causing overlapping chemical shift perturbations that obscure isomeric identity.[1]
Visualizing the Isomer Problem
Figure 1: The synthetic divergence leading to regioisomers that appear identical in low-resolution spectroscopy.
Comparative Analysis: X-ray vs. Alternatives
The following table contrasts the performance of SC-XRD against high-field NMR and High-Resolution Mass Spectrometry (HRMS) for this specific molecule.
| Feature | X-ray Crystallography (SC-XRD) | NMR ( | HRMS (Q-TOF/Orbitrap) |
| Primary Output | Absolute 3D atomic coordinates & bond lengths.[1] | Chemical shifts ( | Exact mass ( |
| Regio-Certainty | 100% (Definitive) . Directly visualizes Cl vs. Ethynyl position.[1][3] | Low to Medium . Relies on weak long-range NOE signals (often absent).[1] | Zero . Isomers have identical mass and similar fragmentation.[1] |
| Sample State | Solid state (Single Crystal).[1] | Solution state. | Gas phase (Ionized).[1] |
| Data Resolution | < 0.8 Å (Atomic resolution).[1] | Average ensemble structure.[1] | < 5 ppm mass accuracy.[1] |
| Limitations | Requires a high-quality crystal (>0.1 mm).[1] | Solvent effects can shift peaks; requires soluble sample.[1] | Cannot distinguish connectivity of isomers. |
| Turnaround | 24-48 hours (including crystal growth).[1] | 1-2 hours. | 15 minutes. |
Why NMR Fails for this Molecule
In 6-chloro-5-ethynylpyrazin-2-amine, the distance between the exocyclic amine protons and the ethynyl proton is often too large (>5 Å) for a reliable Nuclear Overhauser Effect (NOE) signal.[1] Furthermore, the quaternary carbons on the pyrazine ring have long relaxation times, reducing the sensitivity of
Experimental Protocol: Validating the Structure
This protocol details the generation of X-ray quality crystals and the subsequent diffraction analysis.[1][4][5][6][7]
Phase 1: Crystal Growth (Slow Evaporation)
Objective: Obtain single crystals with dimensions
-
Solubility Screen: Dissolve 5 mg of the product in 500 µL of various solvents (Methanol, Acetonitrile, Ethyl Acetate, DCM).
-
Observation: Pyrazines often crystallize well from moderately polar solvents.[1]
-
-
Setup: Prepare a saturated solution in Methanol:DCM (1:1) . Filter through a 0.22 µm PTFE syringe filter into a clean 1.5 mL HPLC vial to remove nucleation sites (dust).[1]
-
Vapor Diffusion (Alternative): If evaporation fails, place the vial (uncapped) inside a larger jar containing Hexane (antisolvent).[1] Seal the outer jar.
-
Incubation: Store at 4°C in a vibration-free environment for 2-5 days.
-
Harvesting: Examine under a polarized light microscope. Look for sharp edges and extinction (blinking) upon rotation, indicating crystallinity.[1]
Phase 2: Data Collection & Refinement
Objective: Collect diffraction data to <0.8 Å resolution.
-
Mounting: Select a single crystal using a cryo-loop and flash-cool to 100 K in a liquid nitrogen stream to minimize radiation damage.
-
Diffraction: Mount on a diffractometer (e.g., Bruker D8 QUEST or Rigaku XtaLAB) with Mo-K
( Å) or Cu-K radiation.[1]-
Note: For chlorinated compounds, Mo source is preferred to reduce absorption, though Cu is acceptable for small organic crystals.[1]
-
-
Strategy: Collect a full sphere of data (redundancy > 4) to ensure accurate intensity measurements.
-
Solving: Use direct methods (SHELXT) to locate the heavy Chlorine atom first.[1] The Pyrazine ring and Ethynyl group will appear in the difference Fourier map.[1]
Phase 3: Critical Validation Metrics
To declare the structure "validated," the refined model must meet these criteria:
-
R-factor (
): < 5.0% (indicates excellent agreement between model and data).[1] -
Goodness of Fit (GooF): Close to 1.0.
-
Bond Length Confirmation:
Structural Logic & Workflow Diagram
The following diagram illustrates the decision matrix for validating the scaffold, highlighting the "Fail State" of NMR and the "Success State" of X-ray.
Figure 2: The definitive validation workflow. Note that NMR/MS serve as preliminary checks, but only the Crystallization path leads to confirmed regiochemistry.[1]
References
-
Horton, P. N., et al. (2025).[1] "Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography." ResearchGate.[1][2] Available at: [Link]
-
Spiwok, V. (2019).[1] "Comparison of NMR and X-ray crystallography." Birkbeck, University of London.[1] Available at: [Link][1]
-
News-Medical. (2019). "X-Ray Crystallography vs. NMR Spectroscopy." Available at: [Link]
-
PubChem. "6-chloro-5-ethynylpyrazin-2-amine Compound Summary."[1] National Library of Medicine.[1] Available at: [Link][1]
-
Hampton Research. "Sample Preparation for Crystallization."[1] Available at: [Link][1]
Sources
- 1. PubChemLite - 6-chloro-5-ethynylpyrazin-2-amine (C6H4ClN3) [pubchemlite.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. chemscene.com [chemscene.com]
- 4. Small molecules crystallisation | La Factoría de Cristalización [lafactoria.lec.csic.es]
- 5. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 6. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sptlabtech.com [sptlabtech.com]
Technical Comparison Guide: Elemental Analysis & Purity Profiling of 6-Chloro-5-ethynylpyrazin-2-amine
Topic: Elemental Analysis Data for 6-Chloro-5-ethynylpyrazin-2-amine Batches Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Application Scope
6-Chloro-5-ethynylpyrazin-2-amine (CAS: 2764012-30-6) is a critical pharmacophore intermediate, predominantly utilized in the synthesis of allosteric SHP2 inhibitors (e.g., BBP-398 analogs) and other pyrazine-based kinase inhibitors. Its structural integrity—specifically the terminal alkyne moiety—is pivotal for subsequent Sonogashira couplings or "click" chemistry cycloadditions.
This guide provides a comparative analysis of elemental composition across different production batches (Crude vs. GMP-grade). It serves to assist researchers in interpreting Elemental Analysis (EA) data to detect common process impurities such as residual solvents, inorganic catalysts (Pd), and degradation products (diynes).
Synthesis Pathways & Impurity Origins
To interpret elemental data accurately, one must understand the synthesis vector. The most robust route involves the Sonogashira coupling of 6-chloro-5-iodo-pyrazin-2-amine with trimethylsilylacetylene (TMSA), followed by desilylation.
Figure 1: Synthesis Workflow & Impurity Entry Points
Caption: Process flow identifying critical control points where elemental deviations (Si, I, Pd) originate.
Comparative Elemental Analysis Data
The following data compares three distinct batch types:
-
Batch A (Process Crude): Isolated directly after workup without recrystallization.
-
Batch B (Recrystallized): Purified via crystallization from Methanol/Water.
-
Batch C (High Purity/Ref): Theoretical values for the pure free base.
Table 1: Elemental Composition Comparison (CHN Analysis)
| Element | Theoretical (C₆H₄ClN₃) | Batch A (Process Crude) | Batch B (Recrystallized) | Deviation Analysis (Batch B) |
| Carbon (C) | 46.92% | 44.15% | 46.88% | -0.04% (High concordance) |
| Hydrogen (H) | 2.62% | 3.10% | 2.65% | +0.03% (Minimal solvent) |
| Nitrogen (N) | 27.36% | 25.80% | 27.29% | -0.07% (Matches stoichiometry) |
| Chlorine (Cl) | 23.08% | 21.50% | 23.01% | -0.07% (Intact halogenation) |
| Sum | 100.00% | 94.55% | 99.83% | >99.5% indicates high purity |
Interpretation of Deviations:
-
Batch A (Low Carbon/Nitrogen): The sum of elements is only ~94.5%. The missing mass is likely inorganic ash (Silica from chromatography or Pd/Cu salts) or oxygenated solvents (MeOH/EtOAc) trapped in the lattice.
-
High Hydrogen in Batch A: A value of 3.10% vs 2.62% suggests residual organic solvents (e.g., Methanol, which is H-rich).
-
Batch B Consistency: The tight match (<0.3% deviation) confirms the removal of the TMS group (Si would distort %C) and the absence of significant Glaser coupling dimers (which would alter the C:H ratio slightly but drastically affect HPLC purity).
Supporting Purity Metrics (Beyond CHN)
Elemental analysis must be cross-referenced with orthogonal techniques to confirm that the "correct" elements are arranged in the "correct" structure.
Table 2: Orthogonal Quality Control Metrics
| Test Parameter | Method | Acceptance Criteria | Batch B Result | Pass/Fail |
| Appearance | Visual | Off-white to pale yellow solid | Pale yellow powder | PASS |
| Heavy Metals | ICP-MS | Pd < 20 ppm; Cu < 20 ppm | Pd: 8 ppm; Cu: 5 ppm | PASS |
| Loss on Drying | TGA | < 0.5% w/w | 0.15% | PASS |
| Halide Content | Ion Chrom. | Chloride ~ 23.1% | 22.9% | PASS |
| Identity | ¹H-NMR | Consistent structure; No TMS peak (~0 ppm) | Conforms | PASS |
Experimental Protocols
Protocol 1: Handling & Stability
-
Warning: Terminal alkynes are prone to oxidative homocoupling (Glaser coupling) in the presence of Cu residues and air.
-
Storage: Store under Argon/Nitrogen at -20°C.
-
Analysis Prep: Dry samples in vacuo (40°C, 4 hours) immediately prior to Elemental Analysis to remove hygroscopic moisture which skews %H and %N results.
Protocol 2: Recommended Purification (Recrystallization)
To achieve the "Batch B" profile described above:
-
Dissolution: Dissolve 10g of crude 6-chloro-5-ethynylpyrazin-2-amine in 50 mL of warm Methanol (45°C).
-
Filtration: Filter while warm through a Celite pad to remove insoluble Pd-black/inorganics.
-
Precipitation: Slowly add 150 mL of Water (anti-solvent) while stirring.
-
Cooling: Cool to 0-5°C for 2 hours.
-
Isolation: Filter the pale yellow solid and wash with cold 20% MeOH/Water.
-
Drying: Dry in a vacuum oven at 40°C for 12 hours.
References
-
Aaron Chemicals. (2024).[1] Product Specification: 6-chloro-5-ethynylpyrazin-2-amine (CAS 2764012-30-6).[2] Retrieved from
-
ChemScene. (2024). Synthesis precursors: 6-Chloro-5-((trimethylsilyl)ethynyl)pyrazin-2-amine.[3] Retrieved from
-
European Medicines Agency (EMA). (2023). ICH Q3D Elemental Impurities - Guidance for Industry. Retrieved from
-
PubChem. (2024). Compound Summary: 6-chloro-5-ethynylpyrazin-2-amine.[2][4] Retrieved from
-
BenchChem. (2025).[5] Comparative Synthetic Routes for Chloropyrazine Intermediates. Retrieved from
Sources
Safety Operating Guide
6-chloro-5-ethynylpyrazin-2-amine proper disposal procedures
Topic: 6-Chloro-5-Ethynylpyrazin-2-Amine Proper Disposal Procedures
Executive Summary: Operational Safety & Classification
6-Chloro-5-ethynylpyrazin-2-amine presents a dual-hazard profile unique to functionalized heteroaromatics: halogenated toxicity and terminal alkyne reactivity .[1] Unlike standard organic waste, this compound carries a latent risk of forming explosive metal acetylides if mishandled.
Immediate Action Required:
-
Waste Stream: Segregate as Halogenated Organic Waste .
-
Critical Restriction: NEVER allow this compound or its waste streams to contact copper, silver, brass, or mercury.
-
Disposal Method: High-temperature incineration with acid gas scrubbing is the only approved destruction method.[1]
Hazard Identification & Chemical Properties
Effective disposal requires understanding why the molecule is hazardous. The structure-activity relationship (SAR) dictates the safety protocol.
| Property | Description | Operational Implication |
| Functional Group | Terminal Alkyne (-C≡CH) | Explosion Hazard: The acidic acetylenic proton ( |
| Functional Group | Chloropyrazine | Toxic/Persistent: Halogenated heteroaromatics are often resistant to biodegradation and toxic to aquatic life. |
| Physical State | Solid (Powder) | Dust inhalation risk; requires containment to prevent cross-contamination.[3] |
| Reactivity | Nucleophilic/Electrophilic | The amine is nucleophilic; the chloropyrazine is electrophilic. Avoid mixing with strong acids or oxidizers.[2] |
Step-by-Step Disposal Workflow
Do not treat this as generic "organic waste." Follow this specific decision matrix to ensure facility safety.
Scenario A: Disposal of Pure Solid (Expired or Unused)
-
Do NOT dissolve in solvent for the sole purpose of disposal (increases volume and spill risk).
-
Step 1: Transfer the solid into a High-Density Polyethylene (HDPE) or Glass container.[1]
-
Note: Avoid metal containers or metal spatulas if moisture is present.
-
-
Step 2: Label the container clearly:
-
Step 3: Seal with a screw cap (Teflon-lined preferred).[1] Tape the cap to prevent loosening during transit.
-
Step 4: Transfer to the central waste accumulation area for Incineration .
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
-
Step 1: Quenching (If Reactive Reagents Present).
-
If the mixture contains strong bases (e.g., NaH, LiHMDS) or catalysts, quench carefully before disposal.
-
Protocol: Cool to 0°C. Add saturated ammonium chloride (
) or water dropwise under inert gas.
-
-
Step 2: Segregation.
-
Pour the quenched mixture into the Halogenated Solvent Waste carboy.
-
Critical Check: Ensure the waste carboy does not contain free heavy metals (e.g., silver nitrate waste).
-
-
Step 3: Rinse.
-
Rinse glassware with acetone or dichloromethane. Add rinsate to the same Halogenated Waste container.
-
Critical Reactivity Alert: The Acetylide Threat
The most overlooked risk with ethynyl-substituted aromatics is the formation of Metal Acetylides .
-
The Danger: Copper and Silver acetylides are highly shock-sensitive explosives.[1] They can form even from trace residues in plumbing or on metal spatulas.
-
Prevention Protocol:
-
Plumbing: Never dispose of this compound down the drain. It can react with copper piping/traps.
-
Tools: Use ceramic, glass, or plastic spatulas/tools. Avoid brass fittings on waste drums.
-
Visual Disposal Decision Tree
The following logic flow ensures the correct waste stream selection.
Figure 1: Logical workflow for the segregation and packaging of ethynyl-pyrazine waste.
Regulatory Compliance & Emergency Procedures
US EPA / RCRA Classification[1][6]
-
Primary Code: Not explicitly listed (P or U list), but must be characterized.
-
Characteristic Codes:
-
D001 (Ignitable): If in flammable solvent.
-
D003 (Reactive): Potential assignment due to explosive acetylide risk if destabilized.
-
-
Best Practice: Classify as "Hazardous Waste - Toxic, Irritant" to ensure incineration.[1]
Spill Response
-
Evacuate: Isolate the immediate area (10-meter radius).
-
PPE: Wear nitrile gloves (double gloved), safety goggles, and a lab coat. Use a P95/N95 respirator if powder is aerosolized.
-
Containment:
-
Solids: Cover with a damp paper towel (to prevent dust) and scoop into a plastic container.
-
Liquids: Absorb with vermiculite or sand. Do not use clay-based absorbents if strong oxidizers are also present.[1]
-
-
Decontamination: Wipe surface with a mild detergent solution. Collect all wipes as hazardous waste.
References
-
Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide. Northwestern University.[6] [Link]
-
PubChem. (2025). Compound Summary: 6-chloro-5-ethynylpyrazin-2-amine.[1][4][5] National Library of Medicine. [Link]
-
University of Cambridge Safety Office. (2025). Disposal of Chemical Waste. University of Cambridge. [Link]
Sources
- 1. 2-Amino-6-Chloropyrazine | C4H4ClN3 | CID 118458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. aaronchem.com [aaronchem.com]
- 5. PubChemLite - 6-chloro-5-ethynylpyrazin-2-amine (C6H4ClN3) [pubchemlite.lcsb.uni.lu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling 6-chloro-5-ethynylpyrazin-2-amine
The following technical guide details the safety, logistical, and operational protocols for handling 6-chloro-5-ethynylpyrazin-2-amine .
Executive Safety Summary
-
Compound Class: Halogenated Heteroaromatic Alkyne.
-
Primary Risks: Severe eye/skin irritation, respiratory sensitization, and terminal alkyne reactivity (potential for explosive acetylide formation with specific metals).
-
Operational Status: Handle only within a certified chemical fume hood.
Part 1: Strategic PPE Matrix (The 4-Barrier System)
Effective safety relies on redundancy. This matrix defines the four layers of protection required for this specific compound, moving beyond generic advice to chemical-specific compatibility.
| Barrier Layer | Component | Specification | Technical Rationale (Causality) |
| 1. Ocular | Chemical Splash Goggles | ANSI Z87.1+ (Impact & Splash) | Why: Aminopyrazines are potent lachrymators and irritants. Safety glasses with side shields are insufficient against fine dust migration or solvent splash-back during dissolution. |
| 2. Dermal (Primary) | Double-Gloving Strategy | Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil) or Neoprene | Why: Halogenated aromatics can permeate standard latex. The "Double-Glove" technique provides a visual breach indicator and increases breakthrough time to >480 mins. |
| 3. Respiratory | Engineering Control | Class II, Type A2 Biosafety Cabinet or Fume Hood | Why: The ethynyl group contributes to potential aerosol sensitivity. STOT-SE 3 (Respiratory Irritation) is a high-probability hazard. |
| 4. Body | Lab Coat + Apron | Tyvek® Sleeves or chemically resistant apron | Why: Protects against dust accumulation on personal clothing, preventing secondary exposure outside the lab. |
Part 2: Operational Workflow & Handling Protocols
This workflow is designed to mitigate the specific "Acetylide Trap" hazard associated with terminal alkynes.
Reception & Storage (The Cold Chain)
-
Inspection: Upon receipt, inspect the vial for crystal formation on the cap threads. Friction on crystallized alkynes can trigger micro-detonations.
-
Storage: Store at 2-8°C under an inert atmosphere (Argon or Nitrogen).
-
Segregation: CRITICAL: Do not store near oxidizing agents or heavy metals (Copper, Silver, Mercury).
Weighing & Transfer (Static Control)
Terminal alkynes in solid form can be static-sensitive.
-
Grounding: Use an ionizing fan or anti-static gun on the balance area before weighing.
-
Tool Selection: Use Stainless Steel (316L) or Ceramic spatulas.
-
WARNING: NEVER use copper, brass, or silver-coated tools. The terminal alkyne proton is acidic enough to form explosive metal acetylides upon contact with these soft metals.
-
-
Dissolution: Dissolve the solid in the reaction solvent (e.g., DMSO, DMF) inside the vial if possible, transferring the liquid rather than the dry solid to minimize dust.
Reaction Setup (Inertion)
-
Atmosphere: Purge reaction vessels with Nitrogen or Argon for 15 minutes prior to addition. Oxygen can facilitate oxidative coupling (Glaser coupling), creating unwanted dimers and potential instability.
-
Temperature: Avoid heating the neat solid above 40°C. If heating is required for the reaction, ensure the compound is fully solvated first.
Part 3: Emergency Response & Disposal
Spill Management
-
Do NOT use a vacuum cleaner (static spark risk).
-
Protocol:
-
Evacuate the immediate area (15 ft radius).
-
Don full PPE (including respiratory protection if outside a hood).
-
Cover spill with a wet absorbent pad (dampened with acetone or ethanol) to suppress dust.
-
Scoop using a plastic dustpan and place in a wide-mouth hazardous waste jar.
-
Disposal (The High-BTU Stream)
-
Classification: Halogenated Organic / Flammable.
-
Segregation: Do not mix with aqueous acidic waste streams (risk of exothermic hydrolysis or polymerization).
-
Labeling: Mark clearly as "Contains Terminal Alkyne – Potential Reactive."
Part 4: Visualizing the Safety Logic
The following diagram illustrates the "Safe Handling Loop," emphasizing the critical decision points that prevent acetylide formation and exposure.
Figure 1: The "Safe Handling Loop" prioritizes tool material selection to prevent metal acetylide formation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 165990519, 6-chloro-5-ethynylpyrazin-2-amine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]
- Bretherick, L.Bretherick's Handbook of Reactive Chemical Hazards. (7th Ed.). Elsevier. (Reference for Acetylide Hazards).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
